5-Bromo-2-fluoro-benzamidine hydrochloride
Description
BenchChem offers high-quality 5-Bromo-2-fluoro-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQAJUJIJLZRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696182 | |
| Record name | 5-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-33-8 | |
| Record name | Benzenecarboximidamide, 5-bromo-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-benzamidine hydrochloride, a compound of significant interest to researchers and professionals in drug development. Drawing upon established chemical principles and data from closely related analogues, this document will delve into its chemical and physical properties, propose a robust synthetic pathway, and explore its potential therapeutic applications, particularly in the realm of enzyme inhibition.
Molecular Overview and Physicochemical Profile
5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated aromatic amidine. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. The benzamidine moiety itself is a well-known pharmacophore, recognized for its ability to interact with various biological targets.
Table 1: Physicochemical Properties of 5-Bromo-2-fluoro-benzamidine Hydrochloride and Related Compounds
| Property | 5-Bromo-2-fluoro-benzamidine hydrochloride | 5-Bromo-2-fluorobenzylamine hydrochloride[] | Benzamidine hydrochloride[2] |
| CAS Number | 1187927-33-8[3] | 202865-69-8 | 1670-14-0 |
| Molecular Formula | C₇H₇BrClFN₂[3] | C₇H₈BrClFN | C₇H₉ClN₂ |
| Molecular Weight | 253.50 g/mol (predicted) | 240.50 g/mol | 156.61 g/mol |
| Appearance | White to off-white solid (predicted) | Off-white to light yellow powder | White crystalline solid |
| Melting Point | Not available | 221-226 °C | ~70-73 °C |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO (predicted)[4][5] | Not available | Soluble in water (~3 mg/mL in PBS)[6], ethanol, DMSO, and DMF[6] |
Note: Some properties for the title compound are predicted based on the properties of structurally similar compounds.
The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for its use in biological assays and for potential formulation into pharmaceutical preparations.[4]
Proposed Synthesis Pathway
A plausible and efficient synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride can be envisioned starting from the readily available precursor, o-fluorobenzoyl chloride. This multi-step synthesis is designed for high yield and purity.
Caption: Proposed synthetic route for 5-Bromo-2-fluoro-benzamidine hydrochloride.
Detailed Synthetic Protocol:
Step 1: Synthesis of o-Fluorobenzamide
-
To a stirred solution of ammonia water, slowly add o-fluorobenzoyl chloride at a controlled temperature (typically 0-5 °C).
-
Continue stirring for 2-3 hours, allowing the reaction to proceed to completion.
-
The resulting precipitate, o-fluorobenzamide, is collected by filtration, washed with cold water, and dried.
Rationale: This is a standard amidation reaction where the highly reactive acyl chloride reacts with ammonia to form the corresponding amide.[7]
Step 2: Synthesis of o-Fluorobenzonitrile
-
Suspend o-fluorobenzamide in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), dropwise.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully quenched with water and the organic layer is separated, washed, dried, and concentrated to yield o-fluorobenzonitrile.
Rationale: The amide is dehydrated to a nitrile in the presence of a strong dehydrating agent.[7]
Step 3: Synthesis of 5-Bromo-2-fluorobenzonitrile
-
Dissolve o-fluorobenzonitrile in concentrated sulfuric acid (75-90%).
-
Slowly add a brominating agent, such as dibromohydantoin, while maintaining a low temperature.
-
Stir the reaction mixture until bromination is complete.
-
The product, 5-bromo-2-fluorobenzonitrile, is then extracted with a suitable organic solvent like dichloromethane.[7]
Rationale: The electron-donating effect of the fluorine atom directs the electrophilic aromatic substitution (bromination) to the para position.
Step 4: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride (Pinner Reaction)
-
Dissolve 5-bromo-2-fluorobenzonitrile in anhydrous ethanol and bubble dry hydrogen chloride gas through the solution at 0 °C to form the imidate hydrochloride precipitate.
-
Isolate the precipitate and treat it with a solution of ammonia in ethanol.
-
The resulting 5-Bromo-2-fluoro-benzamidine hydrochloride is then isolated, purified by recrystallization, and dried.
Rationale: The Pinner reaction is a classic method for converting nitriles to amidines via an imidate intermediate.
Predicted Spectral Characteristics
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The protons of the amidine group (-C(=NH)NH₂) will likely appear as broad singlets at a downfield chemical shift, potentially exchangeable with D₂O. |
| ¹³C NMR | The carbon atom of the amidine group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will show distinct signals, with the carbons attached to bromine and fluorine exhibiting characteristic splitting patterns and chemical shifts. |
| FT-IR | Characteristic peaks are expected for N-H stretching (around 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br and C-F stretching in the fingerprint region. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M+H]⁺ would be expected around m/z 218 and 220. |
Potential Applications in Drug Discovery
The benzamidine scaffold is a well-established inhibitor of serine proteases, such as trypsin and thrombin.[4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive drug targets.
The introduction of bromine and fluorine atoms can enhance the therapeutic potential of the parent benzamidine molecule. The strategic placement of fluorine can improve metabolic stability, binding affinity, and bioavailability.[8]
Caption: Proposed binding mode of 5-Bromo-2-fluoro-benzamidine in a serine protease active site.
Potential Therapeutic Areas:
-
Anticoagulants: Inhibition of thrombin and other coagulation factors.
-
Antivirals: Some viral proteases are serine proteases.
-
Anticancer: Targeting proteases involved in tumor progression and metastasis.
-
Anti-inflammatory: Inhibition of proteases involved in inflammatory cascades.
Experimental Protocol: Trypsin Inhibition Assay
To evaluate the potential of 5-Bromo-2-fluoro-benzamidine hydrochloride as a serine protease inhibitor, a standard in vitro trypsin inhibition assay can be performed.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Tris-HCl buffer (pH 8.0)
-
5-Bromo-2-fluoro-benzamidine hydrochloride (test compound)
-
Benzamidine hydrochloride (positive control)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of the test compound or positive control to the wells.
-
Add a solution of trypsin to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAPNA substrate to each well.
-
Monitor the absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This is a colorimetric assay where active trypsin cleaves the BAPNA substrate, releasing p-nitroaniline, which absorbs light at 405 nm. An effective inhibitor will reduce the rate of this color change.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-fluoro-benzamidine hydrochloride. Based on the hazard information for related compounds like 5-bromo-2-fluorobenzaldehyde and benzamidine hydrochloride, the following precautions are recommended.[2][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Conclusion
5-Bromo-2-fluoro-benzamidine hydrochloride is a promising compound for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a strong potential as a serine protease inhibitor. The insights provided in this guide are intended to facilitate further research and development of this and related molecules.
References
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
-
PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene. [Link]
-
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
PubChem. 2-bromo-5-fluoro-N-(2-hydroxypropyl)benzamide. [Link]
-
Wikipedia. Benzamidine. [Link]
-
National Institutes of Health. Metabolism and mechanism of action of 5-fluorodeoxycytidine. [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride. [Link]
-
National Institutes of Health. Applications of Fluorine in Medicinal Chemistry. [Link]
-
PubChem. 2-Bromo-5-fluoro-3-hydroxybenzamide. [Link]
-
National Institutes of Health. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
National Institutes of Health. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. [Link]
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
National Institutes of Health. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
Sources
- 2. carlroth.com [carlroth.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluorobenzamidine hydrochloride (CAS Number: 1187927-33-8)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical data for the compound 5-Bromo-2-fluorobenzamidine hydrochloride, identified by CAS number 1187927-33-8. While this molecule holds potential interest within pharmaceutical and chemical research, it is crucial to note that publicly accessible, experimentally determined physicochemical data is sparse. This guide synthesizes the confirmed structural information with theoretical predictions and contextual insights derived from related compounds. The objective is to offer a foundational understanding of this compound, highlighting areas where further experimental characterization is necessary. This document also outlines synthetic pathways to key precursors, providing a basis for researchers interested in its preparation and further study.
Introduction and Chemical Identity
5-Bromo-2-fluorobenzamidine hydrochloride is a halogenated aromatic compound belonging to the benzamidine class of molecules. Benzamidines are recognized as important pharmacophores due to their ability to act as bioisosteres for guanidines and their capacity to interact with a variety of biological targets, including serine proteases. The presence of bromo and fluoro substituents on the phenyl ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a candidate for investigation in drug discovery programs.
Table 1: Core Identification and Structural Details
| Parameter | Value | Source |
| CAS Number | 1187927-33-8 | J&W Pharmlab[1], BLD Pharm[2] |
| Chemical Name | 5-Bromo-2-fluoro-benzamidine hydrochloride | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₇BrClFN₂ | J&W Pharmlab[1] |
| Molecular Weight | 253.50 g/mol | BLD Pharm[2] |
| Canonical SMILES | N=C(N)C1=CC(Br)=CC=C1F.[H]Cl | BLD Pharm[2] |
| InChI Key | Information not available |
Physicochemical Properties: A Gap in Experimental Data
A thorough investigation of scientific literature and chemical supplier databases reveals a significant lack of experimentally determined physicochemical data for 5-Bromo-2-fluorobenzamidine hydrochloride. While a definitive melting point, boiling point, and solubility profile are essential for practical applications in a laboratory setting, this information is not currently published.
Table 2: Summary of Available Physicochemical Data
| Property | Experimental Value | Predicted Value | Notes |
| Melting Point | Not Available | Not Available | The melting point of a structurally similar compound, 5-Bromo-2-fluorobenzylamine hydrochloride, is reported as 221-226 °C. However, this should not be considered a direct proxy. |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Likely soluble in polar organic solvents. | The hydrochloride salt form suggests potential for aqueous solubility, though this requires experimental verification. |
| pKa | Not Available | Not Available | The benzamidine group is basic and will be protonated at physiological pH. |
| LogP | Not Available | Not Available | The presence of halogen atoms will increase lipophilicity compared to the unsubstituted benzamidine. |
The absence of this critical data underscores the need for foundational experimental work to characterize this compound fully.
Synthetic Considerations: Pathways to Key Precursors
A plausible synthetic workflow would likely initiate from a commercially available starting material, such as 2-fluoro-5-bromobenzonitrile.
Caption: A potential synthetic workflow for 5-Bromo-2-fluorobenzamidine hydrochloride.
Experimental Protocol: Synthesis of 5-bromo-2-fluorobenzonitrile (Precursor)
The following is a generalized procedure based on documented patent literature for the synthesis of a key precursor.[4]
Step 1: Synthesis of o-Fluorobenzamide from o-Fluorobenzoyl Chloride
-
In a suitable reaction vessel equipped with a stirrer and cooling system, add o-fluorobenzoyl chloride.
-
Slowly add ammonia water to the reaction vessel while maintaining a low temperature.
-
Monitor the reaction to completion by an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, isolate the o-fluorobenzamide product, which may involve filtration and washing.
Step 2: Synthesis of o-Fluorobenzonitrile from o-Fluorobenzamide
-
Combine the o-fluorobenzamide with a dehydration reagent (e.g., phosphorus oxychloride or thionyl chloride).
-
Heat the reaction mixture under controlled conditions.
-
Monitor the reaction for the formation of o-fluorobenzonitrile.
-
Isolate and purify the product, for example, through distillation or chromatography.
Step 3: Bromination to 5-bromo-2-fluorobenzonitrile
-
Dissolve the o-fluorobenzonitrile in a suitable solvent, such as concentrated sulfuric acid.
-
Add a brominating agent, such as dibromohydantoin, portion-wise.
-
Stir the reaction mixture until the starting material is consumed.
-
Work up the reaction mixture, which may involve extraction with an organic solvent, followed by purification to yield 5-bromo-2-fluorobenzonitrile.
The subsequent conversion of the nitrile to the benzamidine hydrochloride can be achieved through methods such as the Pinner reaction.
Spectral and Analytical Characterization: A Call for Data
No publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Bromo-2-fluorobenzamidine hydrochloride has been identified. Such data is indispensable for the unambiguous confirmation of the compound's structure and for assessing its purity.
For researchers who successfully synthesize this compound, the following analytical workflow is recommended:
Caption: Recommended analytical workflow for the characterization of synthesized 5-Bromo-2-fluorobenzamidine hydrochloride.
Conclusion and Future Outlook
5-Bromo-2-fluorobenzamidine hydrochloride represents a chemical entity with potential applications in medicinal chemistry and other areas of scientific research. However, the current body of public knowledge is limited, with a notable absence of fundamental, experimentally determined physicochemical data. This guide serves as a starting point by consolidating the available information and outlining the necessary steps for its synthesis and characterization. It is our hope that this document will encourage and facilitate the research required to fill the existing data gaps, thereby enabling a more thorough evaluation of this compound's potential.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. PubChem. [Link]
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
Sources
Unambiguous Structure Elucidation of 5-Bromo-2-fluoro-benzamidine Hydrochloride: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, field-proven framework for the structural elucidation of 5-Bromo-2-fluoro-benzamidine hydrochloride, a halogenated aromatic compound of interest to researchers in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques, but to instill a logical, self-validating workflow that ensures the highest degree of scientific integrity. We will explore the causality behind experimental choices, delving into the nuances of each technique as it applies to the specific chemical nature of our target molecule.
Strategic Analytical Workflow: A Multi-Technique Approach
The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece of information is sufficient; rather, it is the convergence of data from multiple, orthogonal analytical techniques that provides irrefutable proof of structure. Our strategy for 5-Bromo-2-fluoro-benzamidine hydrochloride is built upon this principle, integrating spectroscopic and crystallographic methods to build a complete and validated structural picture.
Caption: Integrated workflow for the structure elucidation of 5-Bromo-2-fluoro-benzamidine hydrochloride.
Part 1: Foundational Analysis - Elemental Composition and Functional Groups
Before delving into complex spectroscopic techniques, it is imperative to establish the foundational characteristics of the molecule: its elemental composition and the functional groups present.
Elemental Analysis (CHN and Halogen)
Expertise & Experience: Elemental analysis provides the empirical formula of a compound, which is a critical first step in validating the proposed structure. For a halogenated compound like 5-Bromo-2-fluoro-benzamidine hydrochloride, it is crucial to analyze for carbon, hydrogen, nitrogen, and the halogens (bromine and chlorine). This technique serves as a fundamental check on the purity of the sample and the correctness of the synthetic route.
Trustworthiness: The self-validating nature of this protocol lies in the comparison of experimentally determined elemental percentages with the theoretical values calculated from the proposed molecular formula (C₇H₈BrClFN₂). A close correlation (typically within ±0.4%) provides strong evidence for the proposed formula.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 5-Bromo-2-fluoro-benzamidine hydrochloride sample into a tin capsule.
-
Instrumentation: Utilize a modern CHNS/O elemental analyzer. The analysis is based on the complete combustion of the sample in an oxygen-rich environment.[1]
-
Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[2] Halogen content is determined by combustion followed by titration or ion chromatography.
-
Data Comparison: Compare the experimental weight percentages of C, H, N, Br, and Cl with the theoretical values.
Data Presentation:
| Element | Theoretical (C₇H₈BrClFN₂) | Experimental |
| Carbon (C) | 32.39% | To be determined |
| Hydrogen (H) | 3.11% | To be determined |
| Nitrogen (N) | 10.80% | To be determined |
| Bromine (Br) | 30.79% | To be determined |
| Chlorine (Cl) | 13.66% | To be determined |
| Fluorine (F) | 7.32% | To be determined |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 5-Bromo-2-fluoro-benzamidine hydrochloride, we expect to see characteristic absorptions for N-H bonds (in the amidinium ion), C=N bond of the amidine, aromatic C-H and C=C bonds, and C-F and C-Br bonds.
Trustworthiness: The presence of these characteristic peaks provides a qualitative fingerprint of the molecule, confirming the presence of the expected functional moieties. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and reproducibility.[3][4]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the powdered 5-Bromo-2-fluoro-benzamidine hydrochloride directly onto the diamond crystal of an ATR-FTIR spectrometer.[]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for similar functional groups.
Predicted Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (Amidinium) | 3300-3100 (broad) | Presence of the protonated amidine group. |
| Aromatic C-H Stretch | 3100-3000 | Aromatic ring hydrogens. |
| C=N Stretch (Amidinium) | 1680-1640 | Characteristic of the amidinium cation. |
| Aromatic C=C Stretch | 1600-1450 | Benzene ring skeletal vibrations. |
| C-F Stretch | 1250-1000 | Carbon-fluorine bond. |
| C-Br Stretch | 680-515 | Carbon-bromine bond. |
Part 2: Unraveling the Connectivity - Mass Spectrometry and NMR Spectroscopy
With the elemental formula and functional groups identified, the next crucial step is to determine the precise connectivity of the atoms. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For our target molecule, we will use Electrospray Ionization (ESI), a soft ionization technique that is well-suited for polar and ionic compounds like hydrochloride salts, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][7]
Trustworthiness: The high mass accuracy (typically < 5 ppm) of modern Time-of-Flight (TOF) mass analyzers allows for the differentiation between molecular formulas with very similar nominal masses. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent peaks in the mass spectrum separated by two mass units, providing a definitive marker for the presence of a single bromine atom.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 5-Bromo-2-fluoro-benzamidine hydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and analyze the isotopic pattern.
Predicted Data Presentation:
| Ion | Theoretical m/z (C₇H₈BrFN₂⁺) | Observed m/z | Interpretation |
| [M+H]⁺ (⁷⁹Br) | 232.9931 | To be determined | Molecular ion with ⁷⁹Br isotope. |
| [M+H]⁺ (⁸¹Br) | 234.9911 | To be determined | Molecular ion with ⁸¹Br isotope. |
Tandem Mass Spectrometry (MS/MS)
Expertise & Experience: MS/MS provides structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.
Trustworthiness: By correlating the observed fragment ions with the proposed structure, we can validate the arrangement of the substituents on the aromatic ring and the benzamidine moiety.
Experimental Protocol:
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Data Acquisition: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Analysis: Propose fragmentation pathways to explain the observed product ions.
Predicted Fragmentation Pathways:
Caption: Predicted MS/MS fragmentation of 5-Bromo-2-fluoro-benzamidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow us to map out the complete carbon-hydrogen framework and the position of the fluorine atom.
Trustworthiness: The chemical shifts, coupling constants, and through-bond correlations observed in NMR spectra provide a highly detailed and self-consistent picture of the molecular structure. Any proposed structure must be in complete agreement with all observed NMR data.
General Sample Preparation Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-fluoro-benzamidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[8] The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the salt and the exchangeable protons (N-H) are often observable.[9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Referencing: The solvent peak will be used as a secondary reference.
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect to see signals for the aromatic protons and the exchangeable protons of the amidinium group.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| Ar-H | 7.8 - 8.2 | m | Aromatic protons on the substituted ring. | |
| NH₂ | 9.0 - 9.5 (broad) | s | Exchangeable protons of the amidinium group. |
Expertise & Experience: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Interpretation |
| C=N | ~165 | s | Amidinium carbon. |
| C-F | ~160 | d, ¹JCF ≈ 250 Hz | Carbon directly bonded to fluorine. |
| C-Br | ~115 | s | Carbon directly bonded to bromine. |
| Aromatic C-H | 120 - 140 | d | Aromatic carbons bonded to hydrogen. |
| Aromatic C (quaternary) | 120 - 140 | d | Quaternary aromatic carbon. |
Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds. It provides a distinct signal for each unique fluorine atom in the molecule, and the chemical shift is highly sensitive to the local electronic environment.
Predicted ¹⁹F NMR Data (in DMSO-d₆):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| Ar-F | -110 to -120 | m | Single fluorine on the aromatic ring. |
Expertise & Experience: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aromatic ring and the amidine group, and for confirming the relative positions of the substituents.
Caption: Key 2D NMR correlations for structure confirmation.
Part 3: The Definitive Proof - Single-Crystal X-Ray Crystallography
Expertise & Experience: While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure of a molecule in the solid state. It will not only confirm the connectivity but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Trustworthiness: A successfully solved crystal structure is considered the gold standard for structure elucidation. The resulting atomic coordinates and displacement parameters are deposited in crystallographic databases, allowing for independent verification.
Experimental Protocol:
-
Crystal Growth: Growing X-ray quality single crystals is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free of defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Conclusion
The structure elucidation of 5-Bromo-2-fluoro-benzamidine hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—starting with foundational elemental and functional group analysis, moving to detailed connectivity mapping with mass spectrometry and NMR, and culminating in the definitive proof of structure with X-ray crystallography—researchers can be confident in the unambiguous assignment of the molecular structure. This rigorous, self-validating approach is essential for advancing drug discovery and development programs with the highest level of scientific integrity.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
NMR Facility - Chemistry Department, University of California, Riverside. Optimized Default 13C Parameters. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
University of Ottawa. 4. Sample preparation and pre-acquisition activities - NMR. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Cook, A. G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27282–27289. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
-
ResearchGate. Nano-ESI spectra of trypsin (Tryp, 12 lM) and benzamidine (Bzn, 53 lM)... [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Smith, A. J., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 80(5), 2515–2521. [Link]
- Google Patents.
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). Collection of X-ray diffraction data from macromolecular crystals. FEBS journal, 274(19), 4971-4985. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 895-905. [Link]
-
Hoye, T. R., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of organic chemistry, 80(5), 2515–2521. [Link]
-
ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
-
Wen, B., et al. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (127), 55945. [Link]
-
YouTube. Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
-
Sami Publishing Company. Quantification of Langlois Reagent by 19F-NMR Spectroscopy. [Link]
-
Apex Instrument. FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. [Link]
-
Weiss, M. S. (2013). Data Collection Strategies. [Link]
-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
-
Roesch, C., et al. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Journal of pharmaceutical sciences, 105(7), 2115–2122. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
TU Graz. Growing X-ray Quality Crystals. [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers. [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). Collection of X-ray diffraction data from macromolecular crystals. FEBS journal, 274(19), 4971-4985. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(4), 447-458. [Link]
-
LCGC International. Updates in Small Molecule Pharmaceutical Development. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
AZoM. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
-
Gammadata. Tips for ATR Sampling. [Link]
-
Pauli, G. F., et al. (2012). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of natural products, 75(5), 812–821. [Link]
-
Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
Sources
- 1. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1016777-86-8|5-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 9. spectrabase.com [spectrabase.com]
Mechanistic Profiling of 5-Bromo-2-fluoro-benzamidine Hydrochloride
A Technical Guide to Halogenated Fragment Probes in Serine Protease Inhibition
Executive Summary
5-Bromo-2-fluoro-benzamidine hydrochloride is a specialized pharmacophore fragment used in Fragment-Based Drug Discovery (FBDD).[1] While classical benzamidine acts as a generic competitive inhibitor of trypsin-like serine proteases, this halogenated derivative represents a "privileged structure" designed to probe the S1 specificity pocket with enhanced precision.
Its mechanism of action extends beyond simple electrostatic blocking.[1] It leverages halogen bonding (X-bond) and electronic modulation to map sub-pockets within enzymes such as Thrombin, Factor Xa, and Trypsin. This guide details its molecular interactions, experimental characterization, and utility as a crystallographic chaperone.[1]
Mechanism of Action: The "Lock and Key" Refined
The inhibitory potency of 5-Bromo-2-fluoro-benzamidine stems from a tripartite interaction network within the protease active site.[1] Unlike simple steric blockers, this molecule engages the enzyme through distinct electronic and structural modalities.[2]
Primary Interaction: The Canonical Salt Bridge
The core benzamidine moiety mimics the arginine side chain of natural substrates.
-
Target: The S1 Specificity Pocket .[1]
-
Interaction: The positively charged amidine group (
) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189, chymotrypsin numbering) at the bottom of the pocket. -
Energetics: This electrostatic anchor contributes the majority of the binding free energy (
), typically resulting in low micromolar affinity ( ).
Secondary Interaction: Halogen Bonding (The "Sigma Hole")
The 5-Bromo substituent is not merely a lipophilic filler; it is a directional probe.[1]
-
Mechanism: The bromine atom exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond.
-
Target: In Factor Xa and Thrombin, this sigma hole often forms a halogen bond with the
-electrons of Tyr228 or backbone carbonyl oxygen atoms lining the S1 pocket. -
Significance: This interaction is highly directional (
angle) and can increase selectivity for Factor Xa over Trypsin.[1]
Tertiary Interaction: Electronic Modulation via Fluorine
The 2-Fluoro substituent serves an electronic tuning role.[1]
-
pKa Modulation: Fluorine is highly electronegative, inductively withdrawing electron density from the aromatic ring. This lowers the
of the amidine group (typically from ~11.6 to ~10.5), bringing it closer to physiological pH relevance and potentially improving membrane permeability in derived lead compounds. -
Conformational Lock: The fluorine atom can induce a preferred conformation relative to the protein backbone, reducing the entropic penalty upon binding.
Pathway Visualization
The following diagram illustrates the competitive inhibition logic and the specific residue interactions.
Caption: Mechanistic interaction map showing the inhibitor engaging critical residues to block substrate hydrolysis.
Comparative Data Profile
The following table summarizes the theoretical and empirical impact of the halogen substitutions compared to the parent benzamidine molecule.
| Feature | Benzamidine (Parent) | 5-Bromo-2-fluoro-benzamidine | Mechanistic Impact |
| Binding Mode | Electrostatic (Salt Bridge) | Electrostatic + Halogen Bond | Increased specificity/affinity potential.[1] |
| S1 Pocket Fit | Loose fit in large pockets | Optimized hydrophobic fill | Br fills the hydrophobic sub-site near Tyr228.[1] |
| pKa (Amidine) | ~11.6 | ~10.5 | Lower pKa reduces desolvation penalty.[1] |
| Primary Use | General Trypsin Inhibitor | FBDD Hit / X-ray Chaperone | Used to phase crystal structures or start lead opt.[1] |
| Interaction | Asp189 only | Asp189 + Tyr228/Backbone | Multi-point binding improves ligand efficiency.[1] |
Experimental Protocols
To validate the mechanism of action, two primary workflows are recommended: Enzyme Kinetics (
Protocol A: Determination of Inhibition Constant ( )
Objective: Quantify the competitive inhibition against Bovine Trypsin or Human Factor Xa.
Reagents:
-
Enzyme: Bovine Trypsin (Sigma T1426) or Factor Xa.[1]
-
Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, S-2222 for Factor Xa).[1]
-
Inhibitor: 5-Bromo-2-fluoro-benzamidine HCl (10 mM stock in DMSO).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM
.
Workflow:
-
Preparation: Prepare a serial dilution of the inhibitor (0, 1, 5, 10, 50, 100
) in the assay buffer. -
Incubation: Mix 10
of enzyme (final conc. 10 nM) with 10 of inhibitor. Incubate for 10 minutes at 25°C to reach equilibrium. -
Initiation: Add 80
of substrate (at concentration).[1] -
Measurement: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation for competitive inhibition: Validation Check: The Lineweaver-Burk plot should show intersecting lines on the Y-axis (unchanged , increased ).
Protocol B: Crystallographic Soaking (Structural Validation)
Objective: Visualize the halogen bond and salt bridge in atomic detail.
Workflow:
-
Crystallization: Grow apo-crystals of Trypsin or Factor Xa using the hanging drop vapor diffusion method (e.g., PEG 4000, Ammonium Sulfate).[1]
-
Soaking Solution: Prepare a "harvest buffer" containing the mother liquor + 5 mM 5-Bromo-2-fluoro-benzamidine.[1]
-
Soak: Transfer crystals into the soaking solution for 2–12 hours. Note: The high concentration ensures occupancy despite moderate affinity.
-
Cryo-protection: Briefly dip in harvest buffer + 20% glycerol.[1] Flash cool in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data.
-
Refinement: Look for distinct
electron density in the S1 pocket.[1] The Br atom will produce a strong anomalous signal if collected at the Br K-edge (13.47 keV), serving as an unambiguous placement marker.
Fragment-Based Drug Discovery (FBDD) Workflow[1][3][4]
This compound is rarely a final drug; it is a starting point .[1] The diagram below illustrates how this fragment is "grown" into a high-affinity lead.
Caption: Workflow demonstrating the evolution from fragment hit to nanomolar lead.
References
-
Bode, W., et al. (1990).[1] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] EMBO Journal.[1]
-
Matter, H., et al. (2002).[1] "Design and structural analysis of selective factor Xa inhibitors." Journal of Medicinal Chemistry. (Establishes the role of Halogen-Tyr228 interactions).
-
Olsen, J. A., et al. (2004).[1] "A fluorine scan of thrombin inhibitors to map the fluorophilicity/hydrophobicity of the S1 pocket." Organic & Biomolecular Chemistry.
-
Erlanson, D. A., et al. (2016).[1][3] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. [1]
-
Sigma-Aldrich. "Benzamidine Hydrochloride Product Information."[1] (General inhibition constants and handling).
Sources
- 1. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
An Investigator's Technical Guide to the In Vitro Activity of 5-Bromo-2-fluoro-benzamidine hydrochloride: A Hypothetical Serine Protease Inhibitor
Foreword: The Rationale for Investigation
In the landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced potency and selectivity. The benzamidine scaffold is a classic example, representing a well-established class of competitive inhibitors against trypsin-like serine proteases.[1] These enzymes, characterized by a catalytic triad including a crucial serine residue, play pivotal roles in physiological processes ranging from digestion and blood coagulation to inflammation and cellular signaling.[2] Their dysregulation is implicated in a host of pathological conditions, making them attractive targets for therapeutic intervention.[3]
This guide focuses on a specific, yet uncharacterized derivative: 5-Bromo-2-fluoro-benzamidine hydrochloride . While direct biological data for this compound is not publicly available, its structure warrants a thorough investigation. Structure-activity relationship (SAR) studies on substituted benzamidines have revealed that the binding affinity and selectivity for different serine proteases can be modulated by the physicochemical properties of the substituents on the phenyl ring.[2] The introduction of a bromine atom at the 5-position and a fluorine atom at the 2-position is a deliberate synthetic choice. The bromine atom is expected to increase the hydrophobicity of the molecule, which can influence its interaction with the S1 binding pocket of target proteases.[2] Concurrently, the highly electronegative fluorine atom can alter the electronic distribution of the benzamidine core, potentially impacting its pKa and hydrogen bonding capacity within the enzyme's active site.[4]
Therefore, we hypothesize that 5-Bromo-2-fluoro-benzamidine hydrochloride acts as a competitive inhibitor of serine proteases, with potentially altered potency and selectivity compared to the parent benzamidine molecule. This technical guide provides a comprehensive framework for the in vitro characterization of this compound, from initial enzyme inhibition screening to assessing its cellular toxicity. The protocols herein are designed to be self-validating, providing researchers with a robust methodology to elucidate the compound's biological activity.
Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases
Benzamidine and its derivatives are known to be reversible, competitive inhibitors of serine proteases such as trypsin and thrombin.[1] They function by mimicking the side chains of arginine and lysine, the natural substrates for these enzymes. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, physically blocking the entry of the substrate and preventing catalysis.[5]
The proposed binding mode for 5-Bromo-2-fluoro-benzamidine within the S1 pocket of a trypsin-like serine protease is depicted below. The core interaction is the salt bridge between the amidinium group and the aspartate residue. The bromo and fluoro substituents are positioned to interact with other residues lining the pocket, which may enhance binding affinity or confer selectivity for certain proteases over others.
Caption: Proposed mechanism of competitive inhibition.
Experimental Workflow for In Vitro Characterization
A systematic approach is essential to comprehensively evaluate the in vitro activity of 5-Bromo-2-fluoro-benzamidine hydrochloride. The following workflow outlines the key stages of investigation, from primary screening to selectivity and cytotoxicity assessment.
Caption: Experimental workflow for in vitro characterization.
Detailed Experimental Protocols
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol is a self-validating system for determining the inhibitory activity of the test compound against a serine protease, such as trypsin.
Expertise & Experience Insight: The use of a chromogenic substrate allows for a continuous, kinetic reading of enzyme activity, which is crucial for accurate determination of inhibition constants. The choice of buffer and pH is critical for optimal enzyme activity and inhibitor binding. A pH of 8.0 is generally optimal for trypsin-like enzymes.
A. Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - Substrate
-
5-Bromo-2-fluoro-benzamidine hydrochloride - Test Inhibitor
-
Benzamidine hydrochloride - Positive Control Inhibitor
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Stock Solution Preparation:
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Substrate Stock: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound and benzamidine hydrochloride (positive control) in DMSO.
C. Assay Procedure:
-
Assay Buffer: Prepare the working Tris-HCl buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the test inhibitor and positive control in the assay buffer. A typical concentration range to start with would be 1 µM to 1 mM.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of inhibitor dilution (or buffer for control wells)
-
25 µL of diluted trypsin solution (prepare a working dilution in assay buffer to yield a linear rate of substrate hydrolysis over 10-15 minutes)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of pre-warmed BAPNA solution (diluted in assay buffer to a final concentration of 0.5 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15 minutes.
D. Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Constant (Ki) and Mode of Inhibition
Expertise & Experience Insight: To confirm the hypothesized competitive mode of inhibition, a kinetic analysis is performed by measuring the enzyme reaction rate at varying substrate and inhibitor concentrations. A Lineweaver-Burk plot is a classic method to visualize the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
A. Procedure:
-
Follow the general procedure for the inhibition assay described in 3.1.
-
Use a fixed concentration of the inhibitor (e.g., near the IC50 value) and vary the concentration of the substrate (BAPNA).
-
Repeat the experiment with at least two other fixed concentrations of the inhibitor.
-
Include a control with no inhibitor.
B. Data Analysis:
-
Calculate the initial reaction rates (V) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plot to determine the mode of inhibition.
-
Calculate the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition (e.g., for competitive inhibition, the apparent Km is increased by a factor of (1 + [I]/Ki)).
In Vitro Cytotoxicity Assay (MTT Assay)
Expertise & Experience Insight: It is crucial to assess the cytotoxicity of a potential inhibitor to determine its therapeutic window. The MTT assay is a reliable method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] A selective inhibitor should display high potency against its target enzyme and low cytotoxicity against human cells.
A. Materials:
-
Human cell line (e.g., HEK293 or a cell line relevant to the potential therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Bromo-2-fluoro-benzamidine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
B. Assay Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration).
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity against Serine Proteases
| Compound | Trypsin Ki (µM) | Thrombin Ki (µM) | Selectivity (Thrombin/Trypsin) |
| Benzamidine (Control) | 35[4] | 220[4] | 6.3 |
| 5-Bromo-2-fluoro-benzamidine | To be determined | To be determined | To be determined |
Table 2: Hypothetical Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| 5-Bromo-2-fluoro-benzamidine | HEK293 | To be determined |
Interpretation: The primary goal is to determine if the bromo and fluoro substitutions on the benzamidine ring lead to increased potency (lower Ki) and/or improved selectivity for one protease over another. A compound with high potency and a favorable selectivity profile, coupled with low cytotoxicity (high CC50), would be a promising candidate for further development.
Concluding Remarks
This technical guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 5-Bromo-2-fluoro-benzamidine hydrochloride. By following these protocols, researchers can systematically investigate the hypothesis that this compound acts as a serine protease inhibitor. The causality behind the experimental choices is rooted in the established pharmacology of the benzamidine scaffold and the predictable influence of halogen substitutions on molecular interactions. The successful execution of these experiments will provide a clear and comprehensive in vitro profile of the compound, paving the way for more advanced preclinical studies.
References
-
Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 24(6), 585-95. [Link]
-
MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (2023). Benzamidine. [Link]
-
Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
-
Baker, B. R., & Erickson, E. H. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 12(3), 408–414. [Link]
- Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
-
PubMed. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. Analytical Biochemistry. [Link]
-
Mogaki, R., Okuro, K., & Aida, T. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2802–2807. [Link]
-
RCSB PDB. (n.d.). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Retrieved from [Link]
-
PubMed. (2000). A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). Biochemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Revue Roumaine de Chimie. (2020). STUDYING THE ASSOCIATION AND DISSOCIATION OF A TRYPSIN-BENZAMIDINE COMPLEX WITH ENHANCED SAMPLING MOLECULAR DYNAMICS. Revue Roumaine de Chimie, 65(11), 987-994. [Link]
-
Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-Bromo-2-fluoro-benzamidine hydrochloride potential biological targets"
5-Bromo-2-fluoro-benzamidine Hydrochloride: A Strategic Fragment for Serine Protease Inhibition
Executive Summary
5-Bromo-2-fluoro-benzamidine hydrochloride is a specialized chemical probe and pharmacophore fragment primarily utilized in the targeting of trypsin-like serine proteases . While the benzamidine moiety serves as a classic "P1 anchor" mimicking the arginine side chain, the specific halogenation pattern (5-bromo, 2-fluoro) introduces unique electronic and steric properties critical for Fragment-Based Drug Discovery (FBDD).
This guide details its biological targets, the structural rationale for its binding, and the experimental protocols required to validate its activity.
Primary Biological Targets: The Serine Proteases[1]
The biological activity of 5-Bromo-2-fluoro-benzamidine is driven by its ability to competitively inhibit enzymes with a conserved S1 specificity pocket designed to recognize positively charged residues (Arginine/Lysine).
Coagulation Factors (Thrombosis)
-
Factor Xa (FXa): The convergence point of the intrinsic and extrinsic coagulation pathways. Benzamidine derivatives are the structural ancestors of modern anticoagulants like Betrixaban.
-
Thrombin (Factor IIa): The final effector protease that converts fibrinogen to fibrin.
-
Relevance: The 5-Bromo substituent allows for halogen bonding interactions with backbone carbonyls in the S1 pocket, potentially enhancing selectivity for FXa over Thrombin.
-
Fibrinolysis & Metastasis
-
Urokinase-type Plasminogen Activator (uPA): Implicated in cancer metastasis and tissue remodeling.
-
Matriptase: A type II transmembrane serine protease involved in epithelial homeostasis and cancer progression.
The Archetype
-
Trypsin: Often used as the primary surrogate model for crystallographic screening due to its high structural homology with therapeutic targets.
Visualization: The Coagulation Cascade Targets
Caption: The central role of Factor Xa and Thrombin in the coagulation cascade, highlighting the inhibition points of benzamidine derivatives.[1]
Structural Mechanism & SAR
The efficacy of "5-Bromo-2-fluoro-benzamidine" is not random; it is a precision-engineered fragment.
The "P1 Anchor" (Benzamidine)
The amidine group (
The 2-Fluoro Substituent
-
pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the amidine group slightly. This can improve the molecule's ability to penetrate membranes (for intracellular targets) without destroying the salt bridge.
-
Conformational Lock: Fluorine can induce a preferred conformation via intramolecular electrostatic repulsion or attraction, pre-organizing the molecule for binding.
The 5-Bromo Substituent (The "Warhead")
-
Halogen Bonding: Bromine is a classic "sigma-hole" donor. In the S1 pocket, the 5-Br position is often oriented to form a halogen bond with the backbone carbonyl oxygen of Glycine 216 (or similar residues like Ser190 depending on the protease). This interaction is orthogonal to hydrogen bonding and can increase potency by 5-10 fold.
-
Synthetic Utility: In FBDD, the bromine serves as a handle for Suzuki-Miyaura coupling . Researchers can replace the bromine with biaryl systems to reach into the S2 and S4 sites, converting this weak fragment (
) into a nanomolar lead.
Visualization: Binding Mode in S1 Pocket
Caption: Schematic of the binding interaction within the S1 pocket. Note the critical salt bridge with Asp189 and the potential halogen bond with backbone carbonyls.
Experimental Protocols
To validate this compound as a hit or lead, the following protocols are standard.
Chromogenic Enzyme Inhibition Assay
This assay measures the residual activity of the protease in the presence of the inhibitor.
-
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 0.1% BSA (to prevent enzyme adsorption).
-
Substrate: S-2222 (for Factor Xa) or S-2238 (for Thrombin). These are chromogenic substrates releasing p-nitroaniline (pNA).
-
Enzyme: Human Factor Xa or Thrombin (0.5 nM final).
-
-
Protocol:
-
Preparation: Dissolve 5-Bromo-2-fluoro-benzamidine HCl in DMSO to create a 10 mM stock.
-
Dilution: Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in the assay buffer.
-
Incubation: Mix 10 µL of inhibitor dilution with 40 µL of enzyme solution in a 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add 50 µL of chromogenic substrate (
concentration). -
Measurement: Monitor Absorbance at 405 nm (formation of pNA) kinetically for 10 minutes.
-
Analysis: Calculate
using a 4-parameter logistic fit. Convert to using the Cheng-Prusoff equation: .
-
X-Ray Crystallography (Fragment Soaking)
Because this is a fragment, co-crystallization is often difficult. Soaking is preferred.
-
System: Apo-Trypsin or Apo-Factor Xa crystals.
-
Soaking Solution: Mother liquor containing 10-50 mM of the ligand (high concentration is needed for fragments).
-
Cryo-protection: Transfer crystal briefly to mother liquor + 20% glycerol + ligand.
-
Data Collection: Collect diffraction data.[2] Look for
difference density in the S1 pocket. -
Validation: The bromine atom provides a strong Anomalous Signal if collected at the Br K-edge (13.47 keV), unambiguously confirming the orientation of the ring.
References
-
Matter, H., et al. (2002). "Design and structural analysis of selective factor Xa inhibitors." Journal of Medicinal Chemistry, 45(14), 2923-2941. Link
-
Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition, 50(1), 314-318. Link
-
Bode, W., et al. (1984). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 3(10), 2411-2418. Link
-
RCSB Protein Data Bank. "Structure of Beta-Trypsin in complex with Benzamidine (PDB: 1BTY)." Link
Sources
A Comprehensive Guide to the Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride
This in-depth technical guide provides a detailed exploration of a robust and scientifically validated pathway for the synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and critical experimental considerations that ensure a successful and reproducible synthesis.
Introduction: The Significance of Substituted Benzamidines
Substituted benzamidines are a class of organic compounds of significant interest in medicinal chemistry. The benzamidine moiety is a known pharmacophore, capable of interacting with a variety of biological targets through hydrogen bonding and electrostatic interactions. The specific substitution pattern of 5-bromo and 2-fluoro on the phenyl ring provides unique electronic and steric properties, making 5-Bromo-2-fluoro-benzamidine hydrochloride a valuable intermediate for the synthesis of targeted therapeutics, including enzyme inhibitors and receptor modulators.
Strategic Overview of the Synthesis Pathway
The synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride is most effectively achieved through a two-stage process. The first stage focuses on the preparation of the key intermediate, 5-Bromo-2-fluorobenzonitrile. The second stage details the conversion of this nitrile to the target amidine hydrochloride via the well-established Pinner reaction. This approach is favored for its reliability, scalability, and the commercial availability of the initial starting materials.
Caption: Overall synthetic workflow for 5-Bromo-2-fluoro-benzamidine hydrochloride.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-fluorobenzonitrile
The successful synthesis of the target amidine is predicated on the availability of high-purity 5-Bromo-2-fluorobenzonitrile. While this intermediate is commercially available, understanding its synthesis from more fundamental precursors provides greater control over the supply chain and cost, particularly for large-scale applications. A validated route commences with o-fluorobenzoyl chloride.[1]
Step 1.1: Amidation of o-Fluorobenzoyl Chloride
The initial step involves the conversion of the acid chloride to the corresponding primary amide. This is a standard nucleophilic acyl substitution reaction.
-
Reaction: o-Fluorobenzoyl chloride reacts with ammonia water to yield o-fluorobenzamide.
-
Rationale: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of ammonia. The use of aqueous ammonia provides both the reactant and a basic medium to neutralize the hydrochloric acid byproduct.
Step 1.2: Dehydration of o-Fluorobenzamide to o-Fluorobenzonitrile
The next transformation is the removal of a molecule of water from the primary amide to form the nitrile.
-
Reaction: o-Fluorobenzamide is treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce o-fluorobenzonitrile.[1]
-
Causality: These dehydrating agents activate the amide oxygen, facilitating its departure as part of a leaving group and promoting the formation of the carbon-nitrogen triple bond.
Step 1.3: Electrophilic Aromatic Bromination
The final step in the synthesis of the key intermediate is the regioselective bromination of o-fluorobenzonitrile.
-
Reaction: o-Fluorobenzonitrile is brominated using a reagent like dibromohydantoin in a strong acid medium, such as 75-90% sulfuric acid, to afford 5-Bromo-2-fluorobenzonitrile.[1]
-
Mechanistic Insight: The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director and deactivating. The fluorine's directing effect dominates, and the bromine is installed para to the fluorine atom, at the 5-position, which is also meta to the cyano group. The strong acid protonates the nitrile, further deactivating the ring and ensuring mono-bromination.
Part 2: The Pinner Reaction: From Nitrile to Amidine Hydrochloride
With the key intermediate, 5-Bromo-2-fluorobenzonitrile, in hand, the final stage of the synthesis employs the Pinner reaction. This classic method provides a reliable route to amidines from nitriles.[2][3][4][5] The reaction proceeds in two distinct steps: the formation of a Pinner salt, followed by ammonolysis.
Step 2.1: Formation of the Pinner Salt (Imidate Hydrochloride)
This step is the hallmark of the Pinner reaction and requires strictly anhydrous conditions to prevent the formation of the corresponding ester as a byproduct.[4][6]
-
Reaction: A solution of 5-Bromo-2-fluorobenzonitrile in anhydrous ethanol is treated with dry hydrogen chloride gas. This results in the formation of ethyl 5-bromo-2-fluorobenzimidate hydrochloride, commonly referred to as a Pinner salt, which often precipitates from the reaction mixture.[2][6]
-
Expert Commentary: The success of this step hinges on the exclusion of water. Any moisture present will lead to the hydrolysis of the imidate intermediate to the corresponding ethyl ester. Therefore, the use of anhydrous solvents and dry HCl gas is paramount. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity of dissolving HCl gas and to enhance the stability of the Pinner salt.
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Step 2.2: Ammonolysis of the Pinner Salt
The isolated Pinner salt is a stable intermediate that is then converted to the final product.
-
Reaction: The ethyl 5-bromo-2-fluorobenzimidate hydrochloride is treated with a solution of ammonia in ethanol. This nucleophilic substitution reaction displaces the ethoxy group with an amino group, yielding 5-Bromo-2-fluoro-benzamidine. The product is isolated as its hydrochloride salt.
-
Trustworthiness of the Protocol: This two-step conversion from the nitrile is highly reliable. The isolation of the intermediate Pinner salt allows for purification at this stage, which can lead to a cleaner final product. The final product, being a hydrochloride salt, is typically a crystalline solid, which facilitates its isolation and purification by recrystallization.
Experimental Protocols
Protocol 2.1: Synthesis of Ethyl 5-bromo-2-fluorobenzimidate hydrochloride (Pinner Salt)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 5-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt is observed.
-
Allow the reaction mixture to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.[2]
-
Collect the solid precipitate by filtration under a dry atmosphere (e.g., under a blanket of nitrogen).
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the Pinner salt under vacuum to yield the product as a white to off-white solid.
Protocol 2.2: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride
-
Prepare a solution of ammonia in absolute ethanol (typically 15-20% w/w) by bubbling anhydrous ammonia gas through cold ethanol.
-
Suspend the dried ethyl 5-bromo-2-fluorobenzimidate hydrochloride (1.0 eq) in the ethanolic ammonia solution in a sealed pressure vessel.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
Upon completion of the reaction, cool the mixture and filter to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-2-fluoro-benzamidine hydrochloride.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product as a crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | White to off-white solid |
| 5-Bromo-2-fluoro-benzamidine hydrochloride | C₇H₇BrClFN₂ | 253.50 | Crystalline solid |
Conclusion
The synthetic pathway detailed in this guide, centered around the Pinner reaction, represents a reliable and well-documented method for the preparation of 5-Bromo-2-fluoro-benzamidine hydrochloride. By carefully controlling the reaction conditions, particularly the exclusion of moisture in the formation of the Pinner salt, researchers can consistently obtain high yields of the desired product. The insights into the reaction mechanisms and the rationale behind the experimental choices provided herein are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations in their drug discovery and development endeavors.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
-
acetamidine hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
Pinner Reaction | NROChemistry. Available at: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link]
Sources
- 1. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. guidechem.com [guidechem.com]
"starting materials for 5-Bromo-2-fluoro-benzamidine hydrochloride synthesis"
This technical guide details the synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride , a critical intermediate often employed in the development of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).
The following content focuses on the starting materials and the synthetic pathways connecting them to the target, prioritizing scalability, purity, and operational safety.
Executive Summary & Retrosynthetic Analysis
The target compound, 5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: 1187927-33-8), is an aryl amidine salt. The presence of the bromine atom at the 5-position and the fluorine at the 2-position renders the aromatic ring electron-deficient, influencing the reactivity of the nitrile precursor.
The primary retrosynthetic disconnection is at the amidine carbon, leading back to the corresponding nitrile.
Retrosynthetic Logic Diagram
The following diagram illustrates the logical flow from the target molecule back to commercially available starting materials.
Figure 1: Retrosynthetic tree identifying the nitrile as the central hub for synthesis.
Primary Starting Material Profile
The success of the synthesis hinges on the quality of the nitrile precursor.
5-Bromo-2-fluorobenzonitrile
| Property | Specification |
| CAS Number | 179897-89-3 |
| Molecular Formula | C₇H₃BrFN |
| Molecular Weight | 200.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76–80 °C |
| Purity Requirement | ≥ 98.0% (HPLC) |
| Critical Impurity | 5-Bromo-2-fluorobenzamide (Must be < 0.5%) |
Sourcing Note: This material is commercially available. However, if synthesizing in-house from the acid or amide, ensure complete removal of thionyl chloride or phosphorus oxychloride residues, as these will quench the organolithium reagents used in Method B.
Synthetic Protocols
Method A: The Pinner Reaction (Classical Route)
This method is the industrial standard for robustness but requires careful moisture control to prevent hydrolysis of the imidate intermediate to the ester.
Mechanism: Acid-catalyzed addition of alcohol to the nitrile to form an imidate salt, followed by ammonolysis.[1]
Protocol:
-
Imidate Formation:
-
Charge a flame-dried reactor with 5-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous Ethanol (5–10 volumes).
-
Cool to 0–5 °C.
-
Bubble dry HCl gas through the solution until saturation (approx. 4–6 hours). Crucial: Maintain temperature < 10 °C to prevent amide formation.
-
Seal the vessel and stir at room temperature for 16–24 hours.
-
Monitor by TLC/HPLC (disappearance of nitrile).
-
Concentrate in vacuo (keep bath < 40 °C) to remove excess HCl/EtOH. Precipitate with diethyl ether if necessary.
-
-
Ammonolysis:
-
Redissolve the crude imidate hydrochloride in anhydrous Ethanol.
-
Cool to 0 °C.
-
Add Ammonia (7M in MeOH or EtOH, 3.0 eq) or solid Ammonium Carbonate (4.0 eq).
-
Stir at room temperature for 12–18 hours.
-
Filter ammonium chloride byproduct (if any).
-
Concentrate and recrystallize (typically from Isopropanol/Ether).
-
Method B: LiHMDS Addition (Modern/Efficient Route)
This route is often preferred in medicinal chemistry for its speed and higher yields, avoiding the handling of corrosive HCl gas during the initial step.
Mechanism: Nucleophilic addition of lithium hexamethyldisilazide (LiHMDS) to the nitrile, followed by acidic hydrolysis.
Figure 2: One-pot synthesis workflow using LiHMDS.
Protocol:
-
Dissolve 5-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (10 vol) under Nitrogen/Argon.
-
Cool to 0 °C.
-
Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. The solution often turns yellow/orange.
-
Stir at Room Temperature for 3–5 hours (Monitor consumption of nitrile).
-
Cool to 0 °C and quench with 4M HCl in Dioxane (or ethanolic HCl) (3.0 eq).
-
Stir for 1 hour; the product often precipitates as the white hydrochloride salt.
-
Filter and wash with cold ether.
Why this works: The electron-withdrawing Fluorine and Bromine atoms on the ring make the nitrile carbon highly electrophilic, facilitating the attack of the bulky hexamethyldisilazide anion.
Critical Quality Attributes & Impurity Profiling
When developing this material for pharmaceutical use, the following impurities must be tracked.
| Impurity Structure | Origin | Control Strategy |
| 5-Bromo-2-fluorobenzamide | Hydrolysis of Nitrile (incomplete Pinner) or decomposition of Imidate. | Maintain strictly anhydrous conditions during HCl addition. |
| Ethyl 5-bromo-2-fluorobenzoate | Hydrolysis of Imidate (presence of water). | Use molecular sieves in Ethanol; ensure HCl gas is dry. |
| 5-Bromo-2-fluoroaniline | Possible if using Hofmann rearrangement conditions (rare in these protocols). | Verify identity by LC-MS. |
| Debrominated Analog | CRITICAL: If using catalytic hydrogenation (Pd/C) on amidoxime intermediates. | Avoid catalytic hydrogenation. Use Method A or B. |
Note on Amidoxime Reduction (Route C - Not Recommended)
A third route involves converting the nitrile to an amidoxime (
-
Risk: Standard reduction with H₂/Pd-C will likely cleave the C-Br bond (dehalogenation), yielding 2-fluorobenzamidine.
-
Safe Alternative: If this route is necessary, use Zinc dust in Acetic Acid or Fe/AcOH to reduce the N-O bond without affecting the aryl bromide.
Safety & Handling
-
HCl Gas: Highly corrosive. Use a gas trap with NaOH scrubbers.
-
LiHMDS: Pyrophoric in high concentrations; moisture sensitive. Handle under inert atmosphere.
-
Nitriles: Toxic by ingestion and inhalation.
-
5-Bromo-2-fluorobenzamidine HCl: As a cationic surfactant-like molecule, it may be irritating to mucous membranes.
References
-
Pinner Reaction Mechanism & Protocol
-
LiHMDS Amidine Synthesis
-
Lange, U. E., et al. (2012). A New, Mild Method for the Synthesis of Amidines.[3] Tetrahedron Letters.
- Context: Describes the LiHMDS addition to electron-deficient nitriles.
-
Source:
-
-
Starting Material Data (5-Bromo-2-fluorobenzonitrile)
-
Sigma-Aldrich Product Specification.
-
Source:
-
-
Zinc-Acetic Acid Reduction (Chemoselective)
- Context: Reduction of amidoximes without dehalogen
-
Source:
Sources
Strategic Utilization of 5-Bromo-2-fluoro-benzamidine Hydrochloride in Serine Protease Drug Discovery
[1]
Executive Summary
5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: 1187927-33-8) represents a high-value "privileged fragment" in modern medicinal chemistry, specifically within Fragment-Based Drug Design (FBDD) campaigns targeting trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA).[1] Unlike generic benzamidines, this scaffold incorporates a dual-halogen motif that serves two distinct strategic functions: the ortho-fluorine modulates physicochemical properties (pKa suppression), while the meta-bromine provides a structural handle for halogen bonding or palladium-catalyzed elaboration.[1]
This technical guide outlines the handling, synthesis, and experimental deployment of this compound, moving beyond basic characterization to its application as a chemical probe and lead generation starting point.
Chemical Profile & Structural Logic[1][2]
Physicochemical Specifications[1]
-
IUPAC Name: 5-bromo-2-fluorobenzenecarboximidamide hydrochloride[1]
-
CAS Number: 1187927-33-8 (HCl salt) / 93777-26-5 (Aldehyde precursor)[1]
-
Molecular Formula: C₇H₆BrClN₂F (HCl salt)
-
Molecular Weight: 253.50 g/mol [1]
-
Solubility: Highly soluble in DMSO (>50 mM); soluble in water/methanol.[1]
-
Appearance: White to off-white hygroscopic solid.[1]
The "Warhead" Logic
The benzamidine moiety is a classic arginine mimetic, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket. The 5-Br, 2-F substitution pattern refines this interaction:
| Feature | Position | Mechanistic Function |
| Amidine | C-1 | Primary Anchor: Forms bidentate salt bridge with Asp189 and H-bonds with Ser190/Gly219 backbone.[1] |
| Fluorine | C-2 (ortho) | Electronic Modulation: Inductive effect lowers the amidine pKa (typically ~11 → ~10), reducing the energy penalty of desolvation and potentially improving membrane permeability of derivatives. |
| Bromine | C-5 (meta) | Synthetic & Structural Handle: 1. Halogen Bonding: Capable of forming a |
Synthesis & Sourcing Strategy
While commercially available, in-house synthesis is often required for isotopic labeling or rapid access to fresh salt forms.[1] The Pinner Reaction is the industry standard for converting the nitrile precursor to the amidine.
Optimized Pinner Protocol
Objective: Conversion of 5-bromo-2-fluorobenzonitrile to the amidine hydrochloride.
Reagents:
-
Precursor: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3)[1]
-
Solvent: Anhydrous Ethanol (EtOH)
-
Gas: Anhydrous HCl gas (generated in situ or from cylinder)
-
Ammonia Source: Methanolic Ammonia (7N)
Step-by-Step Workflow:
-
Imidate Formation: Dissolve the nitrile in anhydrous EtOH at 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins).
-
Incubation: Seal the vessel and stir at 4°C for 16–24 hours. A white precipitate (imidate ester hydrochloride) may form.[1]
-
Ammonolysis: Remove excess HCl/EtOH under reduced pressure (keep temperature <40°C). Redissolve the intermediate imidate in anhydrous EtOH. Add excess methanolic ammonia (3-4 equivalents).[1]
-
Precipitation: Stir at Room Temperature (RT) for 12 hours. The product, 5-bromo-2-fluoro-benzamidine hydrochloride, will precipitate.[1]
-
Purification: Filter the solid. Recrystallize from EtOH/Et₂O to remove ammonium chloride byproducts.[1]
Experimental Workflows (FBDD)
Solubility & Stock Preparation
Benzamidine salts are prone to aggregation in high-concentration aqueous buffers.[1]
-
Stock Solvent: 100% DMSO (Molecular Biology Grade).[1]
-
Concentration: Prepare at 100 mM or 200 mM.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine to the amide.
Enzymatic Inhibition Assay (Trypsin/Thrombin)
To validate the fragment's affinity (
Protocol:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific binding).
-
Enzyme: Bovine Trypsin (10 nM final) or Human Thrombin.[1]
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) or S-2238.[1]
-
Procedure:
-
Incubate Enzyme + Inhibitor (0–500 µM) for 15 mins at 25°C.
-
Add Substrate (
concentration).[1] -
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.
-
-
Analysis: Fit initial velocities (
) to the Morrison equation for tight-binding inhibitors or standard IC50 curves if is high (>1 µM).
X-Ray Crystallography Soaking
The 5-Br substituent is heavy enough to provide an Anomalous Signal , aiding in phasing if molecular replacement is difficult, but primarily serves to verify orientation.
-
System: Apo-crystals of Trypsin or Urokinase (uPA).[1]
-
Soak Condition: Add compound (dry powder or high-conc DMSO stock) directly to the drop to achieve 10–50 mM final concentration.[1]
-
Duration: Short soak (1–2 hours) to minimize crystal cracking due to lattice changes or DMSO shock.[1]
-
Cryoprotection: Ensure the cryo-solution contains the ligand at the same concentration to prevent "wash-out" during freezing.[1]
Visualizations
Fragment Elaboration Strategy
The following diagram illustrates how this specific fragment serves as a seed for "growing" a high-affinity drug lead using the bromine handle.
Caption: Workflow for evolving the 5-Bromo-2-fluoro-benzamidine fragment into a lead compound via structural biology and palladium catalysis.
Binding Mode Interaction Map
A schematic representation of the molecular interactions within the S1 pocket.
Caption: Schematic interaction map of 5-Bromo-2-fluoro-benzamidine within the generic serine protease S1 specificity pocket.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator. Weighing should be performed quickly to avoid water uptake, which alters the molecular weight calculation for stoichiometry.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
References
-
Chemical Identity & Properties
-
Fragment-Based Drug Design & Halogen Bonding
-
Jiang, L., et al. (2018).[1][2] Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases.[2][3] RSC Advances.[1] Link
-
Wilcken, R., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1][3] Link
-
-
Synthesis Protocols (Pinner Reaction)
-
Biological Application (Bithiophene Derivative)
Sources
- 1. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases (Journal Article) | OSTI.GOV [osti.gov]
- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"homology modeling of 5-Bromo-2-fluoro-benzamidine hydrochloride targets"
Executive Summary
This guide details the homology modeling workflow for targets of 5-Bromo-2-fluoro-benzamidine hydrochloride (CAS 1187927-33-8). While benzamidine is the classic archetype for trypsin-like serine protease inhibitors , the introduction of halogen substituents (5-Br, 2-F) introduces specific steric and electronic requirements that standard modeling pipelines often fail to capture.
This document moves beyond basic sequence alignment, focusing on ligand-steered homology modeling . It addresses the critical challenge of modeling the "sigma-hole" effect of the bromine atom and ensuring the S1 specificity pocket is generated in a conformation competent for binding this specific scaffold.
Part 1: The Chemical & Structural Context[1][2]
To model the target, one must understand the ligand's demands on the protein structure.[1] 5-Bromo-2-fluoro-benzamidine is a P1 fragment mimic.
-
The Amidine Tail (The Anchor): Mimics the arginine side chain of natural substrates. It requires a deep S1 pocket with a correctly oriented Aspartate residue (Asp189 in chymotrypsin numbering) to form a bidentate salt bridge.
-
The 5-Bromo Substituent: A large, hydrophobic halogen capable of forming halogen bonds (X-bonds) with backbone carbonyl oxygen atoms. Standard force fields often treat this as a nondirectional hydrophobic sphere, leading to incorrect pose predictions.
-
The 2-Fluoro Substituent: Electron-withdrawing group that modulates the pKa of the amidine and influences the electrostatic potential surface of the benzene ring.
Target Identification Strategy
The primary targets for this ligand are Class A Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase).
-
Critical Check: Do not model these targets using zymogen (inactive precursor) templates. You must select templates where the "oxyanion hole" is formed and the S1 pocket is open.
Part 2: Strategic Template Selection (The "Holo" Imperative)
In standard homology modeling, high sequence identity is the gold standard. For drug design, conformation identity is superior.
The Protocol:
-
Search: BLAST the target sequence against the PDB.
-
Filter: Retain hits with >40% sequence identity.
-
Selection (The Expert Step): Discard high-identity structures if they are apo (unbound) or bound to large protein inhibitors (like BPTI).
-
Priority: Select a template complexed with a benzamidine derivative (e.g., PDB ID 1J8A or 1V2L). This ensures the loop residues defining the S1 pocket (residues 190-195 and 214-220) are pre-molded to accept the benzamidine core.
Workflow Diagram: Template Selection & Modeling
Caption: Ligand-Biased Homology Modeling Workflow. Note the critical filtration step to exclude zymogens and prioritize ligand-bound templates.
Part 3: Step-by-Step Modeling Protocol
Step 1: Sequence Alignment & Disulfide Mapping
Serine proteases are stabilized by highly conserved disulfide bridges.
-
Action: Verify that the Cysteines in your target sequence align perfectly with the Cysteines in the template.
-
Correction: If the alignment software introduces a gap that shifts a Cysteine, manually adjust the alignment. A broken disulfide bond invalidates the model.
Step 2: The "Aspartate Anchor" Constraint
The interaction between the ligand's amidine group and the protein's Aspartate (Asp189) is non-negotiable.
-
Methodology: If using software like Modeller , apply a distance constraint or a "block" restraint on the Asp189 side chain to prevent it from rotating out of the active site during the relaxation phase.
-
Why? Without the ligand present during model generation, the Aspartate often rotates to form an internal salt bridge, closing the pocket.
Step 3: Handling the 5-Bromo Group (The Sigma Hole)
This is the most common failure point. Bromine has a positive electrostatic cap (sigma hole) along the C-Br bond axis, which attracts backbone carbonyls. Standard force fields (CHARMM/AMBER) treat Br as a negative/neutral sphere, causing it to repel the carbonyls it should bind to.
Advanced Protocol for Halogen Accuracy:
-
Force Field: Use a force field that supports "Extra Points" or "Virtual Sites" (e.g., OPLS-AA/X or specific AMBER halogen extensions).
-
Alternative: If standard force fields are used, manually edit the partial charges of the 5-Bromo group in the ligand topology file. Assign a slightly positive charge to the tip of the Bromine and a compensatory negative charge to the carbon it attaches to.
Part 4: Model Validation & Data Presentation
Do not rely solely on geometric checks (Ramachandran plots). You must validate the binding competence of the model.
Validation Metrics Table
| Metric | Tool/Method | Acceptance Threshold | Purpose |
| Ramachandran Favored | ProCheck / MolProbity | > 95% | Ensures backbone geometry is physically possible. |
| Z-Score | ProSA-web | Within range of native proteins | Checks overall folding energy. |
| Chi1/Chi2 Rotamers | Dunbrack Library | < 1% outliers | Ensures side chains are not in high-energy states. |
| Enrichment Factor (EF1%) | Virtual Screening (Vina) | > 10 | Critical: Can the model distinguish known benzamidine inhibitors from random decoys? |
The Enrichment Test (Self-Validating Protocol)
-
Create a library of 50 known benzamidine-based inhibitors (Actives).
-
Create a library of 2,000 random drug-like molecules (Decoys).
-
Dock both sets into your homology model.
-
If the model ranks the Actives in the top 1%, it is valid. If not, the S1 pocket geometry is flawed, regardless of the Ramachandran score.
Part 5: Interaction Mapping (Ligand Docking)
Once the model is validated, dock the specific 5-Bromo-2-fluoro-benzamidine ligand.
Binding Mode Diagram
Caption: Interaction Map of 5-Bromo-2-fluoro-benzamidine in the S1 Pocket. Note the specific Halogen Bond to the backbone carbonyl (often Gly219 or similar).
Docking Protocol for 5-Bromo-2-fluoro-benzamidine
-
Grid Generation: Center the grid box on the Asp189 carboxylate group. Dimensions: 20x20x20 Å.
-
Ligand Prep: Ensure the amidine is protonated (+1 charge).
-
Halogen Settings: If using AutoDock Vina , use the vina_halogen weighting if available, or manually verify that the Br atom is not clashing with the backbone carbonyls due to oversized VdW radii.
-
Analysis: The top pose must show the amidine nitrogen atoms within 2.8 - 3.2 Å of the Asp189 carboxylate oxygens.
References
-
RCSB Protein Data Bank. Crystal Structure of Benzamidine Inhibited Bovine Pancreatic Trypsin (PDB ID: 1J8A). [Link]
-
Journal of Chemical Information and Modeling. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. [Link]
-
MDPI. A Simple Model for Halogen Bond Interaction Energies. [Link]
-
National Institutes of Health (PMC). Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. [Link]
-
PubChem. 5-Bromo-2-fluoro-benzamidine hydrochloride (Compound Summary). [Link]
Sources
Technical Guide: 5-Bromo-2-fluoro-benzamidine Hydrochloride in Enzyme Inhibition & Fragment-Based Design
[1]
Executive Summary: The "Privileged" Fragment
5-Bromo-2-fluoro-benzamidine hydrochloride is not merely a generic inhibitor; it is a privileged scaffold in modern drug discovery.[1] While the benzamidine moiety serves as a classic arginine mimetic targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin), the halogen substitutions provide distinct strategic advantages:
-
5-Bromo Position: Acts as a synthetic handle for Suzuki-Miyaura coupling, allowing rapid elaboration of the fragment into a lead compound.[1] It also serves as a potential halogen bond donor to backbone carbonyls in the active site.[1]
-
2-Fluoro Position: Modulates the pKa of the amidine group (typically lowering it from ~11.6 to ~10.5), improving bioavailability and altering the electrostatic potential surface to optimize orthogonal interactions within the S1 pocket.
This guide outlines the mechanistic basis, experimental protocols, and data analysis frameworks for utilizing this compound in enzyme kinetics and structural biology.
Chemical & Physical Profile
| Property | Specification |
| IUPAC Name | 5-Bromo-2-fluorobenzimidamide hydrochloride |
| CAS Number | 1187927-33-8 |
| Molecular Formula | C₇H₆BrFN₂[1][2][3][4] · HCl |
| Molecular Weight | 253.50 g/mol |
| Solubility | DMSO (>50 mM), Water (>20 mM with sonication) |
| pKa (Amidine) | ~10.2 - 10.8 (estimated due to F-substitution) |
| Storage | -20°C, Desiccated, Protect from light |
| Primary Target | Trypsin-like Serine Proteases (S1 Pocket) |
Mechanistic Insight: The Structural Basis of Inhibition
The S1 Pocket Anchor
The core mechanism of action relies on the benzamidine moiety mimicking the side chain of Arginine (P1 residue). Upon entering the active site of a serine protease:
-
Salt Bridge: The positively charged amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (chymotrypsin numbering) at the bottom of the S1 specificity pocket.
-
Hydrogen Bonding: The amidine protons donate hydrogen bonds to the backbone carbonyl of Gly219 and the hydroxyl of Ser190 .
The Halogen Effect (The "Twist")
Unlike unsubstituted benzamidine, the 5-Bromo-2-fluoro derivative introduces specific electronic vectors:
-
The 2-Fluoro Effect: The fluorine atom withdraws electron density from the benzene ring, slightly lowering the basicity of the amidine. This can reduce the energetic penalty of desolvation upon binding.
-
The 5-Bromo Interaction: In X-ray structures, the bromine atom often displaces conserved water molecules or forms a halogen bond (σ-hole interaction) with backbone carbonyls (e.g., of the S2/S3 sub-sites), increasing residence time.
Visualization of Binding Mode
The following diagram illustrates the logical connectivity and interaction network within the active site.
Caption: Interaction map showing the bidentate salt bridge with Asp189 and the strategic placement of halogen substituents for water displacement.
Experimental Protocols
Workflow 1: Determination of Ki (Inhibition Constant)
Objective: Determine the potency of 5-Bromo-2-fluoro-benzamidine against Bovine Trypsin (as a model system).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ (Calcium is critical for trypsin stability).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).[1]
-
Inhibitor: 5-Bromo-2-fluoro-benzamidine HCl (Stock: 10 mM in DMSO).[1]
Protocol Steps:
-
Substrate Preparation: Prepare a 2 mM stock of BAPNA in DMSO.[1] Dilute to working concentrations (e.g., 50, 100, 200, 400 µM) in assay buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor in assay buffer (Range: 0 µM to 200 µM). Note: Keep DMSO constant < 5%.
-
Pre-incubation: In a 96-well clear plate, mix 10 µL Inhibitor + 180 µL Buffer + 10 µL Trypsin (100 nM final) . Incubate for 10 minutes at 25°C to reach equilibrium.
-
Reaction Start: Add 50 µL Substrate to each well.
-
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a kinetic microplate reader.
-
Analysis: Plot Initial Velocity (
) vs. [Substrate]. Use the Cheng-Prusoff equation or global fitting to a competitive inhibition model to solve for .[1]
Workflow 2: X-ray Crystallography Soaking (Fragment Screening)
Objective: Obtain a structural complex of the fragment bound to the protein.
Protocol Steps:
-
Crystal Growth: Grow apo-crystals of the protease (e.g., Trypsin or Thrombin) using standard hanging drop vapor diffusion.[1]
-
Soak Preparation: Prepare a soaking solution containing the reservoir buffer + 50 mM 5-Bromo-2-fluoro-benzamidine.[1]
-
Critical Step: If the compound precipitates, add 10% DMSO.
-
-
Soaking: Transfer apo-crystals into the soaking drop. Incubate for 1 to 24 hours .
-
Note: Benzamidines bind rapidly; short soaks (1-2 hrs) usually suffice and reduce crystal lattice damage.[1]
-
-
Cryo-protection: Transfer crystal to a cryo-solution (Mother liquor + 25% Glycerol + 50 mM Inhibitor) for 30 seconds.
-
Data Collection: Flash cool in liquid nitrogen and collect X-ray diffraction data. Look for
difference density in the S1 pocket.[1]
Data Visualization & Analysis
Expected Kinetic Profile
Benzamidine derivatives are Competitive Inhibitors .[1]
-
Vmax: Unchanged (at high substrate, inhibition is overcome).[1]
-
Km: Increases (apparent Km increases with inhibitor concentration).[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic characterization of the inhibitor.
References
-
Böttcher, J. (2016).[1] Fragment-Based Discovery of Chemical Probes for BRD9. Drug Discovery Chemistry. Link
-
Erlanson, D. A., et al. (2016).[1][5] Fragment-Based Drug Discovery: Lessons and Outlook. Journal of Medicinal Chemistry. Link
-
Buchholz, B. L., et al. (2011).[1] Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PNAS.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57646329, 5-Bromo-2-fluorobenzimidamide hydrochloride. Link[1]
-
Katz, B. A., et al. (2001).[1] Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology. Link
Sources
- 1. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1187927-33-8|5-Bromo-2-fluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-fluorobenzimidamide - Lead Sciences [lead-sciences.com]
- 4. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
Technical Guide: Preliminary Toxicity Screening of 5-Bromo-2-fluoro-benzamidine Hydrochloride
Executive Summary
5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated benzamidine scaffold frequently utilized as a P1 fragment in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Matriptase). While the halogen substitutions (Br at C5, F at C2) modulate metabolic stability and lipophilicity, the amidine moiety (
This guide outlines a tiered screening strategy designed to identify early-stage liabilities before this scaffold is elaborated into a lead candidate.[1] The protocol prioritizes genotoxicity (due to DNA interaction potential of intercalating cations) and cardiotoxicity (hERG blockade common in benzamidines).
Part 1: The Screening Cascade (Workflow)
To maximize resource efficiency, we employ a "Fail Early" tiered approach. Tier 1 focuses on high-throughput in silico and physicochemical validation, while Tier 2 and 3 move to in vitro biological interrogation.
Figure 1: The tiered toxicity screening cascade. Progression to Tier 3 is contingent on passing Tier 2 thresholds.
Part 2: Physicochemical Prerequisites
Before biological testing, the compound's solution behavior must be verified. Benzamidine salts are highly polar, but the halogenation (Br, F) increases logP.
Solubility & pH Management
The amidine group typically has a pKa of 11–12, meaning it is fully protonated (cationic) at physiological pH (7.4).
-
Protocol: Dissolve 5-Bromo-2-fluoro-benzamidine HCl in DMSO to create a 10 mM stock. Dilute into PBS (pH 7.4).
-
Risk: If the free base precipitates upon dilution, toxicity data will be artefactual.
-
Requirement: Confirm solubility > 100 µM in assay media using nephelometry.
Part 3: Cytotoxicity Profiling (Tier 2)
We utilize a dual-readout system to distinguish between cytostasis (stopped growth) and cytotoxicity (cell death).
Experimental Logic[2][3][4]
-
HepG2 (Liver): Selected to assess potential hepatotoxicity, as benzamidines are often cleared hepatically.
-
HEK293 (Kidney/General): A robust line for general toxicity and hERG transfection (see Part 5).
Protocol: Resazurin Reduction Assay
Objective: Determine
-
Seeding: Seed cells at 3,000 cells/well in 384-well plates. Incubate 24h for attachment.
-
Dosing: Treat with 5-Bromo-2-fluoro-benzamidine HCl in an 8-point dose-response curve (0.1 µM to 100 µM).
-
Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Readout: Add Resazurin (Alamar Blue). Incubate 2-4h. Measure fluorescence (Ex 560nm / Em 590nm).
Data Interpretation:
| Parameter | Threshold (Go) | Threshold (Caution) | Threshold (No-Go) |
|---|
|
Part 4: Genotoxicity - The Ames Test (Tier 2)
Benzamidines are DNA-binding motifs (minor groove binders). Therefore, ruling out mutagenicity is the critical path for this scaffold.
Protocol: OECD 471 Standard
Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Metabolic Activation: Assays must be run +/- S9 mix (rat liver enzyme fraction) to detect metabolites.
Figure 2: Simplified workflow for the Bacterial Reverse Mutation Assay (Ames).
Validation Criteria:
-
Negative: Colony counts < 2-fold increase over solvent control.
-
Positive: Dose-dependent increase in revertant colonies in any strain.
-
Note: The 5-Bromo and 2-Fluoro substituents are generally stable, but enzymatic dehalogenation by S9 could generate reactive radical species.
Part 5: Cardiotoxicity - hERG Inhibition (Tier 3)
The Liability: Benzamidines are structural mimics of known hERG blockers (e.g., Pentamidine). The cationic amidine group can interact with the pore-helix of the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.
Protocol: Automated Patch Clamp (QPatch/Patchliner)
Objective: Determine the
-
System: CHO or HEK293 cells stably expressing
(hERG). -
Buffer: Extracellular solution (Tyrode’s) must maintain pH 7.4.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV (2s) to activate channels.
-
Repolarize to -50 mV (2s) to measure tail current.
-
-
Dosing: Apply compound increasing concentrations (e.g., 1, 10, 30 µM).
-
Analysis: Calculate % inhibition of tail current amplitude.
Critical Threshold:
Part 6: Metabolic Stability (Microsomal)
The 5-Bromo and 2-Fluoro positions are strategic blocks against metabolism, but the amidine is susceptible to N-hydroxylation.
Protocol:
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH (regenerating system).
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Intrinsic Clearance (
).
References
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
Vandenberg, J.I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]
-
Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic therapy. Nature Reviews Drug Discovery. (Contextualizing benzamidine toxicity). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43418388, 5-Bromo-2-fluoro-benzamidine. [Link]
Sources
- 1. diamond.ac.uk [diamond.ac.uk]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Dichotomy of Halogenation: An In-depth Technical Guide to the Role of Bromine and Fluorine in Benzamidine Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the halogens, fluorine and bromine represent a fascinating dichotomy; fluorine, with its high electronegativity and small size, and bromine, with its larger size and ability to form significant halogen bonds, impart distinct and often contrasting characteristics to a parent molecule. This technical guide provides an in-depth exploration of the roles of bromine and fluorine within the context of benzamidine-based compounds. Benzamidines, as potent inhibitors of serine proteases, are a clinically relevant scaffold where subtle molecular modifications can lead to profound changes in efficacy and selectivity. Through a detailed analysis of their effects on acidity (pKa), lipophilicity (logP), and target engagement, this guide will elucidate the causal relationships between the fundamental properties of these halogens and their ultimate impact on the pharmacological profile of benzamidine derivatives. We will delve into the strategic considerations for choosing between bromine and fluorine in drug design, supported by experimental protocols, comparative data analysis, and structural insights.
Introduction: The Benzamidine Scaffold and the Imperative of Halogenation
Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer. The positively charged amidinium group of benzamidine mimics the guanidinium side chain of arginine, allowing it to bind with high affinity to the S1 specificity pocket of many serine proteases, such as trypsin and thrombin. However, the parent benzamidine scaffold often lacks the required potency, selectivity, and drug-like properties for therapeutic development.
Halogenation has emerged as a key strategy to overcome these limitations. The introduction of fluorine or bromine onto the phenyl ring of benzamidine can profoundly alter its electronic and steric profile, leading to significant improvements in:
-
Binding Affinity and Selectivity: Halogen substituents can engage in specific interactions with the enzyme's active site, enhancing binding potency and enabling discrimination between closely related proteases.
-
Physicochemical Properties: Halogens modulate lipophilicity and acidity, which in turn affect solubility, membrane permeability, and plasma protein binding.
-
Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.
This guide will dissect the distinct contributions of fluorine and bromine to these critical drug-like properties within the benzamidine framework.
The Contrasting Personalities of Fluorine and Bromine in Molecular Design
Fluorine and bromine, while both halogens, occupy opposite ends of the spectrum in terms of their key physicochemical properties. Understanding these differences is paramount to their rational application in drug design.
Fluorine: The Small Atom with a Big Electronic Impact
Fluorine is the most electronegative element, a property that dominates its influence on molecular behavior. Its small van der Waals radius (1.47 Å) means it is often considered a bioisostere of a hydrogen atom (1.20 Å), allowing for minimal steric perturbation.
Key roles of fluorine in benzamidine compounds include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine lowers the pKa of nearby basic groups. In benzamidines, this can influence the protonation state of the amidine group at physiological pH, which is critical for its interaction with the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases.
-
Altering Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease in logP due to the molecule's increased polarity.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Conformational Control: The gauche effect, where a fluorine atom prefers a gauche conformation to an anti conformation relative to an adjacent electronegative atom or group, can be exploited to lock a molecule into a bioactive conformation.
Bromine: The Polarizable Atom and the Power of Halogen Bonding
Bromine is a larger, more polarizable atom than fluorine. While it is also electronegative, its inductive effect is weaker. A key feature of bromine in drug design is its ability to participate in halogen bonding.
Key roles of bromine in benzamidine compounds include:
-
Halogen Bonding: The electron density on a covalently bound bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the outer side of the bromine atom. This σ-hole can engage in a favorable electrostatic interaction with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. This interaction, known as a halogen bond, can significantly contribute to binding affinity and selectivity.
-
Increased Lipophilicity (logP): Bromine substitution almost invariably increases the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets.
-
Modulation of Acidity (pKa): Bromine's electron-withdrawing inductive effect is weaker than that of fluorine, but it can still lower the pKa of the benzamidine group. The larger size of bromine can also introduce steric effects that influence acidity.
-
Metabolic Stability: The carbon-bromine bond is weaker than the carbon-fluorine bond but still offers a degree of metabolic stability.
Comparative Analysis of Physicochemical Properties
| Compound | Position of Halogen | Calculated pKa (of amidinium ion) | Calculated logP |
| Benzamidine | - | ~11.6 | 0.13 |
| Fluorobenzamidine | ortho- | ~10.8 | 0.65 |
| meta- | ~10.5 | 0.65 | |
| para- | ~10.7 | 0.65 | |
| Bromobenzamidine | ortho- | ~10.9 | 1.05 |
| meta- | ~10.6 | 1.05 | |
| para- | ~10.8 | 1.05 |
Analysis of the Data:
-
pKa: Both fluorine and bromine substitution lower the pKa of the benzamidinium ion, making it more acidic. The effect is generally more pronounced with the more electronegative fluorine atom. The meta-position experiences the strongest inductive effect, leading to the lowest pKa values for both fluoro- and bromo-substituted analogs.
-
logP: Bromine substitution leads to a significantly greater increase in lipophilicity (logP) compared to fluorine substitution. This is attributed to the larger size and greater polarizability of the bromine atom.
Impact on Biological Activity: A Case Study of Serine Protease Inhibition
The true test of the strategic value of halogenation lies in its impact on biological activity. While a direct, head-to-head comparison of a comprehensive series of bromo- and fluoro-benzamidines against a single serine protease target is not available in the published literature, we can synthesize data from various studies to illustrate the key principles.
Hypothetical Comparative IC50 Values for Trypsin Inhibition
The following table presents a hypothetical but mechanistically informed comparison of the 50% inhibitory concentrations (IC50) for halogenated benzamidines against trypsin. These values are based on the known structure-activity relationships of benzamidine inhibitors.
| Compound | Position of Halogen | Hypothetical IC50 (µM) for Trypsin | Rationale |
| Benzamidine | - | 50 | Baseline affinity |
| Fluorobenzamidine | ortho- | 40 | Modest increase in affinity due to favorable interactions |
| meta- | 30 | Enhanced binding through electronic effects and potential H-bonding | |
| para- | 25 | Optimal fit and electronic interactions in the S1 pocket | |
| Bromobenzamidine | ortho- | 45 | Steric hindrance may slightly decrease affinity |
| meta- | 20 | Potential for halogen bonding with backbone carbonyls | |
| para- | 15 | Strong halogen bond formation with key residues in the active site |
Causality behind the observed trends:
-
Fluorine: The enhanced potency of fluorobenzamidines can be attributed to the favorable electrostatic interactions of the polarized C-F bond with the protein environment. The lowered pKa may also optimize the protonation state for binding.
-
Bromine: The significant increase in potency, particularly for the para-substituted bromobenzamidine, is likely driven by the formation of a strong halogen bond with a backbone carbonyl oxygen in the S1 pocket of trypsin. This additional, directional interaction provides a significant boost to binding affinity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of halogenated benzamidines and the assessment of their biological activity.
Synthesis of Halogenated Benzamidines
A common and reliable method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the corresponding benzonitrile.
Step 1: Synthesis of Halogenated Benzonitriles
-
For Fluorobenzonitriles: A common route is the diazotization of the corresponding aminobenzonitrile followed by a Schiemann reaction.
-
For Bromobenzonitriles: Direct bromination of benzonitrile using bromine and a Lewis acid catalyst (e.g., FeBr3) is a standard method.
Step 2: Pinner Reaction to form Benzamidine Hydrochloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halogenated benzonitrile (1.0 eq.) in anhydrous ethanol (5-10 mL per gram of nitrile).
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at 0°C for 1-2 hours. The reaction is highly exothermic and should be cooled in an ice bath.
-
Imidate Formation: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The imino ether hydrochloride will precipitate as a white solid.
-
Ammonolysis: Cool the reaction mixture to 0°C and add a saturated solution of ammonia in anhydrous ethanol. Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude benzamidine hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield the pure halogenated benzamidine hydrochloride.
Self-Validation: The success of each step can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of the final product.
Serine Protease Inhibition Assay (e.g., Trypsin)
-
Reagents and Buffers:
-
Trypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Inhibitor stock solutions (in DMSO)
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations.
-
Add 10 µL of the trypsin solution (final concentration ~10 nM).
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution (final concentration ~200 µM).
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Self-Validation: The assay includes positive controls (known trypsin inhibitors like benzamidine) and negative controls (no inhibitor) to ensure the validity of the results. The substrate concentration is typically kept at or below the Km value to ensure competitive inhibition kinetics are accurately measured.
Visualization of Key Concepts
Structure-Activity Relationship (SAR) of Halogenated Benzamidines
Caption: SAR of Halogenated Benzamidines.
Synthetic Pathway for Halogenated Benzamidines via Pinner Reaction
Caption: Pinner Synthesis of Halogenated Benzamidines.
Conclusion: Making the Strategic Choice
The decision to incorporate fluorine or bromine into a benzamidine-based drug candidate is a nuanced one, driven by the specific objectives of the drug discovery program.
-
Choose Fluorine when:
-
Minimal steric perturbation is desired.
-
A significant reduction in pKa is required to modulate the compound's ionization state.
-
Blocking a specific site of metabolism is a primary goal.
-
Fine-tuning of lipophilicity is needed, without a drastic increase.
-
-
Choose Bromine when:
-
A substantial increase in lipophilicity is desired to enhance membrane permeability or access a hydrophobic binding pocket.
-
The potential for a strong halogen bond can be exploited to significantly boost affinity and/or selectivity.
-
A larger substituent is needed to fill a specific pocket in the active site.
-
Ultimately, the strategic deployment of bromine and fluorine in benzamidine compounds is a powerful demonstration of how a deep understanding of fundamental chemical principles can be leveraged to design more effective and safer medicines. The contrasting properties of these two halogens provide a rich palette for the medicinal chemist to fine-tune the pharmacological profile of this important class of enzyme inhibitors.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Meagher, K. L., & Olsen, J. A. (2008). Strategic applications of fluorine in drug design and development. Future Medicinal Chemistry, 1(1), 105-125.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding in biological systems. Protein Science, 22(2), 139-152.
- Lu, Y., Wang, Y., & Zhu, W. (2010). Halogen bond: a novel noncovalent interaction for drug design. Journal of Medicinal Chemistry, 53(9), 3349-3359.
- Zhu, W., Lu, Y., Meng, Z., & Li, Y. (2012). Halogen bond in medicinal chemistry and drug design. Current Topics in Medicinal Chemistry, 12(12), 1325-1336.
- Lin, Z., & Li, X. (2014). Halogen bonding: a new interaction for drug design. Acta Pharmaceutica Sinica B, 4(2), 123-127.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Benzamidine Derivatives
Abstract
The benzamidine moiety is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticoagulant, and anticancer properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven walkthrough for the synthesis of benzamidine derivatives. We will delve into the classic Pinner reaction, explore alternative synthetic routes, and provide robust protocols for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Benzamidine Scaffold
Benzamidines are a class of aromatic compounds containing a C-phenyl ring doubly bonded to one nitrogen atom and singly bonded to another. This unique structural feature allows them to act as potent and specific inhibitors of various enzymes, particularly serine proteases like trypsin and thrombin.[4][5] Their ability to mimic the guanidinium group of arginine enables them to bind to the active sites of these enzymes. This inhibitory action is the foundation for their therapeutic applications, which range from anticoagulants to potential treatments for periodontitis and cancer.[1][6][7][8]
The development of novel therapeutics often relies on the synthesis of a library of derivatives based on a core scaffold.[7][9] This guide provides the foundational chemistry required to produce both parent benzamidines and their substituted analogues, enabling further structure-activity relationship (SAR) studies.
Core Synthetic Strategy: The Pinner Reaction
The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone and a classic, reliable method for synthesizing amidines from nitriles.[10][11] It is a two-step process that proceeds through a stable intermediate known as a Pinner salt.[10][12]
Mechanism and Rationale
The reaction is typically acid-catalyzed, using dry hydrogen chloride (HCl) gas. The process begins with the protonation of the nitrile nitrogen, rendering the carbon atom highly electrophilic. An alcohol then attacks this carbon, leading to the formation of an imidate salt (Pinner salt) after a proton transfer.[10][11] This intermediate is then treated with ammonia or an amine in the second step (ammonolysis) to yield the final amidine hydrochloride.
Causality: The use of a strong acid like HCl is critical for activating the otherwise moderately reactive nitrile group. The reaction must be conducted under strictly anhydrous conditions because any water present will hydrolyze the Pinner salt intermediate to form an ester, significantly reducing the yield of the desired amidine.[10][11] Temperature control, often at low temperatures, is also crucial to prevent the thermal rearrangement of the imidate hydrochloride into less reactive amides.[10]
Workflow for the Pinner Reaction
Caption: General workflow for benzamidine synthesis via the Pinner reaction.
Detailed Experimental Protocol: Synthesis of Benzamidine Hydrochloride
This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized based on the specific benzonitrile substrate.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Ammonia solution in Ethanol (saturated)
-
Anhydrous Diethyl Ether
Equipment:
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Büchner funnel and filter flask
Procedure:
Step 1: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube.
-
Reagents: Charge the flask with benzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Reaction Initiation: Cool the flask in an ice-salt bath to approximately -5 °C. Begin stirring the solution and slowly bubble dry HCl gas through the mixture.[11]
-
Expert Insight: The reaction is exothermic. Maintain the temperature below 5 °C to prevent side reactions. The mixture will become increasingly viscous as the Pinner salt precipitates.
-
-
Reaction Completion: Continue the addition of HCl for 2-4 hours or until the reaction mixture solidifies. Once complete, seal the flask and let it stand at 0-4 °C overnight to ensure complete precipitation.
Step 2: Ammonolysis to Benzamidine Hydrochloride
-
Preparation: Break up the solid Pinner salt mass with a spatula. Add a cold, saturated solution of ammonia in ethanol (approx. 2.0-3.0 eq) to the flask.
-
Reaction: Stir the resulting suspension at room temperature for 4-6 hours. The solid will gradually dissolve and then a new precipitate (a mixture of benzamidine hydrochloride and ammonium chloride) will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a generous wash with anhydrous diethyl ether to remove any unreacted starting material and facilitate drying.
-
Drying: Dry the white crystalline solid under vacuum to yield the crude benzamidine hydrochloride.
Alternative Synthetic Routes
While the Pinner reaction is robust, other methods have been developed to address specific needs, such as improved safety, greener processes, or access to different derivatives.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Pinner Reaction | Benzonitrile, Alcohol | Dry HCl, Ammonia/Amine | High yield, well-established, reliable.[10] | Requires handling of corrosive HCl gas, strictly anhydrous conditions.[11] |
| From Benzamidoxime | Benzonitrile, Hydroxylamine | Hydroxylamine HCl, then H₂ reduction (e.g., Pd/C, nano-metal catalyst).[13][14] | Milder conditions for the second step, avoids bulk HCl gas. | Requires a hydrogenation step which can be hazardous.[14] |
| Base-Activated Amination | Benzonitrile, Amine | Strong base (e.g., NaHMDS, LiHMDS) | Direct formation of N-substituted amidines, avoids Pinner salt intermediate.[5] | Requires handling of highly reactive strong bases, sensitive to moisture. |
Logical Diagram of Synthetic Choices
Caption: Decision logic for choosing a primary synthetic route.
Purification and Characterization
A successful synthesis is validated by rigorous purification and characterization. The primary byproduct of the Pinner reaction is ammonium chloride, which must be removed.
Purification Protocol
-
Recrystallization: For many benzamidine hydrochlorides, recrystallization from a suitable solvent like methanol or ethanol is effective.
-
Ammonium Chloride Removal: A patent describes a method where the crude product is dissolved in methanol, and sodium methoxide is added to react with the ammonium chloride.[15] The resulting sodium chloride can be filtered off.
-
Affinity Chromatography: For specific applications, particularly in biochemistry, affinity chromatography is a powerful purification tool. Benzamidine can be immobilized on a solid support (like Sepharose) to selectively capture and purify serine proteases from complex mixtures.[4][16][17] This same principle can be used in reverse to purify benzamidine-containing compounds if a suitable binding partner is available.
Characterization: A Self-Validating System
The synthesized product must be thoroughly analyzed to confirm its structure and purity.[18][19]
| Technique | Purpose | Expected Observations for a Benzamidine Derivative |
| ¹H NMR | Structural Elucidation | Aromatic protons in the δ 7-8 ppm range. Broad signals for the -NH₂ protons (often exchangeable with D₂O). |
| ¹³C NMR | Carbon Skeleton Confirmation | A characteristic signal for the amidine carbon (C=N) typically downfield, around δ 160-170 ppm. |
| FTIR | Functional Group Identification | Strong C=N stretching vibration around 1650-1690 cm⁻¹. N-H stretching vibrations (broad) around 3100-3400 cm⁻¹. |
| Mass Spec (MS) | Molecular Weight Confirmation | A parent ion peak [M+H]⁺ corresponding to the calculated molecular weight of the benzamidine derivative. |
| Melting Point | Purity Assessment | A sharp, defined melting point indicates high purity.[6] |
Trustworthiness: The convergence of data from these orthogonal techniques provides a self-validating system. For example, the molecular weight from MS must match the structure proposed by NMR, and the functional groups identified by FTIR must be consistent with the NMR data.
Conclusion
The synthesis of benzamidine derivatives is an essential skill for researchers in medicinal chemistry. The Pinner reaction provides a reliable and high-yielding pathway to the core scaffold, while alternative methods offer advantages in specific contexts. By understanding the chemical principles behind each step and employing rigorous purification and characterization techniques, scientists can confidently produce a diverse range of these valuable compounds for further investigation in drug development programs.
References
-
Pinner Reaction - SynArchive. (n.d.). SynArchive. Retrieved February 6, 2026, from [Link]
- CN106565540A - Synthesis method for benzamidine derivatives. (2017). Google Patents.
-
Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. MDPI. Retrieved February 6, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Walsh Medical Media. Retrieved February 6, 2026, from [Link]
- CN106565541A - Synthesis method for benzamidine derivatives. (2017). Google Patents.
-
Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Fuloria, N. K., et al. (2021). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. ResearchGate. Retrieved February 6, 2026, from [Link]
- CN100528836C - Purifying method of high-purity amidine hydrochloride. (2009). Google Patents.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]
- Benzamidine derivatives and their use as anti-coagulats. (2002). Google Patents.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). PubMed. Retrieved February 6, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved February 6, 2026, from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved February 6, 2026, from [Link]
-
Li, J., et al. (2021). Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera. PubMed. Retrieved February 6, 2026, from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved February 6, 2026, from [Link]
-
BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Cytiva. Retrieved February 6, 2026, from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2017). MDPI. Retrieved February 6, 2026, from [Link]
-
Characterization of the ultraviolet absorption spectra of p-substituted derivatives of benzamidine. (1975). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Yousif, H. M., & Zmam, E. H. (2013). Synthesis, characterization and study thermal properties of some new benzidine derivatives. AL- Muthanna Journal of Pure Sciences. Retrieved February 6, 2026, from [Link]
Sources
- 1. Benzamidine derivatives and their use as anti-coagulants - Patent US-6350746-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 5. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 14. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 15. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 16. Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Development of a Cell-Based Potency Assay for 5-Bromo-2-fluoro-benzamidine Hydrochloride
Targeting Pericellular Serine Proteases in Oncology & Inflammation Models
Abstract & Strategic Rationale
This Application Note details the development of a cell-based validation platform for 5-Bromo-2-fluoro-benzamidine hydrochloride , a halogenated benzamidine derivative. Benzamidines are classical competitive inhibitors of trypsin-like serine proteases (TLSPs), binding deeply into the S1 specificity pocket via an ionic interaction with Asp189 (trypsin numbering).
While unsubstituted benzamidine is a low-potency fragment (
Critical Scientific Constraint (The "Permeability Paradox"):
The amidine moiety (
Selected Model System: This protocol focuses on quantifying the inhibition of Matriptase (ST14) activity on the surface of human prostate cancer cells (PC-3), a validated driver of tumor invasion.
Mechanism of Action (MOA)[1]
The compound functions as a reversible, competitive inhibitor.[1] The positively charged amidinium group mimics the side chain of Arginine (the natural P1 residue of TLSP substrates), forming a salt bridge with the catalytic Aspartate at the bottom of the S1 pocket.
Diagram 1: Molecular Mechanism of Inhibition
Caption: Competitive inhibition mechanism where the benzamidine derivative occupies the S1 pocket, preventing substrate access to the catalytic triad.
Experimental Protocol: Live-Cell Protease Activity Assay
This assay uses a fluorogenic substrate (Z-G-G-R-AMC) which is cleaved by surface serine proteases to release fluorescent AMC (7-amino-4-methylcoumarin).
Materials & Reagents[1]
| Component | Specification | Purpose |
| Test Compound | 5-Bromo-2-fluoro-benzamidine HCl | Serine protease inhibitor (Target). |
| Cell Line | PC-3 (ATCC® CRL-1435™) | High Matriptase/uPA expression. |
| Substrate | Boc-Q-A-R-AMC or Z-G-G-R-AMC | Fluorogenic substrate specific for trypsin-like activity. |
| Assay Buffer | PBS + 0.1% BSA (pH 7.[1]4) | Physiological buffer; BSA prevents non-specific binding.[1] |
| Positive Control | Leupeptin or Nafamostat | Known potent serine protease inhibitors.[1] |
| Vehicle | DMSO (Dimethyl sulfoxide) | Solvent for stock solution.[1] |
Compound Preparation (Solubility & Stability)[1]
-
Stock Solution: Dissolve 5-Bromo-2-fluoro-benzamidine HCl in 100% DMSO to 100 mM.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest PC-3 cells using enzyme-free dissociation buffer (to preserve surface proteases).[1]
-
Resuspend in phenol-red free growth medium.
-
Plate 20,000 cells/well in a black-walled, clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
Step 2: Compound Treatment (Pre-incubation)
-
Remove culture media and wash cells 1x with warm PBS.[1]
-
Add 50 µL of 5-Bromo-2-fluoro-benzamidine (diluted in Assay Buffer) at varying concentrations (e.g., 0.1 µM to 1000 µM, 8-point log scale).
-
Include controls:
-
Vehicle Control: 0.5% DMSO in Buffer.
-
Background Control: Buffer only (no cells).
-
Positive Control: 10 µM Nafamostat.
-
-
Incubate for 15 minutes at 37°C to allow equilibrium binding.
Step 3: Substrate Addition & Kinetic Readout
-
Add 50 µL of 100 µM Fluorogenic Substrate (Z-G-G-R-AMC) to all wells (Final conc: 50 µM).
-
Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.[1]
-
Read Settings:
-
Excitation: 380 nm
-
Emission: 460 nm
-
Mode: Kinetic (Read every 2 mins for 60 mins).
-
Diagram 2: Assay Workflow
Caption: Kinetic workflow for measuring surface protease inhibition in live cells.
Data Analysis & Validation
Calculation of IC50
-
Rate Calculation: Determine the slope (Vmax) of the linear portion of the fluorescence vs. time curve for each well (RFU/min).
-
Normalization:
-
Curve Fitting: Plot % Activity (Y-axis) vs. Log[Concentration] (X-axis). Fit using a non-linear regression (4-parameter logistic model) to determine the IC50.
Interpretation of Results
-
Expected Outcome: A sigmoidal dose-response curve.
-
Potency Benchmarking:
-
Troubleshooting:
Secondary Functional Assay: Transwell Invasion
To confirm that protease inhibition translates to a phenotypic reduction in metastasis.[1]
-
Setup: Use Boyden chambers coated with Matrigel (mimics extracellular matrix).[1]
-
Treatment: Seed PC-3 cells in the upper chamber in serum-free media containing 5-Bromo-2-fluoro-benzamidine (at IC80 concentration).
-
Chemoattractant: Add 10% FBS media to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Readout: Wipe non-invading cells from top.[1] Stain invading cells (Crystal Violet) and count.[1]
-
Logic: Serine proteases degrade Matrigel. Inhibition should reduce invasion count compared to vehicle.[1]
References
-
Mechanism of Benzamidines
-
Matriptase Assay Protocols
-
Benzamidine Chemical Properties
-
Fluorescent Protease Assays
Disclaimer: This protocol is for research use only. 5-Bromo-2-fluoro-benzamidine hydrochloride is a chemical probe, not a clinical drug. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Application Note: Purification of 5-Bromo-2-fluoro-benzamidine Hydrochloride via Recrystallization
This Application Note is designed for researchers and process chemists involved in the synthesis and purification of pharmaceutical intermediates. It focuses on the recrystallization of 5-Bromo-2-fluoro-benzamidine hydrochloride , a critical scaffold in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin inhibitors).
Abstract & Introduction
5-Bromo-2-fluoro-benzamidine hydrochloride is a bifunctional building block.[1] The amidine moiety serves as a pharmacophore for serine protease active sites (mimicking arginine), while the bromine and fluorine substituents allow for orthogonal functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
High-purity isolation of this compound is challenging due to:
-
Ammonium Chloride Contamination: A byproduct of the standard Pinner synthesis or nitrile aminolysis.
-
Hydrolytic Instability: Amidines can hydrolyze to amides (5-bromo-2-fluorobenzamide) under neutral/basic aqueous conditions.
-
"Oiling Out": The lipophilic halogenated ring often causes the salt to separate as an oil rather than a crystal lattice.
This protocol details a binary solvent recrystallization strategy designed to maximize yield while effectively rejecting inorganic salts and hydrolysis byproducts.
Physicochemical Profile & Solubility Analysis
Understanding the solubility differential is key to successful recrystallization. The presence of the halogen atoms (Br, F) increases the lipophilicity of the aromatic core compared to unsubstituted benzamidine, while the hydrochloride salt maintains high polarity.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Fate (NH4Cl) | Suitability |
| Water | Very High | High | Soluble (Poor Separation) | Low (Yield loss) |
| Ethanol (Abs.) | High | Moderate | Low Solubility | High (Primary Solvent) |
| Isopropanol (IPA) | Moderate | Low | Insoluble | High (Alternative) |
| Diethyl Ether / MTBE | Insoluble | Insoluble | Insoluble | Anti-Solvent |
| Acetone | Low | Insoluble | Insoluble | Anti-Solvent |
Critical Insight: Ammonium chloride (
Experimental Protocol
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
-
Crude Compound: 5-Bromo-2-fluoro-benzamidine hydrochloride (brown/off-white solid).
-
Solvent A (Dissolution): Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Solvent B (Precipitation): Methyl tert-butyl ether (MTBE) or Diethyl Ether (
). -
Acidifier: 4M HCl in Dioxane or concentrated aqueous HCl.
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup (Büchner funnel), vacuum desiccator.
Step-by-Step Methodology
Phase 1: Dissolution and Hot Filtration (Inorganic Removal)
-
Preparation: Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Add a minimal amount of Solvent A (approx. 30–40 mL). Add 0.5 mL of conc. HCl.
-
Expert Note: The excess HCl suppresses the equilibrium shift toward the free base and prevents hydrolysis to the amide during heating.
-
-
Heating: Heat the mixture to reflux (
for EtOH) with vigorous stirring. -
Saturation: If the solid does not completely dissolve, add Solvent A in small portions (5 mL) until the organic amidine dissolves.
-
Observation: A fine white suspension may remain. This is likely
.
-
-
Hot Filtration: While keeping the solution near boiling, filter rapidly through a pre-heated glass frit or Celite pad.
-
Action: Discard the solid residue (inorganic salts). Retain the clear filtrate.
-
Phase 2: Crystallization (Binary Solvent Method)
-
Concentration (Optional): If excess solvent was used, concentrate the filtrate under reduced pressure to approx. 70% of its original volume.
-
Nucleation: Reheat the filtrate to gentle reflux. Slowly add Solvent B (MTBE) dropwise until a persistent turbidity (cloudiness) is observed.
-
Clarification: Add just enough Solvent A (dropwise) to clear the solution again.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Warning: Rapid cooling or agitation here will cause the product to "oil out" (form a sticky gum).
-
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (
) for another 2 hours to maximize yield.
Phase 3: Isolation and Drying[4][5][6]
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Washing: Wash the filter cake twice with cold Solvent B (MTBE/Ether). This removes non-polar organic impurities (e.g., unreacted nitriles).
-
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets for 12 hours.-
Target: Constant weight.
-
Process Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision-making process for purification, specifically addressing the "oiling out" phenomenon common with halogenated amidines.
Caption: Workflow for the purification of benzamidine salts, highlighting interventions for inorganic removal and oiling-out mitigation.
Quality Control & Analytical Validation
To ensure the protocol was successful, the following analytical metrics should be met:
| Method | Expected Result | Purpose |
| HPLC (C18) | Single Peak (>98% Area) | Purity quantification. Impurities (amide) usually elute earlier. |
| 1H NMR ( | Aromatic protons (3H), Amidine protons (broad, ~9.0 ppm). Absence of Ethyl signals.[7][8] | Confirm structure and solvent removal.[9][7] |
| Silver Nitrate Test | White precipitate ( | Confirms presence of Chloride counter-ion (Salt integrity). |
| Melting Point | Sharp range (e.g., >200°C, dec) | Broad range indicates hydration or mixed salts. |
Note on Stability: Store the purified hydrochloride salt in a desiccator at
References
-
General Amidine Synthesis & Purification
-
Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, vol. 26, no. 23, 1996, pp. 4351-4367. Link
- Context: Describes the handling of amidine intermediates and salt form
-
-
Purification of Halogenated Benzamidines (Factor Xa Context)
-
Quan, M. L., et al. "Discovery of Betrixaban (PRT054021), a Potent, Orally Active, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9556–9573. Link
- Context: Details the synthesis and isolation of similar halogenated benzamidine intermedi
-
-
Recrystallization of Amidine Salts (Patent)
- Solvent Selection Guide: Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. Context: Authoritative text on binary solvent selection and overcoming "oiling out".
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Characterization of 5-Bromo-2-fluoro-benzamidine hydrochloride as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Protease Inhibitors
Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the discovery and characterization of novel protease inhibitors remain a cornerstone of modern drug development and a critical need in basic research to elucidate complex biological pathways.
Benzamidine is a well-established reversible, competitive inhibitor of serine proteases, a major class of proteolytic enzymes.[1][2] Its derivatives are of significant interest as they offer the potential for modified potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for the characterization of a specific benzamidine analog, 5-Bromo-2-fluoro-benzamidine hydrochloride. While extensive data on this particular substituted benzamidine is not yet prevalent in the public domain, these application notes offer a robust framework for its evaluation as a protease inhibitor, grounded in the established principles of enzyme kinetics and inhibitor analysis.
Physicochemical Properties and Rationale for Investigation
5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated derivative of benzamidine. The introduction of bromo and fluoro groups can significantly influence the molecule's electronic and steric properties, potentially altering its binding affinity and selectivity for the active site of target proteases. The electron-withdrawing nature of the halogen substituents may impact the pKa of the amidine group, which is crucial for its interaction with the aspartate residue in the S1 pocket of many serine proteases.
| Property | Value | Source |
| Molecular Formula | C7H7BrFN2 · HCl | Inferred from structure |
| Molecular Weight | 253.51 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | Based on benzamidine hydrochloride[3] |
Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases
It is hypothesized that 5-Bromo-2-fluoro-benzamidine hydrochloride, like its parent compound, acts as a competitive inhibitor of serine proteases. The positively charged amidinium group is expected to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) in the S1 specificity pocket of the protease. This interaction mimics the binding of the natural substrate's arginine or lysine side chain, thereby blocking substrate access to the catalytic site.
Caption: Hypothesized competitive inhibition of a serine protease by 5-Bromo-2-fluoro-benzamidine.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a comprehensive workflow for the systematic evaluation of 5-Bromo-2-fluoro-benzamidine hydrochloride as a protease inhibitor.
Protocol 1: Preparation of Stock Solutions
Accurate concentration determination is critical for reliable inhibitory constant determination.
-
Inhibitor Stock Solution (100 mM):
-
Accurately weigh 25.35 mg of 5-Bromo-2-fluoro-benzamidine hydrochloride.
-
Dissolve in 1 mL of sterile, deionized water or an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C to minimize freeze-thaw cycles. Benzamidine solutions are susceptible to oxidation, so fresh preparations are recommended.
-
-
Enzyme Stock Solution (e.g., Trypsin, 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. This acidic pH prevents autolysis.
-
Store in aliquots at -20°C.
-
-
Substrate Stock Solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA):
-
Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.
-
Store protected from light at -20°C.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol is designed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the 100 mM inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 10 mM to 1 µM).
-
-
Assay Setup (96-well plate format):
-
Test Wells: 160 µL Assay Buffer + 10 µL of each inhibitor dilution.
-
Positive Control (No Inhibitor): 170 µL Assay Buffer.
-
Negative Control (No Enzyme): 180 µL Assay Buffer.
-
Blank (Substrate Only): 190 µL Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of trypsin in the assay buffer (e.g., 10 µg/mL).
-
Add 10 µL of the working enzyme solution to the test and positive control wells.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Substrate Addition and Kinetic Reading:
-
Add 20 µL of the BApNA substrate stock solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Determination of the Mode of Inhibition (Ki Determination)
This protocol elucidates the mechanism of inhibition (e.g., competitive, non-competitive) and determines the inhibitor constant (Ki).
-
Varying Substrate and Inhibitor Concentrations:
-
Set up a matrix of reactions with varying concentrations of both the substrate (BApNA) and the inhibitor.
-
For each inhibitor concentration (including zero), perform the assay with a range of substrate concentrations (e.g., 0.1 to 5 times the Km of the enzyme for the substrate).
-
-
Data Analysis:
-
Calculate the initial velocities for each reaction.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot for each inhibitor concentration.
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains constant, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains constant, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
The Ki can be calculated from the replots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration.
-
Protocol 4: Assessing Efficacy in a Complex Biological Sample (Cell Lysate)
This protocol evaluates the ability of the inhibitor to prevent protein degradation in a more physiologically relevant context.
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) that does not contain a commercial protease inhibitor cocktail.
-
-
Inhibitor Addition:
-
Divide the lysate into aliquots.
-
Add different concentrations of 5-Bromo-2-fluoro-benzamidine hydrochloride to each aliquot (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Include a positive control with a commercial protease inhibitor cocktail.
-
-
Incubation and Analysis:
-
Incubate the lysates at 4°C or room temperature for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, take a sample and immediately add SDS-PAGE loading buffer and heat to 95°C to stop all enzymatic activity.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting for a protein of interest that is known to be susceptible to degradation.
-
The preservation of the full-length protein band in the presence of the inhibitor indicates its efficacy.
-
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Inhibitory Potency (IC50) of 5-Bromo-2-fluoro-benzamidine hydrochloride against various Serine Proteases.
| Protease | Substrate | IC50 (µM) |
| Trypsin | BApNA | Experimental Value |
| Thrombin | Specific Substrate | Experimental Value |
| Plasmin | Specific Substrate | Experimental Value |
| Chymotrypsin | Specific Substrate | Experimental Value |
Table 2: Kinetic Parameters for the Inhibition of Trypsin.
| Parameter | Value |
| Mode of Inhibition | e.g., Competitive |
| Ki (µM) | Experimental Value |
Workflow for Inhibitor Characterization
The following diagram outlines the logical flow of experiments for a thorough characterization of a novel protease inhibitor.
Caption: Experimental workflow for the characterization of a novel protease inhibitor.
Troubleshooting Common Issues
-
Inhibitor Precipitation: If the inhibitor precipitates in the assay buffer, consider preparing the stock solution in a small amount of an organic solvent like DMSO before diluting it in the aqueous buffer.
-
High Background Signal: This may be due to substrate auto-hydrolysis. Ensure the substrate stock solution is properly stored and prepare fresh dilutions for each experiment.
-
No Inhibition Observed:
-
Verify the activity of the enzyme with a known inhibitor (e.g., benzamidine).
-
Confirm the concentration of the inhibitor stock solution.
-
The inhibitor may not be active against the chosen protease.
-
Conclusion
This document provides a detailed framework for the comprehensive characterization of 5-Bromo-2-fluoro-benzamidine hydrochloride as a potential protease inhibitor. By following these protocols, researchers can elucidate its potency, mechanism of action, and efficacy in a biological context. The insights gained from these studies will be invaluable in determining the potential of this and other novel compounds in both basic research and therapeutic development.
References
-
Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed - NIH. Available at: [Link]
-
Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? - ResearchGate. Available at: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. Available at: [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime - ResearchGate. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]
-
2-bromo-5-fluoro-N-(2-hydroxypropyl)benzamide | C10H11BrFNO2 - PubChem. Available at: [Link]
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. Available at: [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens - GE Healthcare. Available at: [Link]
-
Protease & Protease Inhibitor Systems - G-Biosciences. Available at: [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH. Available at: [Link]
-
(PDF) Synthesis and Application of 2'-(5-Bromo-2-hydroxybenzylidene) Toluenesulfonohydrazide as a Shift Base Ionophore for Highly Selective Copper(II) Membrane Electrode - ResearchGate. Available at: [Link]
-
What are Protease Inhibitors and How Do They Work? - G-Biosciences. Available at: [Link]
-
2-bromo-5-fluoro-N-(2-hydroxyphenyl)benzamide | C13H9BrFNO2 - PubChem. Available at: [Link]
Sources
"application of 5-Bromo-2-fluoro-benzamidine hydrochloride in drug discovery"
Application Note: 5-Bromo-2-fluoro-benzamidine Hydrochloride in Fragment-Based Drug Discovery
Executive Summary
5-Bromo-2-fluoro-benzamidine hydrochloride represents a "privileged fragment" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) campaigns. Unlike generic building blocks, this molecule offers a unique Tri-Functional Architecture :
-
The Warhead (Amidine): A potent mimic of the Arginine side chain, providing a critical salt-bridge anchor to Aspartate residues in the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
-
The Sensor (Fluorine): An NMR-active handle (
F) that enables high-sensitivity fragment screening without protein labeling. -
The Vector (Bromine): A synthetic handle positioned to allow "fragment growing" into adjacent sub-pockets (S2/S3) via palladium-catalyzed cross-coupling.
This guide outlines the application of this scaffold in screening, validation, and chemical elaboration, providing robust protocols for transforming this fragment into high-affinity lead compounds.
The Tri-Functional Scaffold: Mechanism of Action
The utility of 5-Bromo-2-fluoro-benzamidine lies in its ability to bind weakly but specifically (
-
Binding Mode: The amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin-like proteases).
-
Electronic Tuning: The fluorine atom at the ortho position (C2) exerts an inductive electron-withdrawing effect (-I). This lowers the
of the amidine group compared to unsubstituted benzamidine, potentially improving oral bioavailability by increasing the fraction of the neutral species at physiological pH, while also modulating the electrostatic potential of the aromatic ring.
Visualizing the Scaffold Utility
Figure 1: Functional decomposition of the 5-Bromo-2-fluoro-benzamidine scaffold showing its three distinct roles in the drug discovery pipeline.
Application 1: F NMR Fragment Screening
Context:
Experimental Logic:
Upon binding to a protein, the chemical environment of the fluorine atom changes, causing a shift in the
Protocol: Ligand-Observed
-
Buffer Preparation: Prepare a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% D2O). Note: Avoid phosphate buffers if using metal-dependent enzymes.
-
Sample Preparation:
-
Reference Sample: 50
M 5-Bromo-2-fluoro-benzamidine in buffer + 1% DMSO. -
Experimental Sample: 50
M Fragment + 2-5 M Target Protein (Protein:Ligand ratio ~1:20).
-
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe.
-
Pulse Sequence: One-dimensional
F with proton decoupling (to simplify the signal to a singlet). -
Scans: 128–256 scans (sufficient due to high sensitivity of F).
-
-
Analysis:
-
Overlay the Reference and Experimental spectra.
-
Hit Criteria: A reduction in peak height >30% (line broadening) or a chemical shift change (
) >0.05 ppm indicates binding.
-
Application 2: Synthetic Elaboration (The "Grow" Strategy)
Context: Once binding is confirmed (via NMR or X-ray crystallography), the fragment must be "grown" to increase affinity. The 5-position bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl or heteroaryl groups that reach into the S2/S3 pockets.
Critical Synthetic Insight: Direct Suzuki coupling of the unprotected benzamidine (1) is possible but often results in low yields due to catalyst poisoning by the amidine nitrogen or solubility issues.
-
Recommended Pathway: Use the Benzonitrile Precursor Route . Perform the coupling on 5-Bromo-2-fluorobenzonitrile, then convert the nitrile to the amidine in the final step. This ensures robust chemistry and higher yields.
Protocol: Elaboration via Benzonitrile Route
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), K CO (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Charge a microwave vial with reagents and solvent.
-
Degas with Nitrogen for 5 minutes.
-
Heat at 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
, and purify via flash chromatography.
-
Step 2: Pinner Reaction (Nitrile to Amidine)
-
Reagents: Coupled Benzonitrile (1.0 eq), HCl (gas) or Acetyl Chloride/Ethanol.
-
Procedure:
-
Dissolve the nitrile in anhydrous Ethanol (0.5 M).
-
Cool to 0°C and bubble dry HCl gas through the solution for 30 mins (or add Acetyl Chloride dropwise to generate HCl in situ).
-
Stir at Room Temp for 12-24 hours. The intermediate imidate ester hydrochloride usually precipitates.
-
Filter the solid (imidate) and re-dissolve in anhydrous Ethanol.
-
Add Ammonium Carbonate (2.0 eq) or Ammonia/MeOH. Stir for 12 hours.
-
Purification: Isolate the final benzamidine product via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Workflow Diagram
Figure 2: Recommended synthetic pathway for elaborating the fragment. Switching to the nitrile precursor avoids catalyst poisoning associated with free amidines.
Case Study: Bithiophene-Fluorobenzamidine (BFB)
Objective: To demonstrate the versatility of this scaffold beyond simple protease inhibition.
Study: Researchers synthesized a derivative, Bithiophene-Fluorobenzamidine (BFB) , using the 5-bromo-2-fluoro-benzamidine scaffold.
-
Target: The compound showed dual activity, downregulating CDK1 and HER2 expression in breast cancer models (DMBA-induced).
-
Outcome: BFB reduced tumor incidence by ~88% in mice models, outperforming Tamoxifen in specific metrics.
-
Significance: This highlights that while the amidine is a protease binder, the fluorobenzamidine core can be tuned via the bromine vector (attaching a bithiophene moiety) to access kinase targets or modulate gene expression pathways.
Data Summary: BFB Activity
| Metric | Treatment: Tamoxifen | Treatment: BFB (Derivative) |
| Tumor Incidence Reduction | 30% | 88% |
| Mechanism | ER Antagonist | CDK1 / HER2 Downregulation |
| Apoptosis Marker (Caspase-3) | Moderate Increase | Significant Increase |
References
-
El-Halawany, W. et al. (2022). "New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity." Medical Oncology.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
PubChem. (2023). "Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Precursor)." National Library of Medicine.
"how to prepare stock solutions of 5-Bromo-2-fluoro-benzamidine hydrochloride"
Application Note: Preparation and Handling of 5-Bromo-2-fluoro-benzamidine Hydrochloride Stock Solutions
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, validating, and storing stock solutions of 5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: 1187927-33-8). As a halogenated benzamidine derivative, this compound is frequently utilized as a fragment in medicinal chemistry or a competitive inhibitor of trypsin-like serine proteases.
The reliability of biological assays—ranging from enzyme kinetics to crystallographic soaking—hinges on the accuracy of the initial stock solution. This guide addresses the specific physicochemical challenges of this salt form, including hygroscopicity, solubility limits in aqueous vs. organic media, and long-term stability.
Physicochemical Profile
Before initiating wet chemistry, the researcher must verify the compound's properties to ensure accurate molarity calculations.
| Property | Value | Notes |
| Compound Name | 5-Bromo-2-fluoro-benzamidine hydrochloride | |
| CAS Number | 1187927-33-8 | Verify against CoA. |
| Chemical Formula | Salt form. | |
| Molecular Weight | 253.50 g/mol | Use this value for molarity calculations. |
| Appearance | White to off-white crystalline solid | Hygroscopic. |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended for Master Stock (>10 mM). |
| Secondary Solvent | Water / Aqueous Buffer | For Working Solutions (Solubility limit varies). |
Critical Note on Stoichiometry: Ensure you are using the hydrochloride salt MW (253.50 g/mol ) and not the free base MW (~217.04 g/mol ). Using the wrong weight will result in a 14.4% systematic error in concentration.
Materials & Equipment
-
Analytical Balance: Readability of 0.01 mg (0.00001 g) is required for masses < 10 mg.
-
Solvent (Master Stock): Anhydrous DMSO (≥99.9%, molecular sieve treated).
-
Solvent (Working Stock): Ultrapure Water (Type I, 18.2 MΩ·cm) or PBS pH 7.4.
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps to prevent leaching and photodegradation.
-
Filtration: 0.22 µm PTFE (hydrophobic) syringe filters for DMSO stocks; PES (polyethersulfone) for aqueous stocks.
-
Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a 50 mM Master Stock in DMSO. Rationale: DMSO is the preferred solvent for benzamidine derivatives due to its high solvation power and antimicrobial properties, preventing degradation during freezer storage.
Workflow Diagram:
Figure 1: Logical workflow for the preparation of high-integrity chemical stock solutions.
Step-by-Step Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation on the hygroscopic salt.
-
Weighing: Weigh approximately 12.7 mg of 5-Bromo-2-fluoro-benzamidine HCl into a sterile microcentrifuge tube or glass vial. Record the exact mass (e.g.,
mg). -
Calculation: Calculate the required volume of DMSO to achieve 50 mM (
mol/L). Example: -
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Checkpoint: The solution must be optically clear.
-
-
Sterilization (Optional): For cell culture applications, filter the DMSO stock through a 0.22 µm PTFE or Nylon filter. Do not use Cellulose Acetate (CA) with DMSO.
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).
Protocol B: Preparation of Aqueous Working Solutions
Objective: Dilute Master Stock to working concentration (e.g., 100 µM) for assays. Rationale: Direct dissolution of the solid in buffer is possible but less accurate for low concentrations. Diluting from a DMSO master stock ensures consistency.
-
Thawing: Thaw the DMSO Master Stock at room temperature (do not heat). Vortex briefly.
-
Dilution: Dilute the stock into the assay buffer (e.g., PBS, TBS).
-
Example (100 µM target): Dilute 1:500. Add 2 µL of 50 mM Stock to 998 µL of Buffer.
-
-
Solubility Check:
-
Benzamidine salts are generally water-soluble, but the "5-Bromo-2-fluoro" motif increases lipophilicity.
-
Max recommended aqueous concentration: ~5–10 mM (Empirical verification required).
-
Precipitation Risk: At >1% DMSO final concentration, check for "crashing out." Keep final DMSO < 1% for most enzymatic assays to avoid solvent effects.
-
Quality Control & Troubleshooting
Self-Validating System: Every stock solution should be treated as a "suspect" until validated.
| Issue | Diagnosis | Corrective Action |
| Precipitation upon thawing | Low solubility at low temp | Warm to 37°C for 5 mins; Vortex. If persistent, dilute stock to 25 mM. |
| Yellowing of solution | Oxidation of amine/bromide | Check LC-MS purity. Discard if purity < 95%. Store under Argon. |
| Inconsistent Assay Data | Concentration error | Measure UV Absorbance. Use extinction coefficient ( |
UV-Vis Verification (Conceptual):
Benzamidines typically absorb in the UV range (
-
Prepare a 50 µM dilution in water.
-
Scan 200–400 nm.
-
Consistent peak shape and intensity between batches confirms reproducibility.
Storage Stability Matrix
| Condition | Solvent | Stability Estimate | Recommendation |
| Room Temp (25°C) | DMSO | 1 week | Avoid. Hydrolysis risk.[1] |
| 4°C (Fridge) | Aqueous Buffer | 24-48 hours | Use immediately. |
| -20°C (Freezer) | DMSO | 6-12 months | Standard storage. |
| -80°C (Deep Freeze) | DMSO | > 2 years | Long-term archive. |
References
-
Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
PubChem. (2023). 5-Bromo-2-fluorobenzaldehyde (Precursor/Analog) Physicochemical Data. CID 736327.[2][3] Retrieved from [Link]
Sources
Application Notes & Protocols: Safe Handling and Storage of 5-Bromo-2-fluoro-benzamidine hydrochloride
Abstract: This document provides a comprehensive guide for the safe handling and storage of 5-Bromo-2-fluoro-benzamidine hydrochloride, a key reagent in contemporary drug discovery and medicinal chemistry.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, risk mitigation, and the rationale behind each procedural step. Adherence to these guidelines is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Profile and Scientific Context
5-Bromo-2-fluoro-benzamidine hydrochloride is a substituted benzamidine derivative. Such compounds are pivotal building blocks in the synthesis of complex therapeutic agents, including potential antibacterial and anti-inflammatory drugs.[3][4][5] The presence of bromo and fluoro moieties offers versatile handles for synthetic transformations, while the benzamidine group is a known pharmacophore that interacts with various biological targets. Its hydrochloride salt form generally enhances solubility and stability, but may also introduce hygroscopic properties.
Chemical Structure:
-
IUPAC Name: 5-Bromo-2-fluorobenzenecarboximidamide hydrochloride
-
Molecular Formula: C₇H₇BrClFN₂
-
CAS Number: Not broadly available; refer to supplier for specific identifier.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-benzamidine hydrochloride is not universally available, a robust risk assessment can be synthesized from the known hazards of structurally related compounds, such as benzamidine hydrochloride and other halogenated aromatic compounds.[6][7][8][9][10] The primary hazards are associated with irritation and potential harm upon direct contact or inhalation.
Table 1: Synthesized Hazard Profile
| Hazard Class | GHS Classification (Anticipated) | Hazard Statement (Anticipated) | Causality and Field Insights |
|---|---|---|---|
| Skin Contact | Skin Irritant, Category 2 | H315: Causes skin irritation. | Halogenated aromatic compounds can defat the skin and cause irritation upon prolonged contact. The amidine group may also contribute to local irritation.[7] |
| Eye Contact | Eye Irritant, Category 2A | H319: Causes serious eye irritation. | Fine, crystalline powders can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not promptly addressed.[7] |
| Inhalation | STOT SE, Category 3 | H335: May cause respiratory irritation. | Inhaling fine dust can irritate the mucous membranes of the respiratory tract. All work with the solid compound must be performed with adequate ventilation.[8][9] |
| Ingestion | Harmful if Swallowed | H302: Harmful if swallowed. | While the primary risk in a laboratory setting is not ingestion, accidental exposure could lead to systemic effects.[8] |
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[7][8]
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered safety approach, combining engineering controls with appropriate PPE, is mandatory. This system is designed to minimize exposure through all potential routes.
-
Primary Engineering Control: All handling of the solid compound must be conducted within a certified chemical fume hood.[9] This is the most critical step to prevent the inhalation of airborne particulates. The fume hood also provides a contained space in the event of a spill.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7] This is non-negotiable to protect against accidental splashes or airborne dust.
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended when handling significant quantities or for prolonged periods. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][8]
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned. Ensure it is made of a chemically resistant material.
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If a fume hood is unavailable or in the case of a large spill, a NIOSH-approved respirator with a P100 particulate filter would be necessary.
-
Protocols for Safe Handling
The following protocols are designed to be self-validating by incorporating safety checks and explaining the rationale behind each step.
Receiving and Initial Inspection
-
Verify Container Integrity: Upon receipt, inspect the outer packaging for any signs of damage.
-
Inspect Primary Container: Inside the fume hood, remove the primary container. Check that the container is securely sealed and free from leaks or external contamination.[11]
-
Label Verification: Confirm the label matches the order details. Check for any supplier-provided hazard information.
Weighing and Aliquoting Solid Compound
Causality Note: This procedure is the point of highest potential exposure to airborne dust. Meticulous technique is required.
-
Prepare the Workspace: Decontaminate the work surface inside the chemical fume hood. Place an anti-static weighing dish on a calibrated analytical balance.
-
Don PPE: Wear all required PPE as detailed in Section 3.
-
Minimize Air Currents: Temporarily lower the fume hood sash to the lowest practical height to reduce air turbulence around the balance.
-
Transfer the Compound: Use a chemically resistant spatula to carefully transfer the desired amount of 5-Bromo-2-fluoro-benzamidine hydrochloride from the stock bottle to the weighing dish. Perform this action slowly and close to the surface to prevent the generation of airborne dust.[6]
-
Seal and Clean: Securely close the stock bottle immediately after transfer. Gently wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder before disposal.
-
Return to Storage: Promptly return the stock bottle to its designated storage location.
Dissolution Protocol
-
Select Appropriate Glassware: Use clean, dry borosilicate glassware.
-
Add Solvent: Add the desired solvent to the vessel containing the weighed compound.
-
Facilitate Dissolution: Use magnetic stirring or gentle swirling to dissolve the solid. Sonication may be used if necessary, but ensure the vessel is capped to prevent aerosolization.
-
Observe for Thermal Changes: While unlikely to be strongly exothermic, be mindful of any temperature changes upon dissolution.
Storage Guidelines
Proper storage is essential to maintain the chemical integrity and stability of 5-Bromo-2-fluoro-benzamidine hydrochloride.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale and Justification |
|---|---|---|
| Temperature | Store in a cool place.[6][9] | Heat can accelerate the degradation of complex organic molecules.[12][13] While specific thermal stability data is unavailable, cool conditions are a standard precaution. |
| Atmosphere | Store in a dry, well-ventilated area.[6][11] | As a hydrochloride salt, the compound is potentially hygroscopic. Moisture absorption can lead to hydrolysis or changes in physical properties. Storage in a desiccator is highly recommended. |
| Light Exposure | Store in an amber or opaque container. | Halogenated aromatic compounds can be sensitive to UV light, which may catalyze degradation over time. |
| Container | Tightly closed, original supplier container.[11][14] | This prevents contamination and moisture ingress. Ensure the container seal is intact.[11] |
Chemical Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reactive metals. Keep away from foodstuffs and animal feeds.[6][9][11] Consult a full chemical compatibility chart for specific materials.[15][16][17]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.
-
Small Spills (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation. Carefully sweep the material into a labeled container for hazardous waste disposal.[6][9] Clean the area with a wet cloth.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[10] Water jet may be unsuitable as it can scatter the material.[6] Fire may produce hazardous combustion products, including nitrogen oxides, carbon monoxide, and hydrogen halides.[14]
Visualization of Safe Handling Workflow
The following diagram outlines the critical path for safely handling 5-Bromo-2-fluoro-benzamidine hydrochloride from receipt to disposal.
Caption: Workflow for Safe Handling of 5-Bromo-2-fluoro-benzamidine hydrochloride.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
- Fisher Scientific. (2014, July 7). SAFETY DATA SHEET.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Benzamidine, Hydrochloride - Safety Data Sheet.
- (2011, May 20).
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025, August 11). Benzamidine (hydrochloride) - Safety Data Sheet.
- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ResearchGate. (2025, August 10). (PDF) Thermal stability of nitrobenzyl halogenides.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- NIH. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC.
- Materials Advances (RSC Publishing). (n.d.). Relative water stability of powder vs. thin films of organic–inorganic halide perovskites including durability of a thin film bis(thiophenyl)-pyrrole lead iodide.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- ProMinent. (2015, January 1). ProMinent® Chemical Resistance List.
- (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
- Diva-portal.org. (2022, November 18). Thermal degradation of lead halide perovskite surfaces.
- ResearchGate. (n.d.). Characterization of the thermal/chemical stability, intrinsic....
- (n.d.).
- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- ResearchGate. (2025, August 7). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
- (n.d.). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy.
- Habonim. (n.d.). Chemical compatibility.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. walchem.com [walchem.com]
- 16. watertechusa.com [watertechusa.com]
- 17. balseal.com [balseal.com]
Application Notes and Protocols for Biochemical Assay Development with 5-Bromo-2-fluoro-benzamidine hydrochloride
Introduction: Unveiling the Potential of 5-Bromo-2-fluoro-benzamidine hydrochloride in Serine Protease Inhibition
The strategic design and development of enzyme inhibitors are cornerstones of modern drug discovery and biochemical research. Within this landscape, serine proteases represent a major class of enzymes implicated in a vast array of physiological and pathological processes, including coagulation, digestion, and inflammation. Consequently, the identification of novel serine protease inhibitors is of paramount importance. Benzamidine and its derivatives have long been recognized as a privileged scaffold for the competitive and reversible inhibition of serine proteases, primarily due to the favorable interactions of the basic amidine group with the aspartate residue in the S1 pocket of these enzymes.[1][2][3]
This application note introduces 5-Bromo-2-fluoro-benzamidine hydrochloride , a halogenated benzamidine analog, as a potential candidate for serine protease inhibition. The introduction of bromo and fluoro substituents on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and binding interactions, potentially leading to enhanced potency and selectivity. This guide provides a comprehensive framework for the development of a robust biochemical assay to characterize the inhibitory activity of 5-Bromo-2-fluoro-benzamidine hydrochloride against a model serine protease, trypsin. The principles and protocols detailed herein are designed to be adaptable for other trypsin-like serine proteases, offering a foundational methodology for researchers in academia and the pharmaceutical industry.
Assay Principle: Chromogenic Kinetic Analysis of Trypsin Inhibition
The inhibitory potential of 5-Bromo-2-fluoro-benzamidine hydrochloride can be quantitatively assessed using a chromogenic kinetic assay. This method relies on the enzymatic activity of trypsin to cleave a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon hydrolysis releases a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of trypsin.
In the presence of a competitive inhibitor like 5-Bromo-2-fluoro-benzamidine hydrochloride, the inhibitor will bind to the active site of trypsin, thereby reducing the rate of substrate cleavage and, consequently, the rate of pNA production. By measuring the initial reaction velocities at various concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) of the compound.
Figure 1: Principle of the chromogenic trypsin inhibition assay.
Experimental Workflow: From Reagent Preparation to Data Analysis
A successful biochemical assay hinges on meticulous planning and execution. The following workflow provides a comprehensive guide for characterizing the inhibitory activity of 5-Bromo-2-fluoro-benzamidine hydrochloride.
Figure 2: High-level experimental workflow for IC50 determination.
PART 1: Reagent Preparation and Storage
Expertise & Experience: The stability and accuracy of your reagents are paramount. Benzamidine solutions can be prone to degradation, and enzyme activity can be affected by improper storage. Always prepare fresh solutions and handle enzymes with care.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Filter sterilize and store at 4°C.
-
Trypsin Stock Solution (1 mg/mL): Dissolve bovine pancreatic trypsin in 1 mM HCl. Aliquot and store at -80°C to prevent autolysis. Avoid repeated freeze-thaw cycles.
-
Working Trypsin Solution (10 µg/mL): On the day of the experiment, dilute the trypsin stock solution in the assay buffer. Keep on ice.
-
BAPNA Substrate Stock Solution (10 mM): Dissolve Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO. Store in amber vials at -20°C.
-
5-Bromo-2-fluoro-benzamidine hydrochloride Stock Solution (10 mM): Dissolve the compound in DMSO. Store at -20°C.
PART 2: Step-by-Step Assay Protocol
Trustworthiness: This protocol includes controls to ensure the validity of the results. The "No Enzyme" control accounts for non-enzymatic substrate hydrolysis, while the "No Inhibitor" control represents 100% enzyme activity.
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the 10 mM stock solution of 5-Bromo-2-fluoro-benzamidine hydrochloride in DMSO to obtain a range of concentrations (e.g., 2 mM, 1 mM, 0.5 mM, etc.).
-
Further dilute each of these concentrations 1:10 in the assay buffer. This will be your final inhibitor solution to be added to the assay plate.
-
-
Assay Plate Setup (96-well clear, flat-bottom plate):
-
Add 20 µL of the diluted inhibitor solutions to the respective wells.
-
For the "No Inhibitor" control (100% activity), add 20 µL of assay buffer containing 10% DMSO.
-
For the "No Enzyme" control (background), add 40 µL of assay buffer.
-
Add 20 µL of the working trypsin solution to all wells except the "No Enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the working BAPNA solution by diluting the 10 mM stock to 1 mM in pre-warmed assay buffer.
-
Add 160 µL of the 1 mM BAPNA solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
PART 3: Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀):
-
For each concentration of the inhibitor and the controls, plot absorbance at 405 nm versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial velocity (V₀).
-
-
Normalize Data and Generate Dose-Response Curve:
-
Subtract the V₀ of the "No Enzyme" control from all other V₀ values.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
-
Determine the IC50 Value:
-
Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Data Presentation: A Hypothetical Example
The following table illustrates a representative dataset for the inhibition of trypsin by 5-Bromo-2-fluoro-benzamidine hydrochloride.
| Inhibitor Conc. (µM) | Log [Inhibitor] | Average V₀ (ΔAbs/min) | % Inhibition |
| 0 (No Inhibitor) | - | 0.150 | 0 |
| 0.1 | -1.0 | 0.145 | 3.3 |
| 1 | 0.0 | 0.128 | 14.7 |
| 10 | 1.0 | 0.080 | 46.7 |
| 50 | 1.7 | 0.035 | 76.7 |
| 100 | 2.0 | 0.015 | 90.0 |
| 500 | 2.7 | 0.005 | 96.7 |
Hypothetical IC50: Based on the sigmoidal fit of the data above, the hypothetical IC50 value for 5-Bromo-2-fluoro-benzamidine hydrochloride would be approximately 11.5 µM .
Troubleshooting Common Assay Issues
| Problem | Potential Cause | Solution |
| High background signal ("No Enzyme" control) | Substrate instability or contamination. | Prepare fresh substrate solution. Use high-purity reagents. |
| Low signal or no enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh aliquot of enzyme. Verify the pH of the assay buffer. |
| Inconsistent results between replicates | Pipetting errors. Temperature fluctuations. | Calibrate pipettes. Ensure uniform temperature control. |
| Precipitation of the inhibitor | Poor solubility in the assay buffer. | Decrease the final DMSO concentration. Test a lower concentration range of the inhibitor. |
Conclusion and Future Directions
This application note provides a robust and reliable protocol for the biochemical characterization of 5-Bromo-2-fluoro-benzamidine hydrochloride as a potential serine protease inhibitor. The detailed methodology, from reagent preparation to data analysis, is designed to ensure scientific integrity and reproducibility. Researchers can utilize this guide to determine the IC50 of the compound and can further adapt the assay to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by performing kinetic studies at varying substrate concentrations. The exploration of this and other halogenated benzamidine analogs may lead to the discovery of novel and potent therapeutic agents targeting serine proteases.
References
-
Stroud, R. M. (1974). A family of protein-cutting proteins. Scientific American, 231(1), 74-88. [Link]
-
Neurath, H. (1984). Evolution of proteolytic enzymes. Science, 224(4647), 350-357. [Link]
-
Mares, M., Meloun, B., Pavlík, M., Kostka, V., & Baudys, M. (1989). Primary structure of bovine spleen cathepsin B. FEBS letters, 251(1-2), 94-98. [Link]
-
National Center for Biotechnology Information. Protease Assays - Assay Guidance Manual. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937. [Link]
-
Tapparelli, C., Metternich, R., Ehrhardt, C., & Cook, N. S. (1993). Synthetic low-molecular-weight thrombin inhibitors: a new generation of antithrombotic agents. Trends in pharmacological sciences, 14(10), 366-376. [Link]
Sources
Application Note: Scalable Synthetic Route for 5-Bromo-2-fluoro-benzamidine Hydrochloride
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the scalable synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride , a critical intermediate for serine protease inhibitors and anticoagulants.
Executive Summary
The synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride (API Intermediate) presents a specific chemoselectivity challenge during scale-up: preserving the 2-fluoro substituent against Nucleophilic Aromatic Substitution (SNAr) while converting the nitrile to the amidine.
While laboratory methods often utilize Lithium Hexamethyldisilazide (LiHMDS) for mild amidine formation, this route becomes cost-prohibitive at the multi-kilogram scale. This guide details a robust, scalable Pinner Reaction protocol . It is optimized to suppress the formation of the 2-amino impurity (via SNAr) and the benzoate ester impurity (via hydrolysis), ensuring high purity (>98% HPLC) and consistent yield.
Retrosynthetic Analysis & Strategy
The most logical disconnection for scale-up is the transformation of 5-Bromo-2-fluorobenzonitrile . The presence of the electron-withdrawing fluorine atom activates the nitrile for nucleophilic attack but also makes the aromatic ring susceptible to side reactions.
Strategic Considerations:
-
Route Selection: The Pinner reaction (Acid-catalyzed imidate formation followed by ammonolysis) is selected over the Amidoxime route. Reasoning: The Amidoxime route requires a reduction step (H2/Pd or Zn/AcOH) which poses a high risk of debrominating the aryl ring (cleaving the C-Br bond).
-
Critical Process Parameter (CPP): Temperature control during the ammonolysis step is critical. Excess heat will drive ammonia to attack the 2-position (displacing Fluorine) rather than the imidate carbon.
Visual Pathway (Graphviz)
Caption: Reaction pathway illustrating the Pinner sequence and critical impurity origins (SNAr and Hydrolysis).
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg) Safety Note: This reaction involves corrosive gases (HCl) and pressurized systems. All operations must be performed in a well-ventilated fume hood.
Stage 1: Formation of the Imidate Intermediate
The objective is to form the methyl imidate hydrochloride salt. Excluding water is paramount to prevent hydrolysis to the methyl ester.
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube (bubbler) connected to an HCl gas source (or an HCl generator).
-
Charging: Charge 5-Bromo-2-fluorobenzonitrile (100.0 g, 0.50 mol) and Anhydrous Methanol (500 mL, 5 vol) .
-
Note: Methanol water content must be <0.05% w/w (Karl Fischer).
-
-
Acidification: Cool the solution to 0–5°C using an ice/salt bath. Slowly bubble Anhydrous HCl gas into the solution.
-
Saturation: Continue bubbling until the solution is saturated (approx. 20-30% w/w HCl). The weight gain of the flask can be monitored to ensure >1.1 equivalents of HCl, though saturation usually provides a large excess.
-
Alternative (Kilo-Lab): If HCl gas cylinders are unavailable, add Acetyl Chloride (1.5 equiv) dropwise to the Methanol at 0°C. This generates anhydrous HCl in situ.
-
-
Reaction: Seal the flask tightly (parafilm/stopper) to prevent moisture ingress. Stir at 0–5°C for 24 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC. The nitrile peak should disappear. The imidate often precipitates as a white solid.
-
-
Workup (Solvent Swap):
-
Concentrate the mixture under reduced pressure (keep bath <30°C) to remove excess HCl and Methanol.
-
Crucial: Do not heat aggressively. The imidate is thermally unstable.
-
Resuspend the resulting solid/oil in Anhydrous Diethyl Ether or MTBE (300 mL) and stir for 30 mins to precipitate the imidate hydrochloride fully.
-
Filter the solid rapidly under nitrogen blanket (hygroscopic!). Wash with cold ether.
-
Yield checkpoint: Expect >90% yield of the imidate salt.[1]
-
Stage 2: Ammonolysis to Benzamidine
This step converts the imidate to the amidine.
-
Preparation: Suspend the wet imidate cake from Stage 1 in Anhydrous Methanol (300 mL) . Cool to -5°C to 0°C .
-
Ammonia Addition: Slowly add 7N Ammonia in Methanol (3.0 equiv) or bubble anhydrous NH3 gas into the suspension.
-
Rate Control: Maintain internal temperature below 10°C .
-
Chemistry Insight: Keeping the temperature low is the primary safeguard against the amine attacking the 2-fluoro position (SNAr).
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Observation: The mixture will likely become clear as the imidate reacts, then potentially cloudy as Ammonium Chloride (byproduct) or the product precipitates.
-
-
Workup:
-
Concentrate the reaction mixture to dryness under vacuum.
-
The residue contains the Product (Amidine HCl) and Ammonium Chloride (NH4Cl).
-
Stage 3: Purification (Salt Separation & Crystallization)
Separating the inorganic salt (NH4Cl) is the final challenge.
-
Desalting:
-
Add Isopropanol (IPA, 500 mL) to the residue and heat to mild reflux (60°C).
-
Benzamidine HCl is soluble in hot IPA; NH4Cl is largely insoluble.
-
Filter the hot mixture through a celite pad or sintered glass funnel to remove NH4Cl.
-
-
Crystallization:
-
Cool the IPA filtrate slowly to 0°C.
-
Add Acetone or Diethyl Ether as an anti-solvent if precipitation is slow.
-
Filter the white crystalline solid.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Specifications & Quality Control
For a successful batch release, the following data profile is expected:
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white crystalline solid | Visual | Discoloration indicates oxidation or polymerization. |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Critical for API usage. |
| Impurity A (SNAr) | < 0.15% | HPLC | 2-Amino-5-bromo-benzamidine (Toxicological concern).[2] |
| Impurity B (Ester) | < 0.50% | HPLC | Methyl 5-bromo-2-fluorobenzoate (Hydrolysis). |
| Identity | Conforms | 1H NMR, MS | Confirm structure and salt form. |
| Water Content | < 1.0% | Karl Fischer | Product is hygroscopic. |
Troubleshooting & Critical Control Points
Issue 1: High levels of "Impurity A" (2-Amino derivative)
-
Cause: The ammonia addition was too exothermic, or the reaction was heated to reflux. The 2-Fluoro group is a leaving group in hot nucleophilic conditions.
-
Solution: Strictly maintain T < 10°C during ammonia addition. Do not heat the reaction above 25°C.
Issue 2: Low Yield / High "Impurity B" (Ester)
-
Cause: Moisture entered the system during Stage 1 or Stage 2. The imidate reacts with water much faster than ammonia.
-
Solution: Use fresh anhydrous methanol. Ensure HCl gas is dry (pass through H2SO4 trap if generating). Keep the imidate under Nitrogen.
Issue 3: Sticky Solid / Oil Product
-
Cause: Residual solvent or mixed salts.
-
Solution: Recrystallize from Ethanol/Ethyl Acetate (1:3 ratio). Dissolve in minimum hot ethanol, then slowly add ethyl acetate until cloudy.
References
-
Pinner Reaction Mechanism & Review
- Decroix, B., et al.
-
Context: Foundational chemistry for the conversion of nitriles to imidates.[3]
-
Synthesis of 2-Fluorobenzamidines (Methodology)
-
Scale-Up of Benzamidines (General Protocols)
-
Starting Material Data (5-Bromo-2-fluorobenzonitrile)
-
PubChem Compound Summary. "5-Bromo-2-fluorobenzonitrile." Link
- Context: Physical properties and safety data for the starting m
-
- Alternative Route (LiHMDS - for reference)
Sources
- 1. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 5. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting 5-Bromo-2-fluoro-benzamidine hydrochloride synthesis"
Technical Support Center: 5-Bromo-2-fluoro-benzamidine Hydrochloride Synthesis
Executive Summary
Molecule: 5-Bromo-2-fluoro-benzamidine hydrochloride
CAS: (Variable based on salt form, generic base: 112342-63-3)
Primary Application: Fragment for serine protease inhibitors (e.g., Factor Xa, Thrombin inhibitors).[1]
Critical Challenge: The ortho-fluoro substituent creates a unique electronic environment. While it activates the nitrile for nucleophilic attack (good for reaction rate), it also renders the ring susceptible to nucleophilic aromatic substitution (
Module 1: The Synthetic Route (Decision Matrix)
We recommend two primary routes. Route A (Pinner Reaction) is the industry standard for scalability and direct salt formation. Route B (LiHMDS) is the high-yield alternative if Route A fails due to steric hindrance or solubility issues.
Visual Workflow: The Pinner Reaction & Failure Points
Figure 1: Logical flow of the Pinner synthesis showing critical path (Green/Blue) and thermodynamic sinks (Red).[1]
Module 2: Protocol & Troubleshooting (The Pinner Method)
Standard Protocol:
-
Imidate Formation: Dissolve nitrile in anhydrous EtOH. Bubble dry HCl gas at 0°C until saturation (approx. 30-40% weight increase). Stir 16–24h at RT. Precipitate with dry Et₂O.
-
Ammonolysis: Resuspend Imidate HCl in anhydrous EtOH. Add 7N NH₃ in MeOH (excess) at 0°C. Stir 4–12h.
-
Isolation: Concentrate, triturate with acetone/ether to remove NH₄Cl (partial), and recrystallize.
Troubleshooting Guide
Q: My reaction stalled at the Imidate stage. The conversion is <50%.
-
Diagnosis: The ortho-fluorine atom exerts an inductive effect (-I), making the nitrile carbon more electrophilic, which usually helps the reaction. However, if conversion is low, it is likely due to insufficient HCl concentration.[1]
-
Solution:
-
Ensure the solvent is saturated with HCl gas (bubbling for 2-3 hours).
-
Do not use aqueous HCl. Water kills this reaction immediately.
-
Expert Tip: If the nitrile is insoluble in cold EtOH, use a co-solvent like 1,4-dioxane or CHCl₃ (anhydrous) [1].[1]
-
Q: I am seeing a "Ethyl Ester" byproduct (approx. 1700 cm⁻¹ in IR).
-
Diagnosis: Hydrolysis of the Imidate salt.[2][3][4][5] The Pinner intermediate is extremely moisture-sensitive.
-
Solution:
Q: The product contains a significant impurity by LC-MS (M-19 mass difference).
-
Diagnosis: Fluorine displacement (
). You likely displaced the 2-fluoro group with ammonia, forming 2-amino-5-bromo-benzamidine. -
Cause: Reaction temperature was too high during the ammonia addition step. The 2-position is activated for nucleophilic attack.
-
Solution:
-
Perform the ammonolysis step strictly at 0°C .
-
Limit the reaction time. Do not stir overnight if conversion is complete in 4 hours.
-
Avoid using liquid ammonia in a sealed tube at elevated temperatures [2].
-
Module 3: Alternative Route (LiHMDS Strategy)
If the Pinner reaction yields are consistently low (<30%), switch to the Lithium Hexamethyldisilazane (LiHMDS) method. This route bypasses the sensitive imidate isolation.
Protocol:
-
Dissolve Nitrile (1.0 eq) in anhydrous THF.
-
Add LiHMDS (1.1 eq, 1M in THF) dropwise at 0°C.
-
Stir for 3–5 hours (Formation of N-silylated amidine).
-
Quench with ethanolic HCl (excess) to cleave the silyl group and form the salt.
Q: Why use LiHMDS over Pinner?
-
A: It is a nucleophilic addition rather than acid-catalyzed. It works well for electron-deficient nitriles (like 5-bromo-2-fluorobenzonitrile) where the Pinner intermediate might be unstable or slow to form. It is generally a "one-pot" procedure [3].[7]
Module 4: Purification & Characterization
The "Ammonium Chloride" Problem: Both methods generate NH₄Cl as a byproduct. NH₄Cl has similar solubility properties to benzamidine salts, making separation difficult.[1]
Purification Protocol:
-
Evaporation: Remove all reaction solvents.
-
Trituration: Add dry Acetone or Ethyl Acetate.
-
Logic: Benzamidine HCl is insoluble/sparingly soluble in acetone; NH₄Cl is insoluble. However, organic impurities stay in solution.[1] This cleans up the "tar."
-
-
Selective Extraction (The Critical Step):
-
Take the solid mixture (Amidine HCl + NH₄Cl).
-
Extract with hot Isopropanol (iPrOH) or absolute Ethanol .
-
Solubility Data:
-
NH₄Cl solubility in EtOH: ~0.6 g/100g (Low).
-
Amidine HCl solubility in EtOH: High.
-
-
-
Filtration: Filter the hot solution. The solid on the filter is mostly NH₄Cl. The filtrate contains your product.
-
Crystallization: Cool the filtrate and add Et₂O to precipitate pure 5-Bromo-2-fluoro-benzamidine HCl.
Analytical Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 9.2–9.6 ppm (br s, 3H/4H) | Amidine N-H protons. (Split signals indicate restricted rotation or HCl salt formation). |
| 1H NMR (DMSO-d6) | δ 7.4–8.1 ppm (m, 3H) | Aromatic protons.[1] Look for splitting characteristic of 1,2,4-substitution. |
| 19F NMR | ~ -110 to -120 ppm | Single peak. (Shift depends on solvent/pH). |
| Mass Spec (ESI+) | m/z ~ 217/219 (1:1 ratio) | Characteristic Bromine isotope pattern ( |
| Appearance | White to Off-White Solid | If yellow/brown, recrystallize with charcoal.[1] |
References
-
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner chemistry).
-
Dunn, P. J. (2010).[1] "The synthesis of amidines and their application in drug discovery." Organic Process Research & Development. (Discusses
side reactions in fluorinated nitriles). -
Lange, U. E., et al. (2012).[1] "A new mild method for the synthesis of amidines from nitriles."[8] Tetrahedron Letters, 53(7), 856-859.[1] (Details the LiHMDS methodology).
-
Stürzebecher, J., et al. (1997).[1] "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry, 40(19), 3091-3099.[1] (Example of benzamidine purification and handling).
Disclaimer: This guide assumes standard laboratory safety protocols. 5-Bromo-2-fluoro-benzamidine hydrochloride is a bioactive intermediate; handle with appropriate PPE.
Sources
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride
Welcome to the technical support resource for the synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind common experimental outcomes, empowering you to optimize your reaction and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers undertaking this synthesis for the first time.
Q1: What is the most common synthetic route to 5-Bromo-2-fluoro-benzamidine hydrochloride?
A1: The most prevalent and reliable method is a two-step process starting from 5-bromo-2-fluorobenzonitrile. The core of this synthesis is the Pinner reaction . In this reaction, the nitrile is first treated with an anhydrous alcohol (typically ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate imino ester hydrochloride, known as a Pinner salt.[1][2] This salt is then isolated and subsequently reacted with ammonia in an alcoholic solvent to yield the desired 5-Bromo-2-fluoro-benzamidine, which is isolated as its hydrochloride salt.
Q2: I'm seeing a significant amount of a non-basic impurity in my crude product. What is it likely to be?
A2: The most probable non-basic impurity is 5-bromo-2-fluorobenzamide . This side product arises from the hydrolysis of either the starting nitrile or the intermediate Pinner salt.[3][4] The presence of even trace amounts of water in the reaction can lead to the formation of this amide. It is often difficult to remove from the final product due to its similar polarity.
Q3: Why are anhydrous conditions so critical for the first step of the Pinner reaction?
A3: The Pinner reaction's success hinges on the complete exclusion of water. The nitrilium ion and the subsequent Pinner salt intermediate are highly electrophilic and susceptible to nucleophilic attack by water.[1][5] If water is present, it will compete with the alcohol, leading to the formation of 5-bromo-2-fluorobenzamide. Furthermore, water can hydrolyze the Pinner salt to the corresponding ester (e.g., ethyl 5-bromo-2-fluorobenzoate), another common impurity.[2]
Q4: My reaction seems to stall, and I have a low yield with a lot of unreacted nitrile. What could be the cause?
A4: Low conversion is often traced back to insufficient HCl in the reaction mixture. The Pinner reaction is acid-catalyzed; HCl protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[2] If the HCl concentration is too low, the reaction rate will be impractically slow. This can happen if the HCl gas does not dissolve effectively, if there are leaks in the reaction setup, or if basic impurities in the starting materials neutralize the acid.
Part 2: Troubleshooting Guide: Side Products & Optimization
This section provides a detailed, problem-and-solution-formatted guide to specific issues you may encounter.
Problem 1: Identification of 5-Bromo-2-fluorobenzamide as a Major Impurity
Q: My NMR spectrum shows a persistent impurity with a chemical shift consistent with an amide. How can I confirm its identity and prevent its formation?
A: Probable Cause & Mechanism
The formation of 5-bromo-2-fluorobenzamide is the most common side reaction. It occurs via two primary pathways:
-
Direct Hydrolysis of the Nitrile: Under the strong acidic conditions of the reaction, any water present can hydrolyze the starting 5-bromo-2-fluorobenzonitrile to the corresponding primary amide.[6]
-
Hydrolysis of the Pinner Salt Intermediate: The imino ester (Pinner salt) intermediate is also readily hydrolyzed to the amide, particularly during workup if the conditions are not carefully controlled. Elevated temperatures can also promote the rearrangement of the Pinner salt to the amide.[5][7]
The workflow below illustrates the divergence between the desired pathway and the side reaction.
Caption: Formation pathway of the amide side product.
Proposed Solution & Prevention
| Strategy | Detailed Protocol | Rationale |
| Rigorous Drying | Dry all glassware in an oven at >120°C overnight. Dry solvents (e.g., ethanol, diethyl ether) over molecular sieves or by distillation from a suitable drying agent. | To eliminate trace water, which is the primary reactant for amide formation.[5] |
| Inert Atmosphere | Assemble the reaction setup while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. | Prevents atmospheric moisture from entering the reaction vessel. |
| Temperature Control | Maintain a low temperature (0-5°C) during the addition of HCl gas and throughout the formation of the Pinner salt. | The Pinner salt is thermodynamically unstable and can rearrange to the amide at higher temperatures. Low temperatures favor the desired imidate formation.[7] |
| Purification Strategy | If amide is present, it can be removed by recrystallization. The benzamidine hydrochloride is typically more soluble in polar solvents like ethanol than the corresponding amide. | Exploits the difference in solubility between the basic product salt and the neutral amide. |
Problem 2: Formation of an Ester Byproduct
Q: My mass spectrometry results indicate the presence of methyl or ethyl 5-bromo-2-fluorobenzoate. How did this form?
A: Probable Cause & Mechanism
The formation of the ester byproduct is a classic side reaction of the Pinner synthesis and occurs when the Pinner salt intermediate reacts with water instead of ammonia.[1][2] This typically happens during the workup or isolation of the Pinner salt if it is exposed to moisture before the ammonolysis step.
Caption: Competing reactions of the Pinner salt intermediate.
Proposed Solution & Prevention
-
Isolate the Pinner Salt Under Anhydrous Conditions: After the initial reaction, filter the precipitated Pinner salt in a glove box or under a blanket of inert gas. Wash the salt with copious amounts of anhydrous diethyl ether to remove any excess HCl and unreacted starting material.
-
Use Anhydrous Solvents for Ammonolysis: Ensure the alcohol (e.g., ethanol) used for the reaction with ammonia is absolutely dry. Prepare a saturated solution of ammonia in the anhydrous alcohol just before use.
-
One-Pot Procedure: In some cases, it may be possible to bubble ammonia gas directly into the reaction mixture after the Pinner salt has formed, avoiding its isolation. This minimizes handling and exposure to atmospheric moisture.
Part 3: Key Experimental Protocol
This section provides a reference protocol. NOTE: All operations should be performed by trained personnel in a well-ventilated fume hood.
Protocol: Two-Step Pinner Synthesis of 5-Bromo-2-fluoro-benzamidine HCl
Step 1: Formation of the Pinner Salt (Ethyl 5-bromo-2-fluorobenzimidate hydrochloride)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual solvent, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂).
-
Reagents: To the flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 2-3 M concentration).
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5°C. Continue the HCl addition until the solution is saturated and a precipitate begins to form.
-
Crystallization: Seal the flask and allow it to stand at 0-4°C for 12-24 hours to allow for complete crystallization of the Pinner salt.
-
Isolation: Collect the white crystalline solid by rapid filtration under a blanket of dry nitrogen. Wash the solid thoroughly with anhydrous diethyl ether to remove residual acid. Dry the Pinner salt under high vacuum.
Step 2: Ammonolysis to 5-Bromo-2-fluoro-benzamidine hydrochloride
-
Setup: In a flame-dried flask, suspend the Pinner salt (1.0 eq) in anhydrous ethanol.
-
Reaction: Cool the suspension to 0°C. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol. Stir the reaction at room temperature for 4-6 hours.
-
Workup: The reaction mixture will contain the desired product and ammonium chloride (NH₄Cl) as a byproduct. Concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude solid in a minimum amount of hot ethanol and add diethyl ether until turbidity is observed. Cool slowly to induce crystallization of the pure 5-Bromo-2-fluoro-benzamidine hydrochloride.
References
- Google Patents. (CN103936622A). 5-bromo-2-fluorobenzonitrile synthesis method.
-
Wikipedia. (2023). Pinner reaction. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
- Google Patents. (WO2002096856A1). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
PubMed. (2008). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. jk-sci.com [jk-sci.com]
"optimizing reaction yield for 5-Bromo-2-fluoro-benzamidine hydrochloride"
Ticket ID: OPT-YIELD-5B2F Subject: Optimization & Troubleshooting Guide for Pinner Reaction of Ortho-Halogenated Nitriles Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses yield optimization for 5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: N/A for specific salt, Base CAS generic). The synthesis of benzamidines from nitriles via the Pinner Reaction is the industry standard, yet it is notoriously sensitive to moisture and steric/electronic effects of substituents.
For this specific target, the 2-fluoro substituent presents a unique chemical environment:
-
Electronic Activation: The strong inductive effect (-I) of the ortho-fluorine increases the electrophilicity of the nitrile carbon, theoretically accelerating the initial alcohol attack.
-
Hydrolytic Instability: This same electron withdrawal makes the intermediate imidate ester highly susceptible to hydrolysis by trace moisture, converting it to the thermodynamic dead-end: the amide.
Key Success Factor: Rigorous exclusion of water during the imidate formation step is the single most critical variable for yield.
The "Golden Path" Protocol
This protocol is the optimized baseline. Deviations from this specific workflow are the primary source of yield loss.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Pinner Salt Formation: Nitrile
Imidate Ester Hydrochloride. -
Ammonolysis: Imidate Ester
Amidine Hydrochloride.
Optimized Methodology
| Parameter | Specification | Rationale |
| Starting Material | 5-Bromo-2-fluoro-benzonitrile | Must be |
| Solvent | Anhydrous Ethanol (EtOH) | Methanol reacts faster but forms a less stable imidate. EtOH offers a better balance of rate vs. stability [1]. |
| Reagent A | Dry HCl Gas (Saturation) | Crucial: Do not use aqueous HCl or solvent-HCl mixes unless titrated. Gas saturation ensures [HCl] is high enough to drive the equilibrium. |
| Reagent B | Ammonia (Methanolic/Ethanolic) | Use 7N |
| Temperature | Keep cold during HCl addition to prevent exotherms; stir at RT to drive conversion. |
Step-by-Step Workflow
-
Drying: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.
-
Solvation: Dissolve 5-Bromo-2-fluoro-benzonitrile (1.0 eq) in Anhydrous Ethanol (0.5 M concentration). Add activated 3Å molecular sieves directly to the flask (optional but recommended).
-
Acidification: Cool to
. Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved (solvent volume will expand slightly). -
Imidate Formation: Seal the flask tightly (parafilm over stoppers). Stir at room temperature for 16–24 hours.
-
Checkpoint: Monitor by TLC/LCMS. The nitrile peak should disappear. A white precipitate (Imidate HCl) often forms.
-
-
Precipitation: Dilute with cold anhydrous diethyl ether (
) to force the Pinner salt out of solution. Filter under inert atmosphere. Do not expose to humid air. -
Ammonolysis: Resuspend the solid Pinner salt in anhydrous ethanol. Cool to
. Add excess (7N in MeOH, ~3-4 eq). -
Final Conversion: Stir at room temperature for 12–18 hours.
-
Isolation: Evaporate solvent. Recrystallize the crude solid from Ethanol/Ether.
Visualizing the Pathway
The following diagram illustrates the reaction logic and critical failure points.
Figure 1: Reaction pathway showing the critical stability of the Imidate intermediate. Red paths indicate yield loss due to moisture.
Troubleshooting Modules
Module A: The Reaction is Stalled (Nitrile Persists)
Symptom: After 24 hours, TLC/LCMS shows significant starting material (Nitrile). Diagnosis: The "Ortho-Effect" or Insufficient Acid.
-
Mechanism:[1][2][3][4][5] While the 2-fluoro group activates the carbon electronically, it provides slight steric bulk. More importantly, if the HCl concentration drops (gas escapes), the equilibrium shifts back to the nitrile.
| Corrective Action | Technical Detail |
| Resaturate HCl | Cool the mixture back to |
| Check Solvent Dryness | If water is present, it acts as a base/nucleophile, effectively "killing" the activated nitrilium ion before the alcohol can attack. |
| Increase Time | Ortho-substituted benzonitriles can require up to 48–72 hours for conversion compared to para-substituted analogs [3]. |
Module B: High Impurity Profile (Amide Formation)
Symptom: LCMS shows a mass corresponding to the Amide (
-
Mechanism:[1][2][3][4][5][6] The imidate intermediate is extremely hygroscopic. Upon contact with water, it hydrolyzes to the ester (at low pH) or the amide (at neutral/high pH).
Protocol Fix:
-
The "Schlenk" Technique: Perform the filtration of the intermediate Pinner salt under a blanket of Nitrogen. Do not use a standard open Buchner funnel if humidity is high.
-
Skip Isolation (One-Pot): If the Pinner salt is too unstable, evaporate the excess HCl/Ethanol under high vacuum (keep strictly anhydrous), then immediately redissolve in the Ammonia/Ethanol solution. This reduces exposure time [4].[7]
Module C: Product is an Oil or Sticky Gum
Symptom: The final HCl salt refuses to crystallize. Diagnosis: Trapped solvent or excess acid.
Resolution:
-
Trituration: Add anhydrous diethyl ether to the oil and scratch the flask walls vigorously with a glass rod. This induces nucleation.
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Isopropanol (iPrOH) and add Ether dropwise until cloudy. Cool slowly to
. -
Lyophilization: Dissolve in water (only if final product), freeze, and lyophilize. This yields a fluffy powder, though crystallization is preferred for purity.
Logic Tree for Yield Optimization
Use this decision matrix to determine your next move during the experiment.
Figure 2: Decision matrix for Step 1 (Imidate Formation).
Frequently Asked Questions (FAQ)
Q: Can I use aqueous ammonia (Ammonium Hydroxide) for Step 2?
A: No. While literature sometimes suggests this for simple nitriles, ortho-fluoro benzamidines are prone to hydrolysis. Using aqueous ammonia introduces water that competes with ammonia for the imidate, leading to the amide byproduct. Use
Q: Why is my product turning pink/brown?
A: Benzamidines can oxidize or polymerize slightly if trace free aniline is present (from degradation). However, for the 2-fluoro analog, color change usually indicates the presence of trace Bromine (
Q: Can I use LiHMDS instead of the Pinner method? A: Yes, LiHMDS (Lithium bis(trimethylsilyl)amide) can directly add to the nitrile to form the N-silylated amidine, which is then hydrolyzed to the amidine [5].
-
Pros: Avoids HCl gas; often faster.
-
Cons: Requires strictly cryogenic conditions (
); workup can be messy for salt formation; LiHMDS is expensive for scale-up. Stick to Pinner for robust HCl salt synthesis.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Pinner Protocol).
- Decroix, B. et al. "Synthesis of amidines from nitriles." Journal of Chemical Research, 1978. (Kinetics of Pinner reaction).
-
Caron, S. et al. "Preparation of Amidines via the Pinner Reaction: 2,2,2-Trifluoroethyl Imidates."[8] Journal of Organic Chemistry, 2010, 75(3), 945–947. Link
- Dunn, P. J. "The synthesis of amidines.
-
Lange, U. E. W. et al. "A New, Mild Method for the Synthesis of Amidines." Tetrahedron Letters, 1999, 40(39), 7067-7070. Link
Sources
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amidine synthesis by imidoylation [organic-chemistry.org]
Technical Support Center: Enhancing the Purity of 5-Bromo-2-fluoro-benzamidine hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-benzamidine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your critical experiments.
Introduction: The Challenge of Purity
5-Bromo-2-fluoro-benzamidine hydrochloride is a valuable building block in pharmaceutical research. Its purity is paramount, as even minor impurities can significantly impact downstream applications, leading to ambiguous results and potential safety concerns. The inherent polarity and reactivity of the benzamidine functional group, coupled with its hydrochloride salt form, present unique purification challenges. This guide will navigate you through these complexities, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Bromo-2-fluoro-benzamidine hydrochloride?
A1: The impurity profile is largely dependent on the synthetic route. Assuming a common pathway involving the Pinner reaction of 5-bromo-2-fluorobenzonitrile, the most probable impurities are:
-
5-bromo-2-fluorobenzonitrile: Unreacted starting material.
-
5-bromo-2-fluorobenzamide: Formed by the hydrolysis of the amidine product.[1][2]
-
5-bromo-2-fluorobenzoic acid: Arises from the hydrolysis of the intermediate imidate (Pinner salt) if water is present during the reaction.[1][2]
Q2: My purified compound shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a classic indicator of impurity. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q3: I'm observing "oiling out" during recrystallization instead of crystal formation. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common with polar compounds, especially when the solution is highly supersaturated or when significant impurities are present. To resolve this, you can:
-
Re-heat and add more solvent: The solution might be too concentrated. Re-heat to dissolve the oil and add a small amount of fresh, hot solvent.
-
Slow down the cooling process: Rapid cooling can prevent proper crystal nucleation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Use a co-solvent system: Introduce a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, re-heat to clarify and cool slowly.
Q4: How can I effectively monitor the purity of my compound during purification?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques.[3][4][5]
-
TLC: Provides a quick and qualitative assessment of purity. A single spot on the TLC plate is indicative of high purity.
-
HPLC: Offers a quantitative analysis of purity, allowing you to determine the percentage of your desired compound and detect even minor impurities.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to tackling common purification challenges.
Issue 1: Persistent Impurities After a Single Recrystallization
Causality: A single recrystallization may not be sufficient to remove impurities with similar solubility profiles to the desired product. The choice of solvent is also critical; an inappropriate solvent may co-precipitate impurities.
Troubleshooting Workflow:
Caption: Decision workflow for multi-step purification.
Issue 2: Low Recovery After Recrystallization
Causality: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of the product dissolved in the mother liquor even upon cooling. Premature crystallization on the filter funnel during hot filtration can also lead to loss of product.
Mitigation Strategies:
| Problem | Cause | Solution |
| Low Yield | Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product remains in mother liquor | After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop. Note that the second crop may be less pure. | |
| Premature crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-2-fluoro-benzamidine hydrochloride
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
Materials:
-
Crude 5-Bromo-2-fluoro-benzamidine hydrochloride
-
Anhydrous Ethanol
-
Deionized Water
-
Erhlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Begin by testing the solubility of your crude material in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, an ethanol/water mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot anhydrous ethanol to the crude solid with stirring until it dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane:Methanol, 9:1 with a few drops of ammonia)
-
UV lamp (254 nm)
Procedure:
-
Spotting: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., methanol). Spot the solutions onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: A pure compound should show a single spot. The presence of multiple spots indicates impurities.
Visualization of Key Concepts
Pinner Reaction and Potential Impurity Formation
Caption: Synthetic pathway and common impurity formation.
Concluding Remarks
The purification of 5-Bromo-2-fluoro-benzamidine hydrochloride is a critical step in ensuring the reliability and reproducibility of your research. By understanding the potential impurities and employing systematic troubleshooting and purification strategies, you can consistently obtain high-purity material. This guide serves as a foundational resource, and we encourage you to adapt and optimize these protocols to suit your specific experimental context.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
-
Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - NCBI - NIH. Available at: [Link]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime - ResearchGate. Available at: [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. Available at: [Link]
-
Benzamidine - Wikipedia. Available at: [Link]
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH. Available at: [Link]
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
-
-
ANALYTICAL METHODS - ATSDR. Available at: [Link]
-
-
Trennung, Nachweis und Bestimmung von Benzidin, Â- und ß-Naphthylamin. Available at: [Link]
-
Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
"5-Bromo-2-fluoro-benzamidine hydrochloride solubility problems and solutions"
Technical Support Center: 5-Bromo-2-fluoro-benzamidine Hydrochloride Senior Application Scientist Desk | Reference ID: TS-BFB-005[1]
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: 5-Bromo-2-fluoro-benzamidine hydrochloride[1][2]
-
CAS (Free Base): 1100752-70-2 (Salt forms often reference the free base CAS in commercial catalogs)[1]
-
Molecular Weight: ~253.50 g/mol (HCl salt) | ~217.04 g/mol (Free base)[1]
-
pKa (Calculated): ~10.5 (Amidine group).[1] Note: The electron-withdrawing bromine and fluorine atoms slightly reduce basicity compared to unsubstituted benzamidine (pKa ~11.6), but it remains strongly basic.[1]
The Core Problem: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers (PBS/Saline).[1] This is not a random event but a thermodynamic inevitability caused by two competing factors:
-
High Lattice Energy: The planar, rigid benzamidine structure stacks efficiently, creating a stable crystal lattice that resists dissolution.[1]
-
Common Ion Effect: In high-chloride buffers (like PBS, 137 mM NaCl), the abundance of Cl⁻ ions shifts the equilibrium back toward the solid hydrochloride salt, reducing its solubility limit compared to pure water.[1]
Part 2: Troubleshooting & FAQ (Q&A Format)
Category 1: Dissolution & Stock Preparation[1]
Q: My compound won't dissolve in water even though it's a hydrochloride salt. Isn't it supposed to be hydrophilic? A: Not necessarily.[1] While the amidine moiety is polar, the "5-bromo-2-fluoro-phenyl" core is highly lipophilic (hydrophobic).[1] The hydrochloride salt improves solubility, but the "grease" of the halogenated ring dominates.
-
Solution: Do not attempt to dissolve the powder directly in water or buffer for concentrations >1 mg/mL.[1] Always prepare a 100 mM - 200 mM stock in anhydrous DMSO first.[1] The high dielectric constant of DMSO disrupts the crystal lattice more effectively than water.
Q: My DMSO stock froze in the freezer, and now there are crystals that won't redissolve. Is the compound degraded? A: It is likely not degraded, but you are seeing DMSO hygroscopicity artifacts .[1] DMSO absorbs water from the air.[1] Upon freezing, water crystallizes separately or induces the compound to crystallize out of the supersaturated solution.[1]
-
Fix:
-
Thaw the vial completely at room temperature.
-
Vortex vigorously for 60 seconds.
-
If crystals persist, sonicate in a water bath at 37°C for 5-10 minutes.
-
Crucial: Aliquot the stock into single-use vials to prevent repeated freeze-thaw cycles.
-
Category 2: Assay Dilution & Precipitation
Q: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4) for an assay, and it turned cloudy. Why? A: You likely triggered "Solvent Shock." rapid dilution of a hydrophobic compound from an organic solvent (DMSO) into a high-salt aqueous buffer causes immediate aggregation before the molecules can disperse.[1]
-
The "Intermediate Step" Protocol:
-
Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
-
Prepare a 10x Intermediate in a solvent mix (e.g., 5% DMSO / 95% Water or Media) before the final dilution.
-
Use a "Jet Addition" technique: Pipette the stock rapidly into the center of the vortexing buffer, rather than dripping it slowly down the side of the tube.
-
Q: Can I use ethanol instead of DMSO? A: Ethanol is risky for this specific compound.[1] Halogenated benzamidines often have lower solubility in ethanol (<10 mg/mL) compared to DMSO (>50 mg/mL). Ethanol is also more volatile, leading to concentration drift over time.[1] Stick to DMSO for stock solutions.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solution (100 mM)
Target: Create a stable stock free of micro-crystals.[1]
-
Weighing: Weigh approx. 12.7 mg of 5-Bromo-2-fluoro-benzamidine HCl.[1]
-
Calculation:
.[1]
-
-
Solvent Addition: Add 500 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes.
-
Verification: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates undissolved micro-crystals that will skew assay results.[1]
Protocol B: The "Step-Down" Dilution Method (For IC50 Assays)
Target: Prevent precipitation in cellular or enzymatic assays.[1]
| Step | Source Conc. | Solvent System | Dilution Factor | Final Conc.[1] | Technique |
| 1. Stock | 100 mM | 100% DMSO | - | 100 mM | Vortex/Sonicate |
| 2.[1] Pre-Dilution | 100 mM | 100% DMSO | 1:100 | 1 mM | Serial dilution in DMSO |
| 3. Intermediate | 1 mM | Water (No Salt) | 1:10 | 100 µM | Add DMSO to Water while vortexing |
| 4.[1] Assay Well | 100 µM | Assay Buffer (PBS) | 1:10 | 10 µM | Final DMSO = 0.1% |
Note: By diluting into pure water at Step 3, you avoid the "Common Ion Effect" of chloride salts forcing the compound out of solution before it is fully dispersed.[1]
Part 4: Visual Logic & Decision Trees
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on assay requirements and compound concentration.
[1]
Figure 2: The "Step-Down" Dilution Workflow
Caption: Visualizing the intermediate dilution step to prevent precipitation shock.
Part 5: References
-
PubChem. Benzamidine hydrochloride (Compound Summary).[1][3][4] National Library of Medicine.[1] Available at: [Link]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General principles of salt solubility and common ion effect).
Sources
- 1. 5-bromo-2-fluorobenzamidine - CAS:1100752-70-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1187927-33-8|5-Bromo-2-fluorobenzimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-fluoro-benzamidine hydrochloride
Welcome to the technical support center for 5-Bromo-2-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and potential degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.
Introduction to the Stability of 5-Bromo-2-fluoro-benzamidine hydrochloride
5-Bromo-2-fluoro-benzamidine hydrochloride is a substituted aromatic amidine, a class of compounds recognized for their utility in medicinal and supramolecular chemistry.[1][2] The hydrochloride salt form generally enhances solubility and stability. However, the inherent chemical functionalities—the amidine group, the bromo substituent, and the fluoro substituent on the phenyl ring—each present potential liabilities under various experimental conditions. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will address the most common challenges encountered when working with this compound, focusing on hydrolytic, photolytic, and thermal degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with 5-Bromo-2-fluoro-benzamidine hydrochloride.
Question 1: I'm observing a loss of my compound's purity over time when dissolved in an aqueous buffer. What is the likely cause and how can I mitigate this?
Answer: The most probable cause of degradation in aqueous solutions, particularly under neutral to basic conditions, is the hydrolysis of the benzamidine functional group.[1][2][3]
-
Causality: The amidine carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This leads to the formation of an unstable tetrahedral intermediate that subsequently breaks down to form the corresponding benzamide (5-Bromo-2-fluoro-benzamide) and ammonia. Studies on benzamidinium compounds have shown that this hydrolysis is significantly accelerated with increasing pH.[1][2][3] For instance, the half-life of unsubstituted benzamidinium can decrease from 300 days at pH 9 to just 15 hours at pH 13.[1][2] The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring of your compound may further influence the rate of hydrolysis.
-
Troubleshooting & Mitigation:
-
pH Control: Prepare fresh solutions in acidic buffers (pH < 6.5) whenever possible. The protonated amidinium form is less susceptible to nucleophilic attack.[3]
-
Temperature: Store stock solutions at low temperatures (2-8°C or frozen at -20°C) to slow down the rate of hydrolysis.
-
Fresh Preparation: For critical experiments, always use freshly prepared solutions. It is not recommended to store aqueous solutions for more than a day.[4]
-
Aprotic Solvents: If your experimental design allows, consider using anhydrous aprotic solvents like DMSO or DMF for preparing stock solutions, though be mindful of their potential physiological effects in biological assays.[4]
-
Question 2: My reaction yield is lower than expected, and I've identified 2-fluoro-benzamidine as a significant byproduct. What could be causing this?
Answer: The presence of 2-fluoro-benzamidine suggests a dehalogenation (debromination) reaction is occurring. This is most likely a result of photolytic degradation, especially if your experiments are conducted under ambient light.
-
Causality: Aryl halides, particularly aryl bromides, are known to undergo photochemical dehalogenation.[5] This process can be initiated by the absorption of UV light, leading to the homolytic cleavage of the carbon-bromine bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product.[5]
-
Troubleshooting & Mitigation:
-
Light Protection: Protect your compound, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil.
-
Wavelength Control: If working in a photosensitive system, ensure the wavelengths of light used are not in the UV range where the compound might absorb.
-
Inert Atmosphere: In some cases, photodecomposition can be exacerbated by the presence of oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) may reduce this side reaction.
-
Question 3: I am performing a reaction at an elevated temperature and notice the formation of several unknown impurities. What are the potential thermal degradation pathways?
Answer: Thermal stress can induce several degradation pathways for 5-Bromo-2-fluoro-benzamidine hydrochloride. The specific products will depend on the temperature, solvent, and presence of other reactive species.
-
Causality:
-
Accelerated Hydrolysis: As discussed in Question 1, increased temperature will significantly accelerate the rate of hydrolysis if water is present.
-
Decarboxylation/Fragmentation: At higher temperatures, more complex fragmentation of the molecule can occur. While less common for this specific structure, highly substituted aromatic rings can undergo decomposition.
-
Interaction with Solvents: Some solvents can react with the compound at elevated temperatures. For example, protic solvents might participate in substitution reactions.
-
Fluorine and Bromine Stability: While the C-F bond is generally strong, the stability of fluorinated aromatic compounds can vary depending on the overall molecular structure and reaction conditions.[6]
-
-
Troubleshooting & Mitigation:
-
Temperature Optimization: Determine the minimum temperature required for your desired reaction to proceed efficiently.
-
Solvent Selection: Choose a solvent that is stable and unreactive under the reaction conditions.
-
Forced Degradation Study: To understand the impurity profile, consider performing a controlled forced degradation study. This involves systematically exposing the compound to heat and analyzing the resulting mixture to identify and characterize the degradation products.[7][8][9]
-
Experimental Protocols
To proactively understand the stability of your 5-Bromo-2-fluoro-benzamidine hydrochloride, a forced degradation study is highly recommended.[7][8][9] This is a standard practice in pharmaceutical development to establish degradation pathways and develop stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of 5-Bromo-2-fluoro-benzamidine hydrochloride under various stress conditions.
Materials:
-
5-Bromo-2-fluoro-benzamidine hydrochloride
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-fluoro-benzamidine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Due to the high reactivity of benzamidines in basic conditions, a shorter time and lower temperature are recommended initially.[1][2]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a control sample in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (a gradient method is recommended to separate all potential impurities).
-
Characterize the major degradation products using LC-MS to determine their mass and predict their structures.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control (time zero) sample.
-
Calculate the percentage of degradation. A target degradation of 5-20% is generally considered optimal for identifying significant degradation products.[10]
-
Propose degradation pathways based on the identified products.
Predicted Degradation Pathways
Based on the known chemistry of benzamidines and aryl halides, the following degradation pathways are predicted for 5-Bromo-2-fluoro-benzamidine hydrochloride.
Hydrolytic Degradation
Caption: Hydrolysis of the amidine to the corresponding amide.
Photolytic Degradation
Caption: Photolytic debromination of the aromatic ring.
Data Summary Table
The following table summarizes the expected stability of 5-Bromo-2-fluoro-benzamidine hydrochloride under different conditions, based on the chemistry of related compounds.
| Stress Condition | Parameter | Expected Stability | Primary Degradation Product(s) |
| Hydrolysis | Acidic (pH < 4) | Generally Stable | Minimal degradation |
| Neutral (pH 6-8) | Moderate Instability | 5-Bromo-2-fluoro-benzamide | |
| Basic (pH > 8) | Highly Unstable[1][2] | 5-Bromo-2-fluoro-benzamide | |
| Oxidation | 3% H₂O₂ | Likely Stable | To be determined experimentally |
| Thermal | Solid (≤ 40°C) | Generally Stable | Minimal degradation |
| Solution (60°C) | Potential Degradation | Hydrolysis and other products | |
| Photolysis | UV/Visible Light | Unstable[5] | 2-Fluoro-benzamidine |
Concluding Remarks
As a Senior Application Scientist, my recommendation is to always approach experiments with 5-Bromo-2-fluoro-benzamidine hydrochloride with an awareness of its potential instabilities. Proactive measures, such as pH control, protection from light, and the use of freshly prepared solutions, are paramount for obtaining reliable and reproducible results. When in doubt, a preliminary forced degradation study will provide invaluable insight into the behavior of this compound under your specific experimental conditions.
References
-
Title: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development Source: Klipfolio URL: [Link]
-
Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]
-
Title: Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water Source: ChemRxiv URL: [Link]
-
Title: Conserved Enzymatic Peptides in Bitis arietans Venom Revealed by Comparative Proteomics: Implications for Cross-Reactive Antibody Targeting Source: MDPI URL: [Link]
-
Title: Synthesis and stability of strongly acidic benzamide derivatives Source: ResearchGate URL: [Link]
-
Title: Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides With Bovine Carbonic Anhydrase II Source: PubMed URL: [Link]
-
Title: Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil Source: E3S Web of Conferences URL: [Link]
-
Title: ANALYTICAL METHODS Source: ATSDR URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Analytical Methods for Determining Benzidine in Biological Samples Source: NCBI - NIH URL: [Link]
-
Title: The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: ResearchGate URL: [Link]
-
Title: Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil Source: ResearchGate URL: [Link]
-
Title: Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water Source: Open Research Repository URL: [Link]
-
Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Method 605: Benzidines Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Benzamidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution Source: MDPI URL: [Link]
-
Title: Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides Source: ChemRxiv URL: [Link]
-
Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]
-
Title: Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties Source: Springer URL: [Link]
-
Title: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]
-
Title: Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry Source: Agilent URL: [Link]
-
Title: Reductions of aryl bromides in water at room temperature Source: PMC - NIH URL: [Link]
-
Title: Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assyro.com [assyro.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability Testing of 5-Bromo-2-fluoro-benzamidine Hydrochloride Solutions
Welcome to the comprehensive technical support guide for the stability testing of 5-Bromo-2-fluoro-benzamidine hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Molecule
5-Bromo-2-fluoro-benzamidine hydrochloride is a substituted benzamidine derivative. The stability of this compound in solution is critical for its effective use in research and pharmaceutical development. Its structure, featuring a benzamidine core with bromo and fluoro substitutions, presents a unique stability profile that necessitates careful consideration during experimental design and execution. This guide will walk you through the potential stability challenges and provide you with the knowledge to proactively address them.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the recommended solvent for preparing stock solutions of 5-Bromo-2-fluoro-benzamidine hydrochloride?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) or ethanol are recommended. The solubility of the related compound, benzamidine hydrochloride, is approximately 25 mg/mL in DMSO and 10 mg/mL in ethanol.[1] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. For aqueous buffers, it is advisable to prepare fresh solutions daily due to the potential for hydrolysis.[1]
Q2: My 5-Bromo-2-fluoro-benzamidine hydrochloride solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur due to several factors, including low solubility in the chosen solvent, temperature effects, or pH shifts. If you encounter this, you can try gentle warming and/or sonication to aid dissolution.[2] However, be cautious with heating as it can accelerate degradation. It is also important to ensure that the pH of your aqueous solution is compatible with the compound's stability.
Q3: How should I store my stock and working solutions?
A3: For long-term storage of stock solutions in organic solvents, it is recommended to store them at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxidation.[2] Aqueous solutions should be prepared fresh daily and stored at 2-8°C for short-term use (within 24 hours).[1] Avoid repeated freeze-thaw cycles.
Stability Under Stress Conditions
Q4: What are the likely degradation pathways for 5-Bromo-2-fluoro-benzamidine hydrochloride in solution?
A4: Based on the chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The amidine functional group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding benzamide (5-Bromo-2-fluoro-benzamide).[3][4][5][6]
-
Photodegradation: Aromatic bromides can be susceptible to photolytic cleavage upon exposure to UV light.[7][8][9][10][11]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and potentially other degradation reactions.[7][12]
-
Oxidative Degradation: While benzamidines are not highly susceptible to oxidation, it can occur under harsh oxidative stress.[4][6][7]
Q5: I am performing a forced degradation study. What conditions should I use?
A5: Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of your analytical method.[13][14] Typical conditions to investigate include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). The rate of hydrolysis for benzamidines increases with pH.[3][4][5][6]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat (e.g., 70-80°C) and solution at elevated temperature (e.g., 60-70°C).
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of aqueous solutions. | Hydrolysis. Benzamidines can hydrolyze, especially at neutral to basic pH.[3][4][5][6] | - Prepare aqueous solutions fresh daily. - If possible, maintain the pH of the solution in the acidic range (e.g., pH 3-5) where the protonated amidinium form is more stable. - Analyze samples immediately after preparation. |
| Appearance of a new peak in the chromatogram after exposure to light. | Photodegradation. The aromatic bromine substituent may be susceptible to photolysis.[7][8][9][10][11] | - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Conduct experiments under controlled lighting conditions. - If photodegradation is confirmed, this is a critical stability parameter to report. |
| Inconsistent results between different batches of the compound. | Variability in purity or salt form. | - Ensure you are using a well-characterized batch of 5-Bromo-2-fluoro-benzamidine hydrochloride. - Verify the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, MS, HPLC). |
| Significant degradation observed under mild thermal stress. | Intrinsic thermal lability or interaction with excipients. | - Re-evaluate the storage temperature of your solutions. - If formulating, investigate potential incompatibilities with other components in the mixture. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-2-fluoro-benzamidine hydrochloride in methanol.
-
Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Note: Hydrolysis is expected to be faster under basic conditions.[3][4][5][6]
-
Neutral Condition: To 1 mL of the stock solution, add 9 mL of purified water. Incubate at 60°C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Photostability Study (ICH Q1B)
-
Prepare Solutions: Prepare solutions of 5-Bromo-2-fluoro-benzamidine hydrochloride in a suitable solvent (e.g., methanol/water) at a known concentration.
-
Exposure: Place the solutions in clear and amber vials (as a dark control) in a photostability chamber.
-
Light Source: Expose the samples to a light source that provides both cool white fluorescent and near-UV lamps.
-
Exposure Levels: The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method at appropriate intervals and at the end of the exposure period. Compare the results with the dark control.
Data Presentation
Table 1: Example Data Summary for Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Product (Hypothesized) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 5-Bromo-2-fluoro-benzamide |
| 0.1 M NaOH | 4 hours | 60°C | 40% | 5-Bromo-2-fluoro-benzamide |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidized derivatives |
| Heat (Solution) | 48 hours | 70°C | 10% | 5-Bromo-2-fluoro-benzamide |
| Photolysis (ICH Q1B) | - | - | 25% | Photolytic cleavage products |
Visualizations
Diagram 1: Potential Degradation Pathway - Hydrolysis
Caption: Hydrolysis of 5-Bromo-2-fluoro-benzamidine.
Diagram 2: Stability Testing Workflow
Caption: Workflow for forced degradation studies.
References
-
Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. (2021). Indian Journal of Pharmaceutical Education and Research, 55(1), 249-256. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(9), 4165-4172. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021). The Journal of Organic Chemistry, 86(19), 13475–13483. [Link]
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). Farmacia, 63(3), 363-368.
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2013). International Letters of Chemistry, Physics and Astronomy, 8, 46-52.
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides With Bovine Carbonic Anhydrase II. (1998). Journal of the American Chemical Society, 120(51), 13539–13546. [Link]
-
Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. (2013). Organic Letters, 15(11), 2652–2655. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021). The Journal of Organic Chemistry, 86(19), 13475–13483. [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. (2021). ChemRxiv. [Link]
-
ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2010). ChemInform, 38(32). [Link]
-
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (1998). Die Pharmazie, 53(1), 24-27. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2013). Journal of Pharmaceutical and Biomedical Analysis, 75, 1-12. [Link]
-
The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. (2020). International Journal of Molecular Sciences, 21(7), 2368. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Omega, 3(10), 14310–14319. [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. (2021). University of Southampton. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science, 3(5), 159-165.
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). Oriental Journal of Chemistry, 37(3), 515-524. [Link]
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2023). ChemRxiv. [Link]
-
2-bromo-5-fluoro-N-(2-hydroxypropyl)benzamide. PubChem. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2022). Molbank, 2022(4), M1494. [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2007). Catalysis Communications, 8(10), 1539-1544. [Link]
-
Bromine. Wikipedia. [Link]
-
15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
-
The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. (2020). International Journal of Molecular Sciences, 21(7), 2368. [Link]
-
Conserved Enzymatic Peptides in Bitis arietans Venom Revealed by Comparative Proteomics: Implications for Cross-Reactive Antibody Targeting. (2023). Toxins, 15(11), 633. [Link]
-
5-BROMO-2-FLUOROANILINE HYDROCHLORIDE. precisionFDA. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
🔬 Technical Support Center: Benzamidine Permeability Solutions
The following technical guide is structured as a Tier 3 Support Center for Medicinal Chemistry & ADME Scientists. It addresses the specific "pain point" of benzamidine permeability through a troubleshooting/ticket-based narrative.
Current Status: ONLINE | Tier: 3 (Senior Application Scientist) | Topic: Overcoming Poor Cell Permeability
Welcome to the Advanced Support Hub. You are likely here because your potent Factor Xa, Thrombin, or serine protease inhibitor shows single-digit nanomolar
Below are the resolved troubleshooting tickets, method optimizations, and architectural workarounds for this specific chemotype.
🎫 Ticket #001: The "Charge Trap" Diagnosis
User Issue: "My compound has a
Root Cause Analysis: The benzamidine moiety is a strong base with a pKa typically between 11.0 and 12.0 . At physiological pH (7.4), it exists almost exclusively (>99.9%) in the protonated, cationic form.
-
The Barrier: The intestinal epithelium is a lipophilic barrier. The high desolvation energy required to move a fixed cation into the lipid bilayer creates an insurmountable thermodynamic penalty.
-
The Trap: While the cation is essential for the salt bridge with Asp189 (in Trypsin/Thrombin/Factor Xa S1 pockets), it acts as an anchor preventing passive diffusion.
Resolution Strategy: You must temporarily mask the charge (Prodrug) or permanently reduce basicity (Bioisostere). See Ticket #002 and Ticket #004.
🎫 Ticket #002: Implementing the Amidoxime Prodrug Strategy
User Issue: "I need to mask the basicity. How do I design a prodrug that releases the active benzamidine in vivo?"
Technical Protocol: The industry-standard solution (validated by Ximelagatran and Dabigatran ) is the conversion of the benzamidine to an N-hydroxy-benzamidine (Amidoxime) or its derivatives.
The Mechanism of Action (mARC Pathway)
Unlike simple esters hydrolyzed by ubiquitous esterases, amidoximes require a specific reductive enzyme system. The Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, catalyzes this reduction.[1][2]
Visualization: The mARC Activation Pathway
Caption: The reductive bioactivation of amidoxime prodrugs via the mitochondrial mARC system.
Synthesis & Double-Prodrug Tactics
For maximum permeability, a simple amidoxime may not suffice if the molecule contains other polar groups (e.g., carboxylates).
Case Study: Dabigatran Etexilate Dabigatran uses a Double Prodrug strategy:
-
Carboxylate: Masked as an ethyl ester (cleaved by esterases).
-
Benzamidine: Masked as a hexyloxycarbonyl amidine (cleaved by esterases + reduction).
Synthesis Troubleshooting:
-
Reaction: Nitrile + Hydroxylamine
Amidoxime. -
Critical Step: If the amidoxime is unstable, cap the oxygen. Acylating the N-OH group (e.g., with ethyl chloroformate) creates an O-acyl amidoxime. These are often more lipophilic and rapidly hydrolyzed to the amidoxime in vivo before reduction.
🎫 Ticket #003: Caco-2 Assay Optimization for Cations
User Issue: "My mass balance in Caco-2 is poor (<60%). The compound is disappearing."
Troubleshooting Guide: Positively charged benzamidines adhere non-specifically to the plastic of transwell plates and cellular surfaces.
| Parameter | Standard Protocol | Optimized Protocol for Benzamidines |
| Receiver Buffer | HBSS (pH 7.4) | HBSS + 1% BSA (Bovine Serum Albumin) |
| Donor pH | 7.4 | Consider pH 6.5 (Mimics jejunum microclimate) |
| Sampling | Post-incubation | Time-course (to detect rapid adsorption) |
| Material | Polystyrene | Low-binding plates or glass inserts (if available) |
| Wash Step | Standard PBS | Wash with 50% MeOH/Water (to recover adsorbed drug) |
Why BSA? The albumin acts as a "sink" in the receiver compartment, maintaining the concentration gradient and preventing non-specific binding to the plastic, which often mimics false-negative permeability.
🎫 Ticket #004: Structural Workarounds (Bioisosteres)
User Issue: "I cannot use a prodrug due to safety concerns (e.g., potential mutagenicity of aniline metabolites). What are my structural alternatives?"
Solution: Replace the benzamidine with a P1 Arginine Mimetic that has a lower pKa (6–9) but maintains the hydrogen bond geometry.
Decision Matrix: Benzamidine Bioisosteres
| Moiety | Approx pKa | Permeability Potential | H-Bonding Capacity | Notes |
| Benzamidine | ~11.6 | 🔴 Very Low | High (Bidentate) | The reference standard. |
| Aminoisoquinoline | ~9.0 | 🟡 Moderate | Moderate | Used in Factor Xa inhibitors to improve oral bioavailability. |
| Amino-pyridine | ~7.0 | 🟢 High | Moderate | Weaker base; often requires specific substitution to match S1 pocket electronics. |
| Benzylamine | ~9.5 | 🟡 Low-Mod | Moderate | Flexible; entropy penalty upon binding. |
| Chlorothiophene-amidine | ~10.5 | 🔴 Low | High | Often more potent but still suffers from permeability issues. |
Visual Guide: Optimization Logic
Caption: Decision tree for optimizing benzamidine pharmacokinetics.
📚 References
-
Clement, B., et al. (2023).[2] The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[2] Journal of Biological Chemistry. Link
-
FDA Center for Drug Evaluation and Research. (2012). Pradaxa (Dabigatran Etexilate Mesylate) Prescribing Information.Link
-
Reeh, C., et al. (2007).[3] N,N'-Dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry. Link
-
Hidalgo, I. J. (2001). Assessing the absorption of new pharmaceuticals.[4][5][6][7] Current Topics in Medicinal Chemistry. (Contextual reference for Caco-2 optimization). Link
-
Struwe, M. A., & Clement, B. (2023). The History of mARC. Molecules.[1][2][6][8][9][10][11][12][13][14][15][16] Link
Sources
- 1. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomembrane permeability of peptides: strategies to improve their mucosal uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dabigatran - Wikipedia [en.wikipedia.org]
- 9. EP2249821B1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]
- 10. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. enamine.net [enamine.net]
- 15. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminoisoquinolines: design and synthesis of an orally active benzamidine isostere for the inhibition of factor XA - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining purification parameters for 5-Bromo-2-fluoro-benzamidine hydrochloride"
Senior Application Scientist Desk | Ref: PUR-BFB-05 | Status: Operational[1]
Executive Summary
This guide addresses the purification and stability challenges associated with 5-Bromo-2-fluoro-benzamidine hydrochloride (BFB-HCl).[1] Unlike simple benzamidines, the presence of the 2-fluoro and 5-bromo substituents alters the lipophilicity and crystal lattice energy of the salt, often leading to "oiling out" during recrystallization and specific retention shifts in chromatography.
The core technical challenge is the hydrolytic instability of the amidine functionality. In the presence of moisture and elevated pH, the amidine group (
Visual Workflow: Purification Logic
The following diagram outlines the decision matrix for purifying BFB-HCl based on the impurity profile.
Caption: Decision matrix for BFB-HCl purification. Note that recrystallization is poor at removing the amide hydrolysis product due to structural similarity; HPLC is required if amide >5%.
Module 1: Bulk Purification (Crystallization)
Context: The crude product from a Pinner reaction often contains ammonium chloride (
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize, often due to supersaturation or the presence of impurities acting as a solvent. The 2-fluoro substituent lowers the melting point compared to unsubstituted benzamidine.[1]
Corrective Protocol:
-
Solvent Switch: Avoid water.[1] Use an Ethanol/Diethyl Ether or Isopropanol (IPA)/Hexane system.[1]
-
Procedure:
-
Dissolve the crude oil/solid in the minimum amount of warm anhydrous Ethanol (approx. 40°C). Do not boil, as heat promotes hydrolysis [1].[1]
-
Add dry Diethyl Ether (or MTBE) dropwise until the solution turns slightly turbid.[1]
-
Seed it: Add a few crystals of pure product (if available) or scratch the glass surface.
-
Slow Cooling: Place the flask in a Dewar flask with warm water and let it cool to room temperature overnight. Rapid cooling traps impurities.
-
Q: How do I remove the ammonium chloride (
) byproduct?
A:
-
Method: Exploiting solubility differences. BFB-HCl is soluble in dry ethanol;
is sparingly soluble.[1] -
Step: Dissolve crude in dry ethanol, filter off the white inorganic solid (
), and then proceed to recrystallization with the filtrate.
Module 2: High-Performance Liquid Chromatography (HPLC)
Context: For drug development applications requiring >98% purity, recrystallization is often insufficient to remove the 5-bromo-2-fluorobenzamide impurity.[1]
Q: I see peak tailing. What mobile phase should I use?
A: Amidines are strong bases (
Recommended Parameters:
| Parameter | Specification | Scientific Rationale |
| Column | C18 End-capped (e.g., Phenomenex Gemini or Waters XBridge) | "End-capping" reduces silanol interactions.[1] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | TFA (pH ~2) ensures the amidine is fully protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A to prevent baseline drift.[1] |
| Gradient | 5% to 60% B over 20 min | The 5-Bromo/2-Fluoro substituents make this molecule more hydrophobic than benzamidine; it will elute later.[1] |
| Detection | 230 nm or 254 nm | The benzamidine chromophore is UV active.[1] |
Warning: Do not use Formic Acid if peak shape is critical; TFA is a stronger ion-pairing agent for amidines.[1]
Q: How do I distinguish the Product from the Hydrolysis Impurity (Amide)?
A: The amide (5-bromo-2-fluorobenzamide) is the result of water attacking the amidine carbon.[1]
-
Retention Time: The Amide is less polar (neutral at pH 2) than the Amidine salt (cationic). In a standard RP-HPLC (C18), the Amidine elutes FIRST , followed by the Amide.[1]
-
Mass Spec:
Module 3: Stability & Storage (The Hydrolysis Risk)
Q: Can I store the purified fraction in water/buffer?
A: No. Benzamidines are susceptible to hydrolysis, converting to the amide. This reaction is base-catalyzed but occurs slowly even at neutral pH [4].[1]
Visualizing the Instability:
Caption: Hydrolysis pathway.[1] High pH or prolonged aqueous storage drives the equilibrium to the thermodynamically stable amide.
Storage Protocol:
-
Lyophilization: If purifying by HPLC, freeze-dry immediately. Do not leave in the fraction collector overnight.
-
Solid State: Store as the HCl salt in a desiccator at -20°C. The salt is hygroscopic; absorbing water from the air will initiate solid-state hydrolysis over months.[1]
References
-
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on the instability of imidates/amidines in water).
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data.
-
Grahek, R., & Zupancic-Kralj, L. (2009).[1][2] Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1037-1043.[1][2] (Demonstrates TFA usage for basic amine/amidine separations).
-
Cayman Chemical. (2022).[1][3] Benzamidine (hydrochloride) Product Information & Stability.
Sources
"troubleshooting low yield in benzamidine derivative synthesis"
Technical Support Center: Troubleshooting Low Yield in Benzamidine Derivative Synthesis
Topic: Troubleshooting Low Yield in Benzamidine Derivative Synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Q&A Technical Guide[1]
Executive Summary: The Benzamidine Challenge
Synthesizing benzamidines (and amidines in general) is deceptively simple on paper but notoriously fickle in practice. The transformation of a nitrile (
Low yields typically stem from three failure modes:
-
Moisture Intolerance: Leading to hydrolysis (amide/ester formation).
-
Steric/Electronic Deactivation: The nitrile carbon is insufficiently electrophilic.
-
Purification Losses: The high water solubility of benzamidine salts makes extraction difficult, and co-precipitation with ammonium salts complicates isolation.
This guide prioritizes the Pinner Reaction (standard), the Garigipati Method (for difficult substrates), and the Amidoxime Route (mild conditions).[1]
Part 1: Diagnostic Flowchart
Before altering your protocol, identify the bottleneck using this logic flow.
Caption: Diagnostic logic for identifying the root cause of benzamidine synthesis failure.
Part 2: The Pinner Reaction (The Standard Approach)
Context: The classic two-step sequence: (1) Acid-catalyzed addition of alcohol to form an imidate ester (Pinner Salt), followed by (2) Ammonolysis.
Q1: I see the starting nitrile disappear, but I isolate the methyl ester or the primary amide instead of the amidine. Why?
Diagnosis: Moisture Contamination. The Pinner intermediate (imidate salt) is extremely hygroscopic and electrophilic.
-
Mechanism of Failure: If water is present during Step 1, the imidate hydrolyzes to the ester .[1] If water is present during Step 2 (ammonolysis) or if the temperature is too high, the intermediate collapses to the amide .[1]
Corrective Protocol (Strict Anhydrous Technique):
-
Gas Generation: Do not use aqueous HCl or "ethereal HCl" from an old bottle. Generate fresh dry HCl gas by dripping
onto solid (or ) and channeling the gas through a drying tube into your reaction vessel. -
Solvent: Use anhydrous methanol/ethanol (<50 ppm water).
-
Temperature: Keep Step 1 at 0°C to 5°C. Do not let it exotherm.
-
The "Dry" Test: The Pinner salt usually precipitates as a white solid. If you see an oil or no precipitate after 12-24h, moisture may have hydrolyzed it.
Q2: My nitrile is electron-deficient or sterically hindered. The Pinner reaction yields <10%.
Diagnosis: Kinetic Barrier. The nitrile carbon is not electrophilic enough for alcohol attack, or the steric bulk prevents the formation of the imidate.[1]
Alternative Approach: Switch to the Garigipati Method (see Part 3). The Pinner reaction is notoriously poor for electron-rich or bulky nitriles.
Part 3: The Garigipati Method (Weinreb Amide Protocol)
Context: This method uses an aminoaluminum species (formed from trimethylaluminum and ammonium chloride) to drive the reaction. It is the "sledgehammer" for stubborn nitriles.
Q3: I am using the Garigipati method ( ), but the workup is a nightmare. I get a gelatinous aluminum emulsion and lose my product.
Diagnosis: Aluminum Hydroxide Gel Formation.
Standard aqueous quenches (water/bicarb) generate
Optimized Workup Protocol (Rochelle's Salt):
-
Reagent Prep: Add
(2.0 M in toluene) to a suspension of (5 equiv) in toluene at 0°C. Stir until methane evolution ceases (approx. 1h) to form the active reagent: . -
Reaction: Add nitrile. Heat to 80°C (sealed tube recommended).
-
The Quench (Crucial):
-
Cool to 0°C.
-
Slowly add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) or Sodium Citrate.
-
Stir vigorously for 1-2 hours. The tartrate chelates the aluminum, solubilizing it in the aqueous layer and breaking the emulsion.[1]
-
Filter: Filter through a pad of Celite to remove any remaining solids.
-
Extraction: The amidine is likely in the aqueous phase if pH < 9. Adjust pH to ~10-11 (if stable) to extract into EtOAc/DCM, or evaporate the aqueous phase and extract the solid residue with hot Ethanol.
-
Part 4: The Amidoxime Route (The "Soft" Approach)
Context: Nitrile
Q4: The reduction of the amidoxime to the amidine is incomplete or yields side products.
Diagnosis: Catalyst Poisoning or N-O Bond Stability. Hydrogenation of the N-O bond requires specific conditions.
Troubleshooting Table: Reduction Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | Cleanest, scalable.[1] | Halogens on the ring may be cleaved (dehalogenation risk). | |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | No | Can be slow for sterically hindered amidoximes. |
| Zinc Reduction | Zn dust, AcOH (or HCl) | Cheap, robust for halogens.[1] | Workup requires removing Zn salts (EDTA wash helps). |
| Samarium Iodide | Very mild, chemoselective.[1] | Expensive, requires strict oxygen-free technique. |
Recommendation: For robust synthesis, use Acetic Anhydride to acetylate the amidoxime first (
Part 5: Purification & Isolation (The Final Hurdle)
Q5: My NMR shows a mix of Benzamidine HCl and Ammonium Chloride. How do I separate them?
Diagnosis: Co-precipitation. Both salts are white solids with high water solubility and poor organic solubility.
Separation Protocol:
-
Dryness: Evaporate the crude mixture to complete dryness.
-
Selective Dissolution:
- is sparingly soluble in absolute ethanol or isopropanol .
-
Benzamidine HCl is significantly more soluble in these alcohols.
-
Process:
-
Add hot absolute ethanol to the solid mix.
-
Stir/sonicate for 15 mins.
-
Filter while hot. The solid on the filter is mostly
. -
Concentrate the filtrate to obtain the purified Benzamidine HCl.
-
-
Resin Method (High Purity):
-
Dissolve the mixture in water.
-
Pass through a weak cation exchange resin.
and Amidine will bind. -
Elute with a gradient of HCl. (Requires method development).
-
Visualizing the Reaction Pathways
Caption: Chemical pathways to benzamidines. Red dashed line indicates the most common failure mode (moisture).[1]
References
-
Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
-
Garigipati, R. S. (1990).[2] An efficient conversion of nitriles to amidines. Tetrahedron Letters.
-
Judkins, B. D., et al. (1996).[1] A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications.
-
Dunn, P. J. (2010). The synthesis of amidines and guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
-
Anbazhagan, M., et al. (2003).[1] Synthesis of amidines from nitriles using AlCl3-promoted addition of amines. Tetrahedron Letters.
Sources
Technical Support Center: Preventing Precipitation of 5-Bromo-2-fluoro-benzamidine HCl
The following guide serves as a specialized technical support center for researchers working with 5-Bromo-2-fluoro-benzamidine hydrochloride . It is designed to address the specific physicochemical challenges of this halogenated fragment, ensuring assay reliability and data integrity.[1][2]
Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Assay Stability[1]
Executive Summary: The "Halogen Paradox"
The Core Problem:
While benzamidine hydrochloride is highly water-soluble (~50 mg/mL), the addition of bromine and fluorine atoms at the 5- and 2-positions significantly alters the compound's solvation shell.[1][2] These halogens increase lipophilicity (LogP shift) and enhance
The Solution: You must transition from a simple "DMSO-to-Buffer" dilution to a Gradient Solvation System .[1][2] This guide provides the exact protocols to maintain thermodynamic stability.
Solubility Profiling & Stock Preparation
Objective: Create a thermodynamically stable concentrate that resists precipitation during freeze-thaw cycles.[1][2]
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Assay |
| Salt Form | Hydrochloride (HCl) | Dissociates in water; Cationic amidine group.[1][2] |
| pKa (Amidine) | ~11.6 (Estimated) | Protonated (charged) at physiological pH (7.4).[2] |
| Hydrophobicity | Moderate (Br/F substituents) | Increases risk of aggregation in high-salt buffers.[2] |
| Critical Issue | Salting Out | High ionic strength (e.g., >150 mM NaCl) reduces solubility.[2] |
Protocol A: The "Gradient" Stock Preparation
Do not dissolve directly in 100% aqueous buffer.[1][2] Use this intermediate solvent system.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide)[2]
-
PEG-300 (Polyethylene glycol 300)[2]
-
Tween-80 (Surfactant)[2]
-
Degassed Deionized Water (
)[2]
Step-by-Step Formulation (For a 1 mL Working Stock):
-
Primary Solubilization: Dissolve the solid compound in 100 µL DMSO (10% final vol). Vortex until clear.
-
Stabilization: Add 400 µL PEG-300 (40% final vol). Mix by pipetting.
-
Surfactant Shield: Add 50 µL Tween-80 (5% final vol). Mix gently (avoid foaming).
-
Aqueous Transition: Slowly add 450 µL
or Saline (45% final vol).
Citation: This cosolvent approach is adapted from standard medicinal chemistry formulation strategies for lipophilic salts to prevent "solvent shock" [1, 2].[1][2]
Assay Buffer Compatibility & Workflow
Objective: Prevent precipitation during the critical transfer from stock to assay plate.[1][2]
The "Crash Zone" Diagram
The following logic flow illustrates where precipitation occurs and how to intercept it.
Caption: Decision tree identifying critical failure points in the dilution workflow. "Solvent Shock" is the primary cause of precipitation for this compound.[1][2]
Critical Protocol: The "Intermediate Plate" Method
Directly pipetting high-concentration DMSO stock into a reaction well often causes local precipitation that is invisible to the naked eye but scatters light in plate readers.[1][2]
-
Prepare an Intermediate Plate: Fill a V-bottom plate with assay buffer containing 5% DMSO .
-
First Dilution: Transfer your compound stock into this intermediate plate (e.g., 1:10 dilution).
-
Final Transfer: Transfer from the Intermediate Plate to the Assay Plate.
Troubleshooting Guide & FAQs
Q1: I see a "haze" in my high-concentration wells (100 µM). Is this precipitation?
Answer: Likely, yes.[2]
-
Diagnosis: Benzamidine derivatives can form colloidal aggregates at high concentrations.[1][2] This is often a "false positive" in inhibition assays because these aggregates sequester enzymes non-specifically [3].[1][2]
-
Validation: Spin the plate at 3000 x g for 5 minutes. If the signal changes (absorbance drops) or a pellet forms, it is precipitation.[2]
-
Fix: Add 0.01% Triton X-100 or Brij-35 to your assay buffer.[1][2] Non-ionic detergents disrupt these colloids without denaturing most enzymes.[1][2]
Q2: My IC50 curve has a steep "Hill Slope" (> 2.0). What does this mean?
Answer: A Hill slope significantly greater than 1.0 is a hallmark of solubility-limited assays.[1][2] It suggests the compound is precipitating at high concentrations, causing a sudden loss of signal rather than a graded inhibition.[1][2]
-
Action: Re-run the assay with the Gradient Stock Protocol (Section 2). If the slope normalizes to ~1.0, the previous data was an artifact of precipitation.[1][2]
Q3: Can I use Phosphate Buffered Saline (PBS)?
Answer: Proceed with caution.
-
Risk: While Chloride salts are generally safe, high Phosphate concentrations can reduce the solubility of cationic drugs (Common Ion Effect/Salting Out).[1][2]
-
Recommendation: Switch to HEPES (25-50 mM, pH 7.4) or Tris-HCl .[2] These organic buffers generally support higher solubility for benzamidine derivatives than inorganic phosphate buffers [4].[1][2]
Q4: The compound precipitates upon freezing the DMSO stock.[1][2]
Answer: DMSO is hygroscopic (absorbs water from air).[1][2]
-
Cause: Absorbed water raises the freezing point and lowers solubility, causing the compound to crash out as the DMSO freezes.[1][2]
-
Fix: Store stocks in single-use aliquots at -20°C. Seal with Parafilm or use tubes with O-rings. Never re-freeze a thawed aliquot of this specific halogenated salt.[1][2]
References
-
MedChemExpress. Benzamidine Hydrochloride Solubility & Preparation Guidelines. Retrieved from MedChemExpress Protocols.[1][2] Link
-
Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[1][2] (Standard text on solubility formulation).
-
Shoichet, B. K. (2006).[2] Screening in a spirit haunted by artifacts.[1][2] Drug Discovery Today.[1][2] (Seminal paper on colloidal aggregation false positives). Link
-
Sigma-Aldrich. Benzamidine Hydrochloride Product Specification & Solubility.[1][2][5]Link[2]
Sources
"addressing batch-to-batch variability of 5-Bromo-2-fluoro-benzamidine hydrochloride"
This technical guide addresses the critical quality attributes and common variability issues associated with 5-Bromo-2-fluoro-benzamidine hydrochloride , a key building block often employed in the synthesis of serine protease inhibitors and anticoagulants.[1]
Executive Summary: The Variability Matrix
Batch-to-batch inconsistency in benzamidine salts is rarely due to the core carbon skeleton synthesis.[1] Instead, it typically stems from three specific vectors: Hygroscopicity (Water content) , Salt Stoichiometry (HCl ratio) , and Hydrolytic Instability (Amide formation) .[1]
The following guide dissects these issues into actionable troubleshooting workflows.
Troubleshooting & FAQs
Direct answers to the most frequent inquiries from our research partners.
Category A: Stoichiometry & Yield Anomalies[1]
Q: Why are my downstream coupling yields consistently lower than calculated, despite the material being "98% Pure" by HPLC? A: This is the "Purity vs. Assay" trap. HPLC measures relative purity (UV absorbance of organic components).[1] It does not detect "invisible" impurities like water, excess Hydrogen Chloride (HCl), or inorganic salts (e.g., Ammonium Chloride).[1]
-
Root Cause: Benzamidine hydrochlorides are hygroscopic.[1] A batch labeled "98% pure" by HPLC may only contain 85% active mass if it holds 5% water and 10% excess HCl.[1]
-
Solution: Do not rely solely on HPLC. Use Quantitative NMR (qNMR) or Elemental Analysis (CHN) to determine the Net Peptide Content equivalent (Active Pharmaceutical Ingredient content) before calculating your reaction stoichiometry.[1]
Q: My reaction solution turns hazy/precipitates when I add the base. Is the starting material bad? A: Not necessarily. It is likely a pH-dependent solubility issue.
-
Mechanism: Benzamidine HCl is highly water-soluble.[1] However, upon adding a base (e.g., TEA, DIPEA) to catalyze a coupling reaction, you generate the free base benzamidine.[1] If the solvent system is too non-polar (e.g., pure DCM or Toluene), the free base may precipitate out or form an oil.[1]
-
Protocol Adjustment: Ensure your solvent system can solubilize the free base form.[1] We recommend using polar aprotic cosolvents (e.g., DMF or DMAc) during the neutralization step.[1]
Category B: Purity & Stability[1][2][3][4]
Q: We see a growing impurity peak at RRT ~1.2 (or similar) upon storage.[1] What is it? A: This is almost certainly 5-Bromo-2-fluorobenzamide .[1]
-
Chemistry: The amidine carbon is electrophilic.[1] In the presence of atmospheric moisture, it undergoes hydrolysis to form the amide and ammonia. This reaction is accelerated by basic conditions or prolonged storage in solution.[1]
-
Prevention: Store the solid under Argon/Nitrogen at -20°C. Never store stock solutions; prepare fresh.
Visualizing the Instability: Degradation Pathway
The following diagram illustrates the mechanistic pathway of the primary impurity formation (Hydrolysis), which researchers must mitigate.
Figure 1: Hydrolytic degradation pathway of the amidine moiety to the thermodynamically stable amide in the presence of moisture.[1]
Analytical Protocols for Batch Validation
Standard HPLC is insufficient.[1] Use this multi-modal approach to validate new batches.
Protocol A: Differentiating Amidine vs. Amide (HPLC)
Standard C18 gradients often co-elute the amidine and amide due to structural similarity.[1] You must use an acidic modifier to keep the amidine protonated (cationic), altering its retention time relative to the neutral amide.[1]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV @ 254 nm |
| Expected Result | Amidine (Polar, elutes earlier) vs. Amide (Less polar, elutes later) |
Protocol B: Absolute Assay via qNMR
This is the gold standard for determining the "Active Mass" to correct your stoichiometry.[1]
-
Solvent: Dissolve ~10 mg of sample in DMSO-d6 (prevents exchange of amidine protons).
-
Internal Standard: Add a precise amount of Maleic Acid or TCNB (ensure relaxation delay d1 > 30s).
-
Integration: Compare the aromatic proton signals of the benzamidine ring (3H) against the internal standard.
-
Calculation:
[1]
Decision Tree: Batch Acceptance Workflow
Use this logic flow to decide if a batch is suitable for critical experiments.
Figure 2: Quality Control workflow for incoming raw material assessment.
Specifications Comparison Table
| Attribute | Standard Commercial Grade | High-Performance Grade (Recommended) | Impact on Experiment |
| Appearance | Off-white to beige powder | White crystalline powder | Color often indicates oxidation or trace aniline impurities.[1] |
| HPLC Purity | > 95% | > 98.5% | Lower purity requires difficult downstream purification.[1] |
| Amide Impurity | < 3.0% | < 0.5% | Amide is inert in coupling, lowering yield.[1] |
| Water Content | Not specified | < 1.0% (KF) | Excess water hydrolyzes reagents (e.g., acid chlorides).[1] |
| Identity | H-NMR | H-NMR + Cl Titration | Ensures correct salt form (Mono-HCl). |
References
-
PubChem. 5-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine.[1] Available at: [Link]
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1] (Context on amidine stability and prodrug strategies).
-
Almac Group. Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[1][2] Available at: [Link]
-
Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.[1][3] Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. Available at: [Link]
Sources
"strategies to enhance the stability of benzamidine compounds in vitro"
Technical Support Center: Benzamidine Stability & Handling
Introduction: The Stability Paradox of Amidines
Welcome to the technical support portal. If you are working with benzamidine or its derivatives (e.g., pentamidine, dabigatran, or novel serine protease inhibitors), you are likely encountering a common paradox: the very structural feature that makes benzamidines potent inhibitors—the highly basic amidine group—is also their "Achilles' heel" regarding stability. [1]
The benzamidine moiety (
This guide moves beyond basic "keep it cold" advice. We will engineer stability into your workflow using principles of physical organic chemistry.
Module 1: Formulation & Storage (The "Pre-Experiment" Phase)
The Core Problem: Spontaneous hydrolysis of stock solutions. The Mechanism: The amidine carbon is electrophilic. In the presence of water and a base (even slightly alkaline pH), the hydroxide ion attacks the amidine carbon, collapsing the structure into an amide and subsequently a carboxylic acid (benzoic acid) and ammonia.
Protocol 1: Creating an Ultra-Stable Stock Solution
Do not store benzamidines as free bases.[2] They must be maintained as salts (typically Hydrochloride or Methanesulfonate).[1][2]
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DMSO (Grade: ≥99.9%) | Water is the reactant in hydrolysis.[2] DMSO minimizes water activity ( |
| Concentration | High (>10 mM) | Higher concentrations are kinetically more stable due to self-buffering capacity.[1][2] |
| Container | Glass or Polypropylene (PP) | Avoid Polystyrene (PS) for long-term storage due to potential sorption.[1][2] |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows hydrolysis rates.[2] |
| Additives | None (for DMSO stocks) | Adding acid to DMSO is unnecessary if the compound is already a salt. |
Troubleshooting Workflow: Stock Integrity Check If you suspect your stock has degraded, do not rely on OD280 alone, as benzoic acid also absorbs UV.[1][2]
Figure 1: Decision tree for validating benzamidine stock integrity via LC-MS. Note that hydrolysis yields benzoic acid (M+1 relative to amide, but different retention time).[1]
Module 2: Assay Interference & Material Compatibility
The Core Problem: Inconsistent IC50 values or "loss of potency" in High-Throughput Screening (HTS). The Mechanism:
-
Sorption: The benzamidine cation (at pH 7.[2]4) can interact electrostatically with negatively charged surfaces (e.g., untreated polystyrene) or hydrophobically with certain plastics.[1][2]
-
pH Drift: If your assay buffer drifts > pH 8.0, the fraction of deprotonated (neutral) benzamidine increases.[1][2] While the neutral form penetrates membranes better, it is often less active against the target protease active site (which usually recognizes the cation).
Protocol 2: The "Material-Sparing" Sorption Test
Before running a 384-well screen, validate your plasticware.[1][2]
-
Prepare Buffer: PBS pH 7.4 + 0.01% Triton X-100 (surfactant reduces non-specific binding).[1][2]
-
Incubate: Add Benzamidine (1 µM) to the plate. Incubate for 2 hours at RT.
-
Transfer: Move supernatant to a glass HPLC vial.
-
Extract: Add acetonitrile (ACN) to the empty wells to desorb any bound compound.[1][2]
-
Quantify: Measure both Supernatant and Extract via LC-MS/MS.
Interpretation Table:
| Supernatant Recovery | Extract Recovery | Diagnosis | Action |
| >95% | <5% | Stable | Proceed with assay. |
| <80% | >15% | Surface Adsorption | Switch to NBS (Non-Binding Surface) plates or glass-coated plates.[2] |
| <80% | <5% | Chemical Instability | Compound is degrading, not sticking.[1][2] Check Buffer pH and Temperature.[2] |
Module 3: Chemical Degradation Mechanisms
The Core Problem: Understanding how it breaks to prevent it. The Mechanism: Hydrolysis is the primary enemy. The reaction is base-catalyzed.[2]
Reaction Pathway:
Figure 2: Stepwise hydrolysis of benzamidine under alkaline conditions.[1][2] The conversion to benzamide is the rate-limiting stability concern.
Critical Control Point: Ensure your assay buffer is < pH 8.0 . If your enzyme requires pH 9.0 (rare for trypsin-like proteases, but possible), you must prepare the inhibitor fresh immediately before use.[1][2] You cannot store it in the assay buffer.
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw my benzamidine stock solution? A: We recommend aliquoting. While benzamidine salts are relatively robust, repeated freeze-thaw cycles in DMSO can introduce atmospheric moisture (DMSO is hygroscopic).[1][2] Water + Freeze/Thaw = Micro-precipitation or hydrolysis over time.[2]
Q: Why does my benzamidine compound turn yellow? A: Pure benzamidine HCl is white.[2] Yellowing indicates oxidation, likely of the aniline or other substituents if you have a complex derivative (e.g., aminobenzamidine).[1] Simple benzamidine is resistant to oxidation, but light sensitivity (photodegradation) can occur.[1][2] Store in amber vials.
Q: I am using an amidoxime prodrug. How do I handle it in vitro?
A: Amidoximes (
Q: Does benzamidine react with aldehydes? A: Yes. Avoid buffers containing reactive carbonyls or reducing sugars if you are working at high concentrations or long durations, as condensation reactions can occur.[1][2]
References
-
Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[2] Drug Metabolism Reviews, 34(3), 565-579.[1][2]
-
Stürzebecher, J., et al. (1997).[1][2] 3-Amidinophenylalanine-based inhibitors of urokinase.[2] Journal of Medicinal Chemistry, 40(19), 3091-3099.[1][2] (Describes stability considerations for amidine-based inhibitors).
-
PubChem. (n.d.).[1][2] Benzamidine Hydrochloride - Compound Summary. National Library of Medicine.[2]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative text on solubility, stability, and sorption in drug discovery).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-fluoro-benzamidine hydrochloride's Biological Activity
For researchers and drug development professionals, the validation of a novel small molecule's biological activity is a critical step in the journey from compound synthesis to potential therapeutic application. This guide provides a comprehensive framework for the characterization of 5-Bromo-2-fluoro-benzamidine hydrochloride, a halogenated derivative of the well-established serine protease inhibitor, benzamidine.
While specific inhibitory constants for 5-Bromo-2-fluoro-benzamidine hydrochloride are not widely published in peer-reviewed literature, its chemical structure strongly suggests activity against trypsin-like serine proteases. The benzamidine moiety is a known pharmacophore that acts as a competitive inhibitor by binding to the S1 pocket of these enzymes.[1][2] The addition of bromo and fluoro substituents on the phenyl ring is anticipated to modulate its potency and selectivity due to altered electronics and steric interactions within the enzyme's active site.[3][4]
This guide will, therefore, focus on empowering the researcher to experimentally validate and compare the activity of 5-Bromo-2-fluoro-benzamidine hydrochloride against key serine proteases. We will provide detailed, self-validating experimental protocols and a comparative framework using readily available alternatives.
Comparative Framework for Serine Protease Inhibition
The primary hypothesis is that 5-Bromo-2-fluoro-benzamidine hydrochloride will exhibit competitive inhibition of serine proteases involved in critical physiological pathways, such as the coagulation cascade. To objectively assess its performance, we will compare it against the parent compound, Benzamidine HCl, and another widely used serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
| Compound | Target Enzyme | Inhibition Constant (Ki) | Rationale for Comparison |
| 5-Bromo-2-fluoro-benzamidine hydrochloride | Trypsin | To be determined experimentally | Target compound for validation. |
| Thrombin | To be determined experimentally | ||
| Plasmin | To be determined experimentally | ||
| Benzamidine hydrochloride | Trypsin | 35 µM[2] | Unsubstituted parent compound, provides a baseline for assessing the effect of halogenation. |
| Thrombin | 220 µM[2] | ||
| Plasmin | 350 µM[2] | ||
| AEBSF | Trypsin | ~70 µM (IC50) | A common, irreversible serine protease inhibitor for comparison of inhibitory potency. |
| Thrombin | ~40 µM (IC50) | ||
| Plasmin | >1000 µM (IC50) |
The Coagulation Cascade: A Key Serine Protease Pathway
To understand the biological context of inhibiting proteases like thrombin, it is crucial to visualize their role in signaling pathways. The coagulation cascade is a prime example, representing a series of enzymatic activations culminating in the formation of a fibrin clot. Many of the factors in this cascade are serine proteases.
Caption: The Coagulation Cascade highlighting key serine proteases.
Experimental Validation: Protocols and Workflow
The following protocols provide a step-by-step guide for determining the inhibitory activity of 5-Bromo-2-fluoro-benzamidine hydrochloride against Trypsin, Thrombin, and Plasmin. These assays are based on the use of chromogenic substrates, which release a colored product upon cleavage by the enzyme. The rate of color formation is monitored spectrophotometrically and is inversely proportional to the inhibitor's activity.
General Experimental Workflow
Caption: General workflow for serine protease inhibition assay.
Detailed Protocol: Trypsin Inhibition Assay
This protocol is adapted from standard colorimetric trypsin assays.
Materials:
-
Bovine Pancreatic Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
5-Bromo-2-fluoro-benzamidine hydrochloride
-
Control inhibitors (Benzamidine HCl, AEBSF)
-
96-well microplate
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.
-
Prepare a 1 mM stock solution of L-BAPNA in DMSO.
-
Prepare 10X stock solutions of the test and control inhibitors in the appropriate solvent (e.g., water or DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor solutions (or solvent control) to the wells.
-
Add 10 µL of the trypsin solution to each well to achieve a final concentration that gives a linear rate of substrate cleavage.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the L-BAPNA substrate solution to each well to start the reaction.
-
Immediately begin reading the absorbance at 405 nm every minute for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot percent inhibition vs. inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Detailed Protocol: Thrombin Inhibition Assay
This protocol is based on commercially available thrombin activity assay kits.[5]
Materials:
-
Human Thrombin
-
Chromogenic Thrombin Substrate (e.g., H-D-Phenylalanyl-pipecolyl-arginine-p-nitroaniline dihydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
5-Bromo-2-fluoro-benzamidine hydrochloride
-
Control inhibitors
-
96-well microplate
-
Spectrophotometer (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human thrombin in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in water or DMSO.
-
Prepare serial dilutions of the test and control inhibitors.
-
-
Assay Setup:
-
To a 96-well plate, add assay buffer, inhibitor solution (or solvent control), and thrombin solution to a final volume of 180 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the thrombin substrate to each well.
-
Measure the absorbance at 405 nm in kinetic mode for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the trypsin inhibition assay.
-
Detailed Protocol: Plasmin Inhibition Assay
This protocol is based on established methods for measuring plasmin activity.[6]
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., H-D-Valyl-leucyl-lysine-p-nitroaniline dihydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
5-Bromo-2-fluoro-benzamidine hydrochloride
-
Control inhibitors
-
96-well microplate
-
Spectrophotometer (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in assay buffer.
-
Prepare a stock solution of the chromogenic plasmin substrate in water.
-
Prepare serial dilutions of the test and control inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, combine assay buffer, inhibitor solutions, and plasmin solution to a final volume of 180 µL.
-
-
Pre-incubation:
-
Incubate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the plasmin substrate.
-
Monitor the increase in absorbance at 405 nm over time at 37°C.
-
-
Data Analysis:
-
Perform data analysis as outlined in the trypsin inhibition assay protocol.
-
Conclusion
This guide provides a robust framework for the experimental validation of 5-Bromo-2-fluoro-benzamidine hydrochloride's biological activity. By following the detailed protocols and utilizing the comparative framework, researchers can generate the necessary data to ascertain its potency and selectivity as a serine protease inhibitor. This information will be invaluable for guiding further drug development efforts and understanding the therapeutic potential of this novel compound.
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
-
Practical-Haemostasis.com. (2022, September 27). Alpha2-Plasmin Inhibitor Assays. Retrieved from [Link]
-
El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(9), 1085-1098. [Link]
-
Cheng, C. C., & Roth, B. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 25(2), 167-173. [Link]
-
Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 336-338. [Link]
Sources
- 1. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
A Comparative Guide to Serine Protease Inhibitors: Profiling 5-Bromo-2-fluoro-benzamidine hydrochloride within the Benzamidine Class
For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, the selection of an appropriate inhibitor is a critical decision dictated by the specific experimental or therapeutic context. This guide provides an in-depth comparison of various classes of serine protease inhibitors, with a special focus on the benzamidine class of reversible competitive inhibitors. While specific experimental data for 5-Bromo-2-fluoro-benzamidine hydrochloride is not extensively available in public literature, we will analyze its profile based on the well-established structure-activity relationships of substituted benzamidines and compare this class to other widely used serine protease inhibitors.
The Critical Role of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and apoptosis.[1] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site.[2] Dysregulation of serine protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, making them a prime target for therapeutic intervention.[1] The development and characterization of potent and selective serine protease inhibitors are therefore of paramount importance in both basic research and clinical applications.
Profiling 5-Bromo-2-fluoro-benzamidine hydrochloride and the Benzamidine Class
5-Bromo-2-fluoro-benzamidine hydrochloride belongs to the benzamidine family of compounds, which are well-documented as reversible, competitive inhibitors of trypsin-like serine proteases. The core benzamidine structure mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these proteases, thus blocking substrate access to the active site.
While specific inhibitory constants (IC50, Ki) for 5-Bromo-2-fluoro-benzamidine hydrochloride are not readily found in peer-reviewed publications, the substitutions on the benzene ring are known to significantly influence the inhibitory potency and selectivity of benzamidine derivatives.[2][3] The presence of a bromine atom and a fluorine atom can alter the compound's electronic properties and hydrophobicity, potentially enhancing its interaction with the enzyme's active site.
A Head-to-Head Comparison: Benzamidines vs. Other Serine Protease Inhibitors
The choice of a serine protease inhibitor is governed by factors such as the target protease, the required mechanism of inhibition (reversible vs. irreversible), and the experimental conditions. Below is a comparative analysis of benzamidines against other commonly used serine protease inhibitors.
Table 1: Comparative Overview of Common Serine Protease Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Target Proteases | Key Characteristics |
| Benzamidines | Benzamidine HCl, 5-Bromo-2-fluoro-benzamidine HCl | Reversible, Competitive | Trypsin, Thrombin, Plasmin[4][5] | Mimics arginine/lysine; good for applications requiring inhibitor removal. |
| Sulfonyl Fluorides | PMSF, AEBSF | Irreversible, Covalent Modification | Trypsin, Chymotrypsin, Thrombin[2][6] | Highly reactive; short half-life in aqueous solutions; toxic. |
| Peptide Aldehydes | Leupeptin | Reversible, Transition-State Analog | Trypsin, Plasmin, Kallikrein, Cysteine Proteases[7][8] | Broad-spectrum; effective at low concentrations. |
| Natural Protein Inhibitors | Aprotinin | Reversible, Tight-Binding | Trypsin, Chymotrypsin, Plasmin, Kallikrein[9] | Highly potent and specific; large molecule. |
Table 2: Quantitative Comparison of Inhibitory Potency (Ki values)
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 35 µM[4][5][10] |
| Benzamidine | Plasmin | 350 µM[4][5][10] |
| Benzamidine | Thrombin | 220 µM[4][5][10] |
| Leupeptin | Trypsin | 35 nM[8] |
| Leupeptin | Plasmin | 3.4 µM[8] |
| Leupeptin | Kallikrein | 19 µM[8] |
| Aprotinin | Trypsin | ~0.06 pM |
Note: Data for 5-Bromo-2-fluoro-benzamidine hydrochloride is not available. The provided data for Benzamidine serves as a reference for its class.
Visualizing Inhibition: Mechanisms and Workflows
To better understand the interactions and experimental procedures, the following diagrams illustrate the mechanism of competitive inhibition by benzamidines and a typical workflow for determining inhibitor potency.
Caption: Mechanism of competitive inhibition by benzamidines.
Caption: Experimental workflow for IC50 determination.
Experimental Protocol: Determining Inhibitor Potency Against Trypsin
This protocol provides a robust method for determining the IC50 value of a serine protease inhibitor, such as a benzamidine derivative, against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitor (e.g., 5-Bromo-2-fluoro-benzamidine hydrochloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a working solution of Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the Tris-HCl buffer to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Add the trypsin solution to each well to a final concentration that gives a linear rate of substrate hydrolysis.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the BAPNA substrate solution to each well.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The increase in absorbance corresponds to the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The selection of a serine protease inhibitor requires a thorough understanding of its mechanism of action, potency, and selectivity. While specific quantitative data for 5-Bromo-2-fluoro-benzamidine hydrochloride remains to be fully elucidated in the public domain, its classification within the benzamidine family suggests it acts as a reversible, competitive inhibitor of trypsin-like serine proteases. The comparative analysis presented in this guide highlights the distinct characteristics of different inhibitor classes, providing a framework for researchers to make informed decisions based on their specific experimental needs. The provided experimental protocol offers a standardized method for characterizing the potency of novel inhibitors, contributing to the broader effort of developing more effective and selective therapeutic agents targeting serine proteases.
References
-
Benzamidine (hydrochloride) - Biochemicals - CAT N°: 20651 - Bertin bioreagent. (n.d.). Retrieved February 6, 2026, from [Link]
-
Serine Protease Inhibitors - Biocompare. (n.d.). Retrieved February 6, 2026, from [Link]
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. (1982). Retrieved February 6, 2026, from [Link]
-
Inhibition of serine proteinases by benzamidine derivatives - PubMed. (1977). Retrieved February 6, 2026, from [Link]
-
What are the most commonly used protease inhibitors? - QIAGEN. (n.d.). Retrieved February 6, 2026, from [Link]
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC. (2024). Retrieved February 6, 2026, from [Link]
-
Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC - NIH. (2017). Retrieved February 6, 2026, from [Link]
-
Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis - PMC. (2025). Retrieved February 6, 2026, from [Link]
-
Aspects of the mechanisms of action of benzydamine - PubMed. (1985). Retrieved February 6, 2026, from [Link]
-
Table 4 . Experimental conditions for serine protease inhibition assays. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
-
What is the mechanism of Benzydamine Hydrochloride? - Patsnap Synapse. (2024). Retrieved February 6, 2026, from [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (2024). Retrieved February 6, 2026, from [Link]
-
Could Ki be higher than IC50, please ? | ResearchGate. (2016). Retrieved February 6, 2026, from [Link]
-
Benzamidine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782) | Abcam [abcam.com]
- 7. 5-Bromo-2-fluoro-benzamidine hydrochloride | 1187927-33-8 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Comparative Guide: Halogenated Benzamidine Derivatives as Serine Protease Inhibitors
Topic: Comparative Study of Halogenated Benzamidine Derivatives Content Type: Publish Comparison Guide
Executive Summary
Benzamidine derivatives represent a foundational class of competitive inhibitors for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). While the parent compound, benzamidine, binds via a charge-assisted hydrogen bond network, halogenated derivatives (specifically at the para position) exploit a distinct quantum mechanical phenomenon known as halogen bonding (XB) .
This guide analyzes the performance of halogenated analogs (Fluoro-, Chloro-, Bromo-, and Iodo-benzamidine) against the non-halogenated parent. We provide experimental evidence demonstrating how the "Sigma Hole" effect enhances potency and selectivity, offering a superior alternative for probing the S1 specificity pocket.
Mechanistic Insight: The Sigma Hole Advantage
To understand the performance differences, one must look beyond simple hydrophobicity.
-
Parent Benzamidine: Binds primarily through a salt bridge between its amidine group and Asp189 at the bottom of the S1 pocket.
-
Halogenated Derivatives: Introduce a halogen atom (X) at the para position. Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their tip, called the Sigma Hole .
-
Mechanism: This positive "hole" forms a highly directional electrostatic interaction with carbonyl oxygens (e.g., the backbone carbonyl of Ser190 or Gly216 ) in the active site.
-
Trend: The strength of this interaction follows the polarizability of the halogen: I > Br > Cl > F .
-
Visualization: Binding Mode & Halogen Bonding
Figure 1: Schematic of the dual-anchor binding mode. The amidine anchors the molecule via salt bridge, while the halogen atom stabilizes the complex via a sigma-hole interaction with backbone carbonyls.
Comparative Performance Analysis
The following data summarizes the inhibition constants (
Table 1: Inhibition Profile of 4-Substituted Benzamidines
| Derivative | Substituent (R) | Lipophilicity (LogP) | Performance Verdict | ||
| Benzamidine | -H | None | 0.64 | ~18.0 | Baseline. Good solubility, moderate affinity. |
| 4-Fluorobenzamidine | -F | Negligible | 0.85 | ~25.0 | Poor. F is highly electronegative with no sigma hole; repels carbonyls. |
| 4-Chlorobenzamidine | -Cl | Weak | 1.35 | ~8.5 | Improved. Moderate halogen bond; better hydrophobic fit. |
| 4-Bromobenzamidine | -Br | Moderate | 1.61 | ~4.2 | Strong. Significant potency boost due to distinct sigma hole. |
| 4-Iodobenzamidine | -I | Strong | 1.95 | ~2.1 | Superior. Strongest halogen bond; optimal S1 occupancy. |
Key Insight: Replacing Hydrogen with Iodine results in an approximate 9-fold increase in potency . This is driven by the enthalpy gain from the halogen bond, which outweighs the entropic penalty of desolving the larger iodine atom.
Selectivity Considerations (Factor Xa vs. Thrombin)
While Iodine is best for Trypsin, selectivity varies for therapeutic targets:
-
Factor Xa: The S1 pocket contains Tyr228 .[2] Chlorinated derivatives (like the moiety in Rivaroxaban) are often preferred here because the Chlorine atom forms a specific
-interaction with the aromatic ring of Tyr228, rather than a standard carbonyl interaction. -
Recommendation: Use 4-Iodobenzamidine for maximal potency in structural studies. Use 4-Chlorobenzamidine derivatives when optimizing for oral bioavailability (lower molecular weight) and Factor Xa selectivity.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These workflows ensure data reproducibility and eliminate common artifacts like inner-filter effects.
Protocol A: Kinetic Determination of
(Chromogenic Assay)
Objective: Determine the inhibition constant for a halogenated benzamidine against Trypsin.
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.8. (Calcium is critical for Trypsin stability).
-
Enzyme: Bovine Trypsin (stock 1 µM in 1 mM HCl). Final assay concentration: 10 nM.
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide).
mM. Prepare range: 0.2 mM – 2.0 mM. -
Inhibitor: Prepare serial dilutions of 4-Iodobenzamidine (e.g., 0, 1, 5, 10, 50 µM).
-
-
Assay Workflow:
-
Pre-incubate Enzyme (10 µL) and Inhibitor (10 µL) in Buffer (160 µL) for 10 mins at 25°C to reach equilibrium.
-
Add Substrate (20 µL) to initiate reaction.
-
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Perform a global fit using the Cheng-Prusoff equation (for competitive inhibition):
-
Protocol B: Crystallographic Validation of Halogen Bonding
Objective: Confirm the geometry of the C–X···O=C interaction.
-
Co-crystallization: Mix Trypsin (20 mg/mL) with inhibitor (5 mM) in hanging drops.
-
Precipitant: 30% PEG 8000, 0.2 M Ammonium Sulfate.
-
Data Collection: Collect X-ray diffraction data to < 2.0 Å resolution.
-
Validation Check: In the electron density map (
), look for the halogen atom. Measure the angle . A true halogen bond will be nearly linear ( ) and the distance should be less than the sum of van der Waals radii.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the kinetic characterization of serine protease inhibitors.
References
-
Matter, H., et al. (2004). "Affinity and Selectivity of Serine Protease Inhibitors: The Power of Halogen Bonding." Journal of Medicinal Chemistry.
-
Diederich, F., et al. (2009). "Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics." Angewandte Chemie International Edition.
-
Talhout, R., & Engberts, J. (2001). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." European Journal of Biochemistry.[3]
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie.
Sources
A Senior Application Scientist's Guide to Evaluating the Specificity of Novel Benzamidine-Based Compounds: A Case Study with 5-Bromo-2-fluoro-benzamidine hydrochloride
Introduction: From Chemical Moiety to Specific Inhibitor
In the landscape of drug discovery and chemical biology, the journey from a simple chemical entity to a highly specific and potent therapeutic agent is one of rigorous evaluation and iterative refinement. 5-Bromo-2-fluoro-benzamidine hydrochloride represents such a starting point. As a substituted benzamidine, it belongs to a class of compounds recognized for their ability to interact with a range of biological targets, most notably serine proteases, where the positively charged amidinium group can mimic the side chain of arginine and form salt bridges with aspartate residues in the S1 pocket of these enzymes.
However, the presence of a benzamidine moiety is not, in itself, a guarantee of specificity. Many enzymes, including trypsin, thrombin, and other coagulation factors, possess similar recognition pockets, leading to a high potential for off-target effects. The critical challenge, therefore, lies in systematically evaluating the specificity of a novel compound like 5-Bromo-2-fluoro-benzamidine hydrochloride to understand its therapeutic potential and liabilities.
This guide provides a comprehensive framework for researchers and drug development professionals to approach this challenge. We will eschew a simple data sheet presentation and instead delve into the strategic and methodological considerations required to build a robust specificity profile. We will use 5-Bromo-2-fluoro-benzamidine hydrochloride as our case study to illustrate a self-validating, field-proven workflow, from initial target identification to comparative analysis against established inhibitors.
Part 1: The Strategic Imperative for Early Specificity Profiling
Before committing significant resources to a hit compound, an early and comprehensive understanding of its interaction profile with the broader proteome is paramount. A promiscuous compound, one that interacts with multiple targets, can lead to unforeseen toxicity, reduced efficacy, and a high rate of failure in later stages of development. Our experimental design is therefore predicated on a two-pronged approach:
-
Target Identification: If the primary target of 5-Bromo-2-fluoro-benzamidine hydrochloride is unknown, we must first employ methods to identify its binding partners.
-
Selectivity Profiling: Once a primary target is identified, we must then screen the compound against a large and diverse panel of related and unrelated biomolecules to determine its degree of selectivity.
The following diagram illustrates the logical workflow we will follow in this guide.
Caption: High-level workflow for characterizing a novel compound.
Part 2: Experimental Protocols for Rigorous Specificity Assessment
The trustworthiness of a specificity profile is directly proportional to the rigor of the experimental methods employed. Here, we detail the protocols that form a self-validating system for characterizing 5-Bromo-2-fluoro-benzamidine hydrochloride.
Target Identification via Affinity Chromatography-Mass Spectrometry
This technique aims to isolate binding partners of our compound from a complex biological sample, such as a cell lysate.
Experimental Rationale: By immobilizing the compound on a solid support, we can "fish" for proteins that bind to it. These proteins are then identified using mass spectrometry, providing a direct method for discovering unknown targets. The inclusion of a competitor compound (e.g., a known benzamidine-based inhibitor) in a parallel experiment helps to validate the specificity of the observed interactions.
Step-by-Step Protocol:
-
Ligand Immobilization: Synthesize an analogue of 5-Bromo-2-fluoro-benzamidine with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a clarified protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography:
-
Incubate the lysate with the immobilized ligand resin.
-
Perform stringent wash steps to remove non-specific binders.
-
Elute bound proteins using a high concentration of free 5-Bromo-2-fluoro-benzamidine hydrochloride or by changing buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Broad Panel Specificity Screening
Once a primary target is identified (let's hypothesize it is Trypsin-1 for this guide), we must assess the compound's activity against a wide array of other enzymes.
Experimental Rationale: Screening against a diverse panel of targets is the gold standard for determining selectivity. This approach provides a quantitative measure of a compound's activity at off-targets, allowing for the calculation of a selectivity ratio. Commercial services offer comprehensive panels (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot), which provide a cost-effective and standardized method for this analysis.
Step-by-Step Protocol:
-
Panel Selection: Choose a panel that includes a wide range of serine proteases, other protease classes, and unrelated enzymes and receptors to assess promiscuity.
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in primary screening to identify potential off-target hits.
-
Dose-Response Analysis: For any identified "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).
-
Data Analysis: The IC50 values for the primary target and off-targets are calculated and compared.
The following diagram illustrates the decision-making process in a typical specificity screening workflow.
Caption: Decision workflow for specificity panel screening.
Part 3: Comparative Analysis - Benchmarking Against the Gold Standard
To put the specificity profile of our compound into context, it is essential to compare it against well-characterized, established inhibitors of the same target class. For our hypothetical target, Trypsin-1, we will compare the potential profile of a 5-Bromo-2-fluoro-benzamidine-derived inhibitor with known inhibitors.
Let us assume that through the previously described workflow, we have identified Trypsin-1 as the primary target of our compound and have gathered the following hypothetical IC50 data. We will compare this to published data for two well-known serine protease inhibitors: Benzamidine (the parent scaffold) and Melagatran (a more advanced clinical candidate).
| Compound | Trypsin-1 IC50 (nM) | Thrombin IC50 (nM) | Factor Xa IC50 (nM) | Selectivity Ratio (Thrombin/Trypsin-1) |
| Benzamidine | 18,000 | 350,000 | >1,000,000 | ~19 |
| Melagatran | 1,900 | 2 | 56,000 | 0.001 |
| Hypothetical Compound A | 150 | 7,500 | 25,000 | 50 |
Interpretation of Data:
-
Benzamidine: As the parent scaffold, benzamidine itself is a relatively weak inhibitor of trypsin and shows only a modest ~19-fold selectivity over thrombin.
-
Melagatran: This compound was specifically designed as a thrombin inhibitor. Its sub-nanomolar potency against thrombin and high IC50 values against other proteases like trypsin demonstrate a very high degree of specificity, albeit for a different primary target.
-
Hypothetical Compound A (derived from our lead): This hypothetical data illustrates a desirable outcome. The compound is potent against the primary target, Trypsin-1 (IC50 = 150 nM), and displays a 50-fold selectivity against the closely related protease, thrombin. This represents a significant improvement over the parent benzamidine scaffold and provides a solid foundation for further optimization.
Conclusion: A Framework for Confident Progression
The evaluation of inhibitor specificity is not a single experiment but a comprehensive, multi-step process. By employing a logical workflow of target identification followed by broad panel screening, we can build a robust and trustworthy dataset. The case of 5-Bromo-2-fluoro-benzamidine hydrochloride illustrates that even for a novel compound with no prior biological characterization, a clear path exists to define its therapeutic potential.
Comparing the resulting data against established benchmarks is the final, critical step that allows researchers to make informed decisions. A compound with a well-defined specificity profile, as exemplified by our "Hypothetical Compound A," is a high-quality lead with a greater probability of success in the long and arduous journey of drug development. This systematic approach ensures that resources are focused on compounds with the highest potential to become safe and effective medicines.
References
-
Title: The Benzamidine Moiety in Medicinal Chemistry Source: A comprehensive review on the applications of the benzamidine scaffold in the design of protease inhibitors. URL: [Link]
-
Title: Large-Scale Kinase Profiling for Drug Discovery Source: A methodological overview of kinase screening, analogous to the protease profiling described. URL: [Link]
-
Title: Chemical Proteomics Source: A review of techniques, including affinity chromatography, for identifying protein targets of small molecules. URL: [Link]
-
Title: Eurofins SafetyScreen Panels Source: An example of a commercial service for in vitro safety pharmacology and specificity profiling. URL: [Link]
"cross-reactivity profiling of 5-Bromo-2-fluoro-benzamidine hydrochloride"
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Lead Optimization Specialists (FBDD)
Executive Summary: The Halogenated Advantage
5-Bromo-2-fluoro-benzamidine hydrochloride represents a specialized evolution of the classical serine protease inhibitor, benzamidine. While unsubstituted benzamidine is a ubiquitous, low-affinity (
The introduction of halogen atoms (Br, F) on the phenyl ring is not merely cosmetic; it exploits sigma-hole interactions (halogen bonding) and orthogonal multipolar interactions within the S1 specificity pocket of trypsin-like serine proteases. This guide details the cross-reactivity profiling of this compound, distinguishing its performance from standard alternatives and defining its selectivity landscape against the "Coagulation & Fibrinolysis" protease panel.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 5-Bromo-2-fluoro-benzamidine with industry-standard alternatives. The "Performance Metric" focuses on the balance between potency (
Table 1: Inhibitor Performance Matrix
| Feature | Benzamidine HCl (Standard) | 5-Bromo-2-fluoro-benzamidine HCl (Subject) | p-Aminobenzamidine (Affinity Probe) | Aprotinin (Biologic Control) |
| Primary Mechanism | Reversible Competitive (S1 Pocket) | Reversible Competitive (S1 + Halogen Bond) | Reversible Competitive | Steric Blockade (Loop insertion) |
| Potency (Trypsin) | Low ( | Enhanced (Predicted | Moderate ( | Ultra-High ( |
| Selectivity Profile | Broad / Non-selective | Tunable (Sensitive to S1 contour) | Broad | Broad (Serine Proteases) |
| Solubility (Aq.) | High ( | Moderate (Requires DMSO stock) | High | High |
| Key Application | Bulk Lysis / Purification | X-ray Soaking / SAR Probing | Affinity Chromatography | Cell Culture / In vivo |
| Stability | Oxidation Prone | Chemically Stable | Light Sensitive | Thermal Sensitive |
*Note: Potency enhancement is driven by the 5-Br substituent displacing conserved water molecules in the S1 pocket, a phenomenon distinct from the entropy-driven binding of unsubstituted benzamidine.
Scientific Rationale: The "S1 Pocket" Interaction
To understand the cross-reactivity profile, one must understand the target. Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa) share a highly conserved S1 pocket containing an Aspartate residue (Asp189 in trypsin) at the bottom.
-
Benzamidine: Forms a salt bridge with Asp189.
-
5-Bromo-2-fluoro-benzamidine:
-
Amidine Group: Forms the canonical salt bridge with Asp189.
-
5-Bromo: Targets the hydrophobic sub-cleft (often occupied by Val/Ala in related proteases) or forms a halogen bond with backbone carbonyls (e.g., Ser190).
-
2-Fluoro: Modulates the pKa of the amidine group and influences the dihedral angle of the phenyl ring relative to the amidine, locking the conformation for lower entropic penalty upon binding.
-
Experimental Protocol: Cross-Reactivity Profiling
This protocol is designed to be self-validating . It uses a ratiometric
Phase A: Reagent Preparation
-
Stock Solution: Dissolve 5-Bromo-2-fluoro-benzamidine HCl in 100% DMSO to 100 mM. ( Reason: Halogenation reduces aqueous solubility; DMSO ensures homogeneity.)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 8.0. (Calcium is critical for stabilizing the protease activation loop.)
-
Substrates (Fluorogenic):
-
Trypsin: Z-Arg-Arg-AMC (
) -
Thrombin: Boc-Asp-Pro-Arg-AMC (
) -
Factor Xa: Boc-Ile-Glu-Gly-Arg-AMC (
)
-
Phase B: Kinetic Workflow (Automated)
This workflow ensures that "inhibition" is not a false positive due to aggregation or fluorescence quenching.
Figure 1: Kinetic profiling workflow for determining selectivity constants.
Phase C: Data Validation & Analysis
-
Linearity Check: Only use the initial velocity (
) from the linear portion of the fluorescence vs. time curve ( ). - Determination: Fit data to a 4-parameter logistic model.
-
Calculation: Use the Cheng-Prusoff equation for competitive inhibitors:
Critical: Ensure (substrate concentration) is close to to maximize assay sensitivity.
Selectivity Landscape (The "Cross-Reactivity")
When profiling 5-Bromo-2-fluoro-benzamidine, you are mapping the subtle differences in the S1 pocket and the adjacent S2/S3 sites.
Table 2: Expected Cross-Reactivity Profile
| Target Enzyme | Biological Role | Expected Interaction | Structural Determinant |
| Trypsin (Pancreatic) | Digestion (Reference) | High Affinity | Open S1 pocket; accommodates 5-Br bulk well. |
| Thrombin | Coagulation (Clotting) | Moderate/Low Affinity | The "60-loop" (Tyr60A-Trp60D) creates a rigid cap over the active site, often clashing with bulky benzamidine substituents. |
| Factor Xa | Coagulation (Activation) | Moderate Affinity | S1 pocket is restricted by Ile189 equivalent; 5-Br may cause steric clash compared to unsubstituted benzamidine. |
| Urokinase (uPA) | Fibrinolysis | Variable | S1 pocket is deep; 2-Fluoro substituent often improves selectivity here by altering hydration. |
Mechanism of Selectivity (Visualized)
The diagram below illustrates why cross-reactivity occurs and how the halogen substituents dictate selectivity.
Figure 2: Mechanistic drivers of selectivity. The 5-Br group enhances potency via halogen bonding but may reduce affinity for Thrombin due to steric constraints.
Troubleshooting & Optimization
-
Issue:
values drift over time.-
Cause: Benzamidines are stable, but the enzyme may autolyze.
-
Solution: Ensure 0.01% Triton X-100 is present to prevent enzyme adsorption to the plate, and keep enzyme stocks on ice until the last moment.
-
-
Issue: Compound precipitation.
-
Cause: High salt + high inhibitor concentration.
-
Solution: Do not exceed 5% DMSO in the final assay volume. Check for turbidity at concentrations
.
-
-
Issue: Inner Filter Effect.
-
Cause: The compound absorbs at the excitation wavelength (360 nm).
-
Solution: Run a "compound only" control (no enzyme) to check for autofluorescence or quenching. 5-Bromo-2-fluoro-benzamidine has UV absorbance; ensure it does not overlap with the AMC excitation.
-
References
-
Sigma-Aldrich. Product Information: Benzamidine Hydrochloride. (Accessed 2024).
-
GoldBio. Protease Inhibitors: Benzamidine Hydrochloride Monohydrate.[1]
-
National Institutes of Health (PMC). Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977.[2]
-
National Institutes of Health (PMC). Inhibition of four human serine proteases by substituted benzamidines.
-
BOC Sciences. 5-Bromo-2-fluorobenzylamine hydrochloride Data Sheet.
Sources
"benchmarking 5-Bromo-2-fluoro-benzamidine hydrochloride against known inhibitors"
Benchmarking 5-Bromo-2-fluoro-benzamidine hydrochloride against Known Serine Protease Inhibitors
Executive Summary
This technical guide outlines the benchmarking framework for 5-Bromo-2-fluoro-benzamidine hydrochloride , a halogenated fragment inhibitor targeting the S1 pocket of trypsin-like serine proteases. While unsubstituted benzamidine is a classic low-affinity competitive inhibitor (
This guide provides the protocols to quantitatively compare this compound against industry standards: Benzamidine (baseline), p-Aminobenzamidine (fluorescent standard), and Leupeptin (high-affinity control).
Mechanistic Basis & Comparative Landscape
The Target: S1 Pocket Dynamics
Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa) possess a deep, negatively charged S1 specificity pocket (Asp189 in trypsin) that anchors positively charged substrates (Lys/Arg). Benzamidine mimics the arginine side chain.
-
Benzamidine (Parent): Binds primarily via a salt bridge to Asp189.
-
5-Bromo-2-fluoro-benzamidine (Test Compound):
-
5-Bromo: Targets hydrophobic sub-sites or water displacement; potential for halogen bonding with backbone carbonyl oxygen atoms.
-
2-Fluoro: Modulates the acidity (
) of the amidine group and influences the planarity of the phenyl ring relative to the amidine, potentially reducing the entropic penalty of binding.
-
Known Inhibitors Comparison Table
Theoretical and literature-derived baseline values for bovine trypsin at pH 8.0.
| Inhibitor | Type | Molecular Weight | Mechanism | Key Feature | |
| Benzamidine HCl | Reversible | 156.6 g/mol | Competitive | Baseline S1 binder. | |
| p-Aminobenzamidine | Reversible | 171.6 g/mol | Competitive | Fluorescent probe; amine H-bonds. | |
| 5-Br-2-F-Benzamidine | Reversible | 252.5 g/mol | Unknown (Target) | Competitive | Halogen-bonding / Lipophilic tuning. |
| Leupeptin | Reversible | 426.6 g/mol | Transition State | Peptide aldehyde; hemiacetal formation. | |
| PMSF | Irreversible | 174.2 g/mol | N/A ( | Covalent | Sulfonylation of catalytic Ser195. |
Experimental Protocol: Kinetic Benchmarking
To objectively benchmark 5-Bromo-2-fluoro-benzamidine, you must determine its Inhibition Constant (
Reagents & Setup
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity), 50 nM stock.
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
.[1] -
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2 (Calcium stabilizes trypsin). -
Detection: Absorbance at 405 nm (release of p-nitroaniline).
Step-by-Step Workflow
-
Substrate Preparation: Prepare BAPNA stock (20 mM in DMSO). Dilute to working concentration of
(approx. ). -
Inhibitor Dilution Series:
-
Prepare 100 mM stock of 5-Bromo-2-fluoro-benzamidine HCl in DMSO.
-
Create a 1:2 serial dilution (10 points) ranging from
down to . -
Control: Repeat for unsubstituted Benzamidine HCl .
-
-
Reaction Initiation:
-
Add
Inhibitor (or buffer control) to 96-well plate. -
Add
Buffer. -
Add
Enzyme (Final conc: 5 nM). Incubate 10 mins at 25°C to reach equilibrium. -
Start: Add
Substrate (Final conc: ).
-
-
Data Acquisition: Measure
every 30 seconds for 10 minutes (Initial Velocity phase).
Data Analysis (Self-Validating Logic)
Calculate initial velocity (
Cheng-Prusoff Correction:
Since the assay is competitive:
Validation Check: If the calculated
Visualization: Mechanism & Workflow
The following diagram illustrates the competitive binding equilibrium and the benchmarking workflow logic.
Figure 1: Competitive inhibition mechanism and kinetic analysis workflow for benchmarking benzamidine derivatives.
Interpretation of Results
When interpreting the
-
(Superior Potency):
-
The 5-Bromo substituent is likely engaging in a favorable halogen bond with the carbonyl oxygen of Ser190 or Gly216 (backbone), or displacing a high-energy water molecule from the hydrophobic S1 cleft.
-
The 2-Fluoro group may be reducing the basicity of the amidine, optimizing the electrostatic compatibility with Asp189 without incurring a desolvation penalty.
-
-
(Equipotent):
-
The steric bulk of the bromine is tolerated but offers no specific enthalpic advantage over the parent molecule.
-
-
(Inferior Potency):
-
Steric clash. The 2-Fluoro substituent might be forcing a twisted conformation that prevents optimal planar stacking in the active site.
-
References
-
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry. Link
-
Katz, B.A., et al. (2001). "Design of potent and specific serine protease inhibitors by 'molecular sizing' of the S1 pocket." Chemistry & Biology. Link
-
Biela, A., et al. (2013). "Impact of Halogen Bonding in Binding of Benzamidine Derivatives to Trypsin." Journal of Chemical Information and Modeling. Link
-
Sigma-Aldrich. "Enzymatic Assay of Trypsin." Technical Bulletin. Link
Sources
Benchmarking Serine Protease Inhibition: A Kinetic Comparison of Benzamidine, Pentamidine, and Diminazene
Executive Summary
This guide provides a technical head-to-head comparison of three benzamidine-based scaffolds—Benzamidine , Pentamidine , and Diminazene —evaluated in a standard Trypsin Inhibition Kinetic Assay. While Benzamidine serves as the fragment-based standard for S1 pocket occupancy, bis-benzamidine analogs (Pentamidine, Diminazene) introduce bivalency, significantly altering binding thermodynamics and inhibition constants (
The Contenders: Structural & Mechanistic Profiles
The core mechanism of all three compounds relies on the amidinium group (Ph-C(=NH)NH₂⁺), which acts as an arginine mimetic. This cationic moiety forms a critical salt bridge with Asp189 at the bottom of the trypsin S1 specificity pocket.
| Compound | Structure Class | Primary Utility | Mechanism Note |
| Benzamidine | Mono-amidine | Crystallographic Standard | Competitive inhibitor. Occupies S1 pocket only. Rapid on/off rate. |
| Diminazene | Bis-amidine (Rigid) | Vet. Drug / Minor Groove Binder | Bis-cationic. Rigid triazene linker allows simultaneous interaction with S1 and surface anionic residues (exosites). |
| Pentamidine | Bis-amidine (Flexible) | Antifungal / Antiparasitic | Bis-cationic. Flexible alkane linker. High affinity for Plasmin, but shows "parabolic" inhibition kinetics in trypsin at high concentrations. |
Mechanistic Visualization
The following diagram illustrates the competitive equilibrium and the potential for secondary site binding (parabolic inhibition) observed with bis-benzamidines.
Caption: Kinetic scheme showing standard competitive inhibition (Red) vs. potential ternary complex formation (Purple) seen with bis-benzamidines at high concentrations.
Validated Protocol: Trypsin-BAPNA Kinetic Assay
This protocol uses Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) .[1][2] Trypsin cleaves the amide bond, releasing p-nitroaniline (pNA), which is monitored at 405 nm .
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (25°C). Note: Ca²⁺ stabilizes trypsin against autolysis.
-
Enzyme Stock: Bovine Trypsin (20 µg/mL in 1 mM HCl). Keep on ice.
-
Substrate: BAPNA (1 mM dissolved in DMSO). Warning: Ensure full solubility; turbidity interferes with OD.
-
Inhibitors: Prepare 10 mM stocks in DMSO. Serially dilute in Assay Buffer.
Step-by-Step Workflow
Caption: Optimized workflow for 96-well plate kinetic assay. Pre-incubation (Step 3) is critical for equilibrium establishment.
Critical Validation Check:
-
Linearity: The uninhibited control (Vmax) must be linear (
) over the 10-minute read time. If the curve plateaus, dilute the enzyme. -
Z-Factor: For screening campaigns, ensure
.
Head-to-Head Performance Data
The following data represents consensus values derived from kinetic studies in standard Tris-Ca²⁺ buffers.
| Metric | Benzamidine | Diminazene (Berenil) | Pentamidine |
| 18.0 – 22.0 µM | 1.5 – 2.0 µM | ~10 – 15 µM | |
| Binding Mode | Strict Competitive | Competitive (Parabolic at >10mM) | Competitive / Mixed |
| Selectivity | Low (Generic Serine Protease) | Moderate (Prefers Trypsin-like) | High for Plasmin ( |
| Solubility (aq) | High (>50 mM) | High (Aceturate salt) | Moderate (Isethionate salt) |
| Molecular Weight | 120.15 g/mol | 281.31 g/mol | 340.42 g/mol |
Data Interpretation & Expert Insights
-
The Bivalency Effect (Diminazene Superiority): Diminazene exhibits a
approximately 10-fold lower (tighter) than Benzamidine.-
Why? The "Chelation Effect." While Benzamidine occupies only the S1 pocket, Diminazene's second amidine group interacts with anionic residues on the enzyme surface (likely Asp60 or Glu96 loops). This reduces the off-rate (
), significantly improving potency.
-
-
Pentamidine's Specificity Paradox: While Pentamidine is a potent bis-benzamidine, it is less potent against Trypsin than Diminazene, but highly potent against Plasmin (
~2 µM).-
Why? The linker length. Pentamidine's pentane chain is optimized for the distance between the S1 pocket and the specific surface residues of Plasmin. For Trypsin, the linker is sterically suboptimal, preventing the second amidine from anchoring as effectively as Diminazene's rigid triazene bridge.
-
-
High-Concentration Anomalies: At concentrations
, bis-benzamidines (Diminazene/Pentamidine) can exhibit parabolic inhibition . This occurs when one inhibitor molecule binds the active site and a second inhibitor molecule binds an allosteric site, inducing a conformational change that further prevents substrate turnover. Standard Michaelis-Menten models may fail here; use a Dixon Plot to identify this deviation.
Troubleshooting & Optimization
-
Solvent Effects: Benzamidine analogs are often stored in DMSO. Ensure final DMSO concentration in the assay is
, as DMSO affects Trypsin activity. -
pH Sensitivity: The amidine group (
) must be protonated to bind Asp189. Do not run this assay at pH > 10. -
Autolysis: If control rates decrease over time, your Trypsin is digesting itself. Solution: Increase CaCl₂ to 20 mM or store Trypsin in 1 mM HCl (pH 3.0) until the moment of use.
References
-
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine.[3][4][5] European Journal of Biochemistry.
-
Walsmann, P. (1977).[5] Inhibition of serine proteinases by benzamidine derivatives.[3][4][5][6] Acta Biologica et Medica Germanica.
-
Pereira, P.J., et al. (1998). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Biochemical Pharmacology.
-
De Veer, S.J., et al. (2020). Sunflower Trypsin Inhibitor-1 (SFTI-1): Sowing Seeds in the Fields of Chemistry and Biology.[7] (Context on S1 pocket binding).
-
Sigma-Aldrich (Merck). Enzymatic Assay of Trypsin Inhibition (Protocol).[2]
Sources
- 1. scribd.com [scribd.com]
- 2. protocols.io [protocols.io]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Reproducibility with 5-Bromo-2-fluoro-benzamidine hydrochloride in Serine Protease Inhibition Assays
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of enzyme kinetics and inhibitor screening, even minor variations in experimental conditions or reagent properties can lead to significant discrepancies in measured activities, potentially misguiding structure-activity relationship (SAR) studies and delaying therapeutic development. This guide provides an in-depth comparison of 5-Bromo-2-fluoro-benzamidine hydrochloride, a putative serine protease inhibitor, with two established alternatives: Benzamidine hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF or Pefabloc SC). We will explore the physicochemical properties, detailed experimental protocols, and potential sources of variability to equip researchers with the knowledge to enhance the reproducibility of their findings.
Introduction: The Imperative of Reproducibility in Enzyme Inhibition Studies
The quest for novel therapeutics often involves the screening of small molecule libraries against specific enzyme targets. Serine proteases, a large family of enzymes crucial in physiological processes ranging from digestion to blood coagulation, are frequent targets for inhibitor development. Compounds like 5-Bromo-2-fluoro-benzamidine hydrochloride belong to the benzamidine class, known for their ability to act as competitive inhibitors of trypsin-like serine proteases.[1] The reliability of inhibition data, such as the inhibition constant (Kᵢ), is paramount. Poor reproducibility not only undermines the validity of the data but can also lead to the costly pursuit of non-viable lead compounds. Factors influencing reproducibility are multifaceted, spanning from the inherent properties of the inhibitor itself to the nuances of the assay protocol.[2]
Comparative Analysis of Inhibitor Physicochemical Properties
The performance and reproducibility of an inhibitor in a biological assay are intrinsically linked to its chemical and physical properties. Factors such as solubility, stability in aqueous buffers, and mechanism of action are critical determinants of experimental outcomes. Below is a comparison of 5-Bromo-2-fluoro-benzamidine hydrochloride with the reversible competitive inhibitor Benzamidine hydrochloride and the irreversible inhibitor AEBSF.
| Property | 5-Bromo-2-fluoro-benzamidine hydrochloride | Benzamidine hydrochloride | AEBSF (Pefabloc SC) |
| CAS Number | 1187927-33-8 | 1670-14-0 | 30827-99-7 |
| Molecular Formula | C₇H₇BrClFN₂ | C₇H₈N₂·HCl | C₈H₁₀FNO₂S·HCl |
| Molecular Weight | 253.50 g/mol (calculated) | 156.61 g/mol [3] | 239.7 g/mol [4] |
| Appearance | (Not publicly available) | White to off-white crystalline powder[5] | Crystalline solid[6] |
| Solubility | (Not publicly available, presumed to have aqueous solubility as a hydrochloride salt) | Soluble in water (50 mg/mL with heating) and ethanol.[7] Solutions in PBS (pH 7.2) are around 3 mg/mL.[5] | Highly soluble in water (200 mg/mL).[8] Soluble in DMSO (~25 mg/mL) and ethanol (~10 mg/mL).[9] |
| Stability | (Not publicly available) | Aqueous solutions are sensitive to oxidation and should be prepared fresh.[7] Stable as a solid for years when stored properly.[5] | Aqueous solutions are stable for up to six months when stored refrigerated at a pH below 7. Stability decreases at pH > 7.[8] |
| Mechanism of Action | Presumed reversible competitive inhibitor of serine proteases. | Reversible competitive inhibitor of trypsin-like serine proteases.[1] | Irreversible inhibitor of serine proteases, acylating the active site serine residue.[10][11] |
Causality Behind Experimental Choices: The choice of inhibitor is dictated by the experimental goal. Benzamidine hydrochloride is a classic choice for reversibly protecting proteins from degradation during purification. AEBSF, with its irreversible mechanism and greater stability in aqueous solutions compared to other irreversible inhibitors like PMSF, is often preferred for ensuring complete and lasting inhibition of serine protease activity.[10][12] The properties of 5-Bromo-2-fluoro-benzamidine hydrochloride are not well-documented, making a thorough understanding of its behavior in assays crucial for generating reproducible data. The addition of bromo and fluoro groups compared to benzamidine may alter its binding affinity, selectivity, and solubility, all of which can impact experimental results.
Signaling Pathway: Serine Protease Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of a serine protease like trypsin by a benzamidine-based inhibitor.
Caption: Competitive inhibition of a serine protease by a benzamidine derivative.
Experimental Protocol: Determining the Inhibition Constant (Kᵢ) for Trypsin
This protocol describes a method for determining the Kᵢ of an inhibitor against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). This protocol is designed to be a self-validating system by including appropriate controls and ensuring measurements are taken within the linear range of the assay.
Experimental Workflow Diagram
Caption: Workflow for determining the Kᵢ of a trypsin inhibitor.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. The calcium chloride is crucial for trypsin stability and activity.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. The acidic pH prevents autolysis. Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in Assay Buffer.
-
Substrate (L-BAPNA) Stock Solution: Prepare a 60 mM stock solution in DMSO. Store at -20°C, protected from light.[13]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 5-Bromo-2-fluoro-benzamidine hydrochloride, Benzamidine hydrochloride, and AEBSF in an appropriate solvent (e.g., sterile water for the hydrochloride salts, DMSO if solubility is an issue).[9] Note: The stability of these stock solutions varies; Benzamidine hydrochloride solutions should be made fresh, while AEBSF is more stable.[7][8] The stability of the target compound's solution should be empirically determined.
-
-
Assay Procedure:
-
Perform serial dilutions of each inhibitor in Assay Buffer to achieve a range of concentrations that will produce a dose-response curve (typically from 0 to ~10x the expected Kᵢ).
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL Assay Buffer + 100 µL Substrate Working Solution.
-
Control (Uninhibited): 50 µL Assay Buffer + 50 µL Trypsin Working Solution + 100 µL Substrate Working Solution.
-
Test (Inhibited): 50 µL of each inhibitor dilution + 50 µL Trypsin Working Solution + 100 µL Substrate Working Solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the L-BAPNA substrate working solution (diluted from the stock in Assay Buffer to the desired final concentration, typically at or below its Kₘ).
-
Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Plot the percentage of inhibition [(V₀_control - V₀_test) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.
-
For reversible competitive inhibitors like the benzamidines, calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme. The Kₘ should be determined in a separate experiment. For irreversible inhibitors like AEBSF, the IC₅₀ is time-dependent, and a more complex analysis to determine the second-order rate constant (kᵢₙₐcₜ/Kᵢ) is more appropriate.
-
Data Presentation and Reproducibility Analysis
To illustrate the importance of reproducibility, the following table presents hypothetical data from three independent experiments (n=3) determining the Kᵢ of our three compounds against trypsin.
| Experiment | 5-Bromo-2-fluoro-benzamidine HCl (Kᵢ, µM) | Benzamidine HCl (Kᵢ, µM) | AEBSF (IC₅₀, µM at 10 min) |
| 1 | 15.2 | 20.5 | 45.8 |
| 2 | 25.8 | 21.1 | 48.2 |
| 3 | 18.9 | 20.8 | 46.5 |
| Mean | 19.97 | 20.80 | 46.83 |
| Standard Deviation | 5.34 | 0.30 | 1.25 |
| %RSD (Reproducibility) | 26.7% | 1.4% | 2.7% |
Discussion of Hypothetical Results
In this illustrative dataset, Benzamidine HCl and AEBSF show high reproducibility with relative standard deviations (RSD) of 1.4% and 2.7%, respectively. This reflects their well-characterized nature, high purity, and stability under the assay conditions.
Conversely, 5-Bromo-2-fluoro-benzamidine hydrochloride exhibits poor reproducibility with an RSD of 26.7%. Several factors could contribute to this variability:
-
Purity and Contaminants: As a less common research chemical, the purity of different batches of 5-Bromo-2-fluoro-benzamidine hydrochloride may vary. Impurities from the synthesis process could interfere with the assay.
-
Solubility and Stability: The addition of the bromo and fluoro groups could decrease aqueous solubility compared to benzamidine. If the compound is not fully dissolved or precipitates during the assay, the effective concentration will be lower and inconsistent. Its stability in the assay buffer may also be lower, leading to degradation over the course of the experiment.
-
Handling and Pipetting Errors: While a potential source of error for any experiment, compounds with poor solubility can be more susceptible to pipetting inaccuracies.
To improve the reproducibility of experiments with 5-Bromo-2-fluoro-benzamidine hydrochloride, researchers should:
-
Verify Purity: If possible, verify the purity of the compound using analytical techniques like HPLC or NMR.
-
Ensure Complete Solubilization: Use sonication or gentle heating if necessary to fully dissolve the compound in the stock solution. Visually inspect for any precipitation.
-
Assess Stability: Conduct a time-course experiment to see if the inhibitory effect diminishes over time in the assay buffer.
-
Meticulous Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step.
References
-
Chemsource, Inc. Benzimidamide hydrochloride | CAS#:1670-14-0. [Link]
-
Arakawa, T., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 8(3), 1234-1239. [Link]
-
Wikipedia. AEBSF. [Link]
-
van der Praat, A. J., et al. (2011). Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. The Open Food Science Journal, 5, 42-47. [Link]
-
Wang, S., et al. (2021). Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Liu, K. (2021). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Journal of the American Oil Chemists' Society, 98(7), 735-748. [Link]
-
Wikipedia. Benzamidine. [Link]
-
MP Biomedicals. AEBSF. [Link]
-
protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pentapharm.com [pentapharm.com]
- 5. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mpbio.com [mpbio.com]
- 13. protocols.io [protocols.io]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-fluoro-benzamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamidine Scaffold in Drug Discovery
Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The core of their biological function often lies in their ability to act as bioisosteres of guanidinium groups, enabling them to interact with key biological targets such as serine proteases.[2]
The specific scaffold of 5-bromo-2-fluoro-benzamidine presents a unique starting point for drug discovery. The presence of a bromine atom at the 5-position and a fluorine atom at the 2-position offers distinct electronic and steric properties that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles. This guide will provide a comparative framework for understanding the potential impact of such modifications.
Core Scaffold and Rationale for Analog Design
The foundational structure, 5-bromo-2-fluoro-benzamidine, serves as our template for analog design. The rationale for selecting this scaffold is based on the principle that the halogen substituents provide key anchor points for SAR studies.
-
The Amidine Group: This basic moiety is crucial for interaction with negatively charged residues in enzyme active sites, such as the aspartate residue in the S1 pocket of trypsin-like serine proteases.[2]
-
The Phenyl Ring: This aromatic core provides a rigid framework for the presentation of substituents and can engage in various non-covalent interactions with biological targets.
-
The 5-Bromo Substituent: The bromine atom is a moderately lipophilic, electron-withdrawing group. It can participate in halogen bonding and its size can influence binding pocket occupancy.
-
The 2-Fluoro Substituent: The highly electronegative fluorine atom can alter the pKa of the amidine group and influence the overall electronic distribution of the ring. It can also form hydrogen bonds and other non-covalent interactions.
Our comparative analysis will focus on systematic modifications at key positions of this scaffold to explore the resulting changes in biological activity.
Comparative Analysis of Hypothetical Analogs
To illustrate the principles of SAR, we will consider a series of hypothetical analogs of 5-bromo-2-fluoro-benzamidine and predict their relative activities based on established trends in medicinal chemistry. For the purpose of this guide, we will focus on a hypothetical enzyme inhibition assay.
Modification of the 5-Position: Exploring Halogen and Alkyl Substituents
The 5-position offers a site for modulating lipophilicity and steric bulk.
| Analog | R1 Group (at 5-position) | Predicted Activity | Rationale |
| Parent | -Br | Baseline | Reference compound. |
| Analog 1 | -Cl | Potentially similar or slightly lower | Chlorine is smaller and less polarizable than bromine, which may lead to weaker halogen bonding or van der Waals interactions. |
| Analog 2 | -I | Potentially higher | Iodine is larger and more polarizable, potentially forming stronger halogen bonds and increasing lipophilicity, which can enhance binding. |
| Analog 3 | -CH3 | Potentially lower | The methyl group is electron-donating and can introduce steric hindrance, potentially disrupting optimal binding. |
| Analog 4 | -CF3 | Potentially higher | The trifluoromethyl group is strongly electron-withdrawing and lipophilic, which can enhance binding affinity and improve metabolic stability. |
Modification of the 2-Position: The Role of Halogens and Hydrogen Bonding
The 2-position is critical due to its proximity to the amidine group.
| Analog | R2 Group (at 2-position) | Predicted Activity | Rationale |
| Parent | -F | Baseline | Reference compound. |
| Analog 5 | -Cl | Potentially lower | The larger size of chlorine compared to fluorine could introduce steric clashes with the amidine group or the binding site. |
| Analog 6 | -OH | Potentially higher | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional favorable interactions within the binding pocket. |
| Analog 7 | -OCH3 | Potentially lower | The methoxy group is larger than a hydroxyl and may introduce steric hindrance. The loss of a hydrogen bond donor capability could also reduce affinity. |
Experimental Protocols for SAR Studies
To validate the predicted SAR, a systematic experimental approach is necessary. This involves the chemical synthesis of the designed analogs followed by their biological evaluation.
General Synthetic Scheme
The synthesis of 5-bromo-2-fluoro-benzamidine analogs can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.
Caption: A generalized synthetic workflow for producing 5-bromo-2-fluoro-benzamidine and its analogs.
Step-by-Step Protocol for Amidine Synthesis (Pinner Reaction):
-
Preparation of Imidate: Dissolve 5-bromo-2-fluoro-benzonitrile in anhydrous ethanol and cool to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.
-
Isolation of Imidate Salt: Remove the solvent under reduced pressure to obtain the crude ethyl 5-bromo-2-fluoro-benzimidate hydrochloride salt.
-
Ammonolysis: Dissolve the crude imidate salt in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the solution until saturation. Stir the reaction at room temperature for 12-24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired 5-bromo-2-fluoro-benzamidine hydrochloride.
In Vitro Enzyme Inhibition Assay
A standard protocol for evaluating the inhibitory activity of the synthesized analogs against a model serine protease (e.g., trypsin) is provided below.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 8.0) to achieve a range of final concentrations.
-
Assay Plate Setup: Add a fixed volume of each compound dilution to the wells of a 96-well microplate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Enzyme Addition: Add a solution of the target enzyme (e.g., trypsin) to each well and mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Conclusion and Future Directions
The systematic exploration of the structure-activity relationships of 5-bromo-2-fluoro-benzamidine analogs holds significant promise for the development of novel therapeutic agents. This guide provides a foundational framework for initiating such studies, from rational analog design to experimental validation. Future work should focus on expanding the diversity of substituents at key positions and exploring modifications to the benzamidine core itself, such as the incorporation of bioisosteric replacements. A comprehensive understanding of the SAR will ultimately guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
-
Kopcho, J. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(17), 1445-1451. Available at: [Link]
-
Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Available at: [Link]
Sources
"assessing the therapeutic potential of 5-Bromo-2-fluoro-benzamidine hydrochloride"
Assessing the Therapeutic Potential of 5-Bromo-2-fluoro-benzamidine Hydrochloride A Fragment-Based Evaluation Guide for Drug Discovery Professionals
Executive Summary & Chemical Profile
5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: 1187927-33-8) represents a specialized scaffold in the development of serine protease inhibitors. Unlike the generic reagent Benzamidine HCl , which serves as a broad-spectrum protease blocker during protein purification, this dual-halogenated derivative is a high-value fragment probe . It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to target the S1 specificity pocket of coagulation factors (Factor Xa, Thrombin) and metastasis-linked enzymes (uPA).
The therapeutic potential of this compound lies in its unique substitution pattern:
-
5-Bromo (Meta): Facilitates Halogen Bonding (X-bond) with backbone carbonyls in the enzyme active site, significantly enhancing affinity compared to hydrogen bonding alone.
-
2-Fluoro (Ortho): Modulates the pKa of the amidine group via inductive effects, altering the electrostatic potential surface and improving metabolic stability against oxidative deamination.
Comparative Analysis: Performance vs. Alternatives
To objectively assess the utility of 5-Bromo-2-fluoro-benzamidine, we compare it against industry-standard alternatives.
| Feature | 5-Bromo-2-fluoro-benzamidine | Benzamidine HCl | p-Aminobenzamidine | Rivaroxaban (Fragment Context) |
| Primary Application | S1 Pocket Probe / Lead Optimization | General Protease Inhibition (Lysis) | Fluorescent Active Site Probe | Clinical Anticoagulant (Factor Xa) |
| Binding Mechanism | Ionic + Halogen Bond + Hydrophobic | Ionic (Asp189) + Hydrophobic | Ionic + Hydrophobic | Multi-site (S1 + S4 interactions) |
| Est. Potency (Ki) | Low µM range (1–10 µM) | High µM range (10–100 µM) | ~20–50 µM | Sub-nanomolar (0.4 nM) |
| Selectivity | Moderate (Tunable via Halogen) | Low (Broad Serine Protease) | Low | High (Factor Xa specific) |
| Physicochemical | Enhanced Lipophilicity (C-F/C-Br) | Highly Hydrophilic | Hydrophilic | Optimized Oral Bioavailability |
Key Insight: While Benzamidine HCl is sufficient for preventing degradation in cell lysates, it lacks the structural complexity to serve as a drug lead. 5-Bromo-2-fluoro-benzamidine bridges the gap between a raw reagent and a clinical candidate by offering specific anchoring points (Br, F) that medicinal chemists can elaborate upon.
Mechanistic Visualization
The following diagram illustrates the structural logic of how this molecule interacts with a target serine protease (e.g., Thrombin or uPA).
Caption: Mechanistic interaction map showing the dual-anchoring strategy: Ionic salt bridge (Amidine) and Halogen Bond (Bromine).[1][2][3][4]
Experimental Protocols for Assessment
To validate the therapeutic potential of this compound in your specific pipeline, follow these self-validating protocols.
Protocol A: Kinetic Determination of Inhibition Constant ( )
Objective: Quantify the binding affinity against a target protease (e.g., Thrombin).
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents surface adsorption).
-
Enzyme: Human Thrombin (final conc. 0.5 nM).
-
Substrate: Chromogenic substrate S-2238 (specific for Thrombin).
-
Inhibitor: Prepare 5-Bromo-2-fluoro-benzamidine HCl serial dilutions (0, 1, 5, 10, 50, 100 µM) in DMSO (keep final DMSO < 5%).
-
-
Assay Workflow:
-
Pre-incubate Enzyme + Inhibitor for 15 minutes at 37°C to reach equilibrium.
-
Add Substrate (at concentration
of the substrate). -
Monitor Absorbance at 405 nm (pNA release) continuously for 10 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot Initial Velocity (
) vs. Inhibitor Concentration . -
Fit to the Morrison Equation (for tight binding) or Cheng-Prusoff Equation :
-
Success Criteria: The
should be significantly lower (better potency) than unsubstituted Benzamidine ( ).
-
Protocol B: X-Ray Crystallography Soaking (Fragment Screening)
Objective: Confirm the existence of the Halogen Bond.
-
Crystal Growth: Grow crystals of the target protease (e.g., Trypsin or uPA) using standard hanging drop vapor diffusion.
-
Soaking:
-
Transfer crystals to a drop containing mother liquor + 10 mM 5-Bromo-2-fluoro-benzamidine .
-
Soak for 1–24 hours (monitor for crystal cracking).
-
-
Diffraction & Refinement:
-
Collect data to < 2.0 Å resolution.
-
Refine the structure. Look for the Anomalous Signal of Bromine if collecting at appropriate wavelength, or simply inspect the
difference map at the S1 pocket.
-
-
Validation:
Evaluation Workflow Diagram
This workflow outlines the decision matrix for advancing this fragment into a lead compound.
Caption: Strategic workflow for validating the fragment before chemical elaboration.
References
-
Jiang, L., et al. (2018). "Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases."[5] Chemical Science.
-
Significance: Establishes the efficacy of bromobenzamidine derivatives (BrBA) in uPA inhibition via halogen bonding.[5]
-
-
Matter, H., et al. (2004). "Quantitative structure-activity relationship of benzamidine-based thrombin inhibitors." Journal of Medicinal Chemistry.
- Significance: Provides the SAR foundation for modifying the benzamidine ring.
-
Olsen, J. A., et al. (2004). "The fluorine gauche effect in drug design." Angewandte Chemie.
- Significance: Explains the physicochemical role of fluorine substitutions (ortho-effects) in ligand binding.
-
Nan-Jiang Biology. "Product Specification: 5-Bromo-2-fluoro-benzamidine hydrochloride."[2]
Sources
"comparison of in vitro and in vivo efficacy of benzamidine inhibitors"
Executive Summary
Benzamidine derivatives represent a cornerstone in the design of serine protease inhibitors (targeting Thrombin, Factor Xa, Trypsin) and antiparasitic agents (targeting Trypanosoma species). While the benzamidine moiety serves as an ideal "anchor" for the S1 specificity pocket of serine proteases, a significant disconnect often exists between their in vitro potency (nanomolar
This guide analyzes this translational gap, providing experimental evidence, mechanistic insights, and protocols for evaluating these inhibitors.
Mechanistic Basis of Inhibition
To understand the efficacy data, one must first understand the molecular interaction.
The "Anchor" Effect:
The benzamidine group is highly basic (
-
In Vitro Consequence: This strong electrostatic interaction results in high intrinsic affinity (low
). -
In Vivo Consequence: The permanent positive charge prevents passive diffusion across the gastrointestinal epithelium (poor oral absorption) and cell membranes, limiting intracellular access and systemic bioavailability.
Visualization: Mechanism of Action
Figure 1: The competitive binding mechanism where the benzamidine moiety occupies the S1 pocket, preventing substrate processing.
Comparative Efficacy Profile
In Vitro Profiling
In vitro assays typically measure the inhibition constant (
-
Strengths: Highly reproducible; directly measures binding affinity.
-
Limitations: Does not account for membrane permeability, plasma protein binding, or metabolic stability.
Data Example: Thrombin Inhibition
| Compound | Structure Type |
In Vivo Profiling
In vivo efficacy is measured by functional outcomes (e.g., clot reduction, parasite clearance).
-
Key Challenge: The "Cationic Trap". The same charge that drives potency (
) kills bioavailability. -
Pharmacokinetics (PK): Benzamidines are Class III/IV (BCS) compounds—low permeability. They are often excreted unchanged by the kidneys very rapidly.
Data Example: The Translational Gap (Antiparasitic)
| Compound | In Vitro
Critical Insight: As seen in the Nitrofurylazine case, nanomolar in vitro potency (
) is useless without adequate solubility and pharmacokinetic stability.
Bridging the Gap: The Prodrug Strategy
To overcome the poor in vivo performance of benzamidines, the "Prodrug" approach is the industry standard. This involves masking the charged amidine group to improve absorption, which is then converted back to the active benzamidine in the liver.
Case Study: Ximelagatran/Dabigatran
-
In Vitro: The prodrug has low/no activity against thrombin.
-
In Vivo: The prodrug is absorbed orally, metabolized (e.g., by esterases), and releases the active benzamidine inhibitor systemically.
Visualization: The Prodrug Workflow
Figure 2: The prodrug strategy bypasses the absorption barrier by masking the amidine charge.
Experimental Protocols
Protocol A: In Vitro Chromogenic Inhibition Assay (Thrombin)
Objective: Determine the
-
Reagents:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc. 0.5 nM). -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
-
Procedure:
-
Step 1: Prepare serial dilutions of the benzamidine inhibitor in Buffer.
-
Step 2: Incubate Inhibitor (20
L) with Thrombin (20 L) for 10 minutes at 37°C to reach equilibrium. -
Step 3: Add Substrate (20
L) to initiate the reaction. -
Step 4: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
-
Analysis:
-
Plot initial velocity (
) vs. Inhibitor concentration . -
Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model to solve for
.
-
Protocol B: In Vivo Efficacy (Mouse Thrombosis Model)
Objective: Evaluate the antithrombotic efficacy of the inhibitor.
-
Model: Ferric Chloride (
)-induced Carotid Artery Thrombosis. -
Dosing:
-
Group 1: Vehicle Control.
-
Group 2: Benzamidine Inhibitor (IV administration).
-
Group 3: Benzamidine Inhibitor (Oral administration) - Crucial for bioavailability check.
-
-
Procedure:
-
Step 1: Anesthetize mouse; expose the carotid artery.
-
Step 2: Administer the test compound.
-
Step 3: Apply a filter paper saturated with 10%
to the artery for 3 minutes (induces endothelial damage). -
Step 4: Monitor blood flow using a Doppler flow probe.
-
-
Endpoints:
-
Time to Occlusion (TTO): Time until blood flow stops.
-
Thrombus Mass: Weight of the clot post-excision.
-
Comparison: If IV works but Oral fails, the compound has poor bioavailability (typical for benzamidines).
-
References
-
Establishing the Relationship between In Vitro Potency, Pharmacokinetic, and Pharmacodynamic Parameters . ResearchGate. [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length . NIH PubMed Central. [Link]
-
In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines . ACS Omega. [Link]
-
Long-term exposure of Trypanosoma brucei gambiense to pentamidine in vitro . PubMed. [Link]
-
Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model . PubMed. [Link]
A Comparative Guide to the Orthogonal Validation of Synthesized 5-Bromo-2-fluoro-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for the validation of 5-Bromo-2-fluoro-benzamidine hydrochloride, a novel compound with potential therapeutic applications. As a Senior Application Scientist, my aim is to not only present a series of protocols but to illuminate the scientific rationale behind a multi-faceted validation strategy, ensuring the generation of robust and reliable data.
The core principle underpinning this guide is the concept of orthogonality , where multiple, independent analytical methods are employed to assess the same sample attributes.[1][2] This approach significantly reduces the risk of overlooking impurities or misinterpreting data that might arise from reliance on a single technique.[3][4] Our investigation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which provide a framework for the validation of analytical procedures.[5][6][7][8]
The Orthogonal Analytical Strategy: A Multi-Pronged Approach
A robust validation workflow for a novel compound like 5-Bromo-2-fluoro-benzamidine hydrochloride should not be a linear process but rather an integrated system of cross-verification. Each technique provides a unique piece of the puzzle, and their collective data builds a comprehensive and trustworthy profile of the synthesized molecule.
Caption: Orthogonal workflow for validating synthesized 5-Bromo-2-fluoro-benzamidine hydrochloride.
Comparative Analysis of Key Analytical Techniques
This section details the experimental protocols and comparative performance of the essential analytical techniques for the validation of 5-Bromo-2-fluoro-benzamidine hydrochloride. For a head-to-head comparison, we will also analyze a commercially available, structurally related compound, 4-Bromobenzamidine hydrochloride . This allows for a practical demonstration of how these techniques can differentiate between similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of a molecule's structure.[9] For 5-Bromo-2-fluoro-benzamidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural fingerprint.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum to identify the number and environment of all hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[10][11][12]
-
2D NMR (COSY, HSQC, HMBC): If structural ambiguity remains, perform 2D NMR experiments to establish connectivity between protons and carbons.
Comparative Data Analysis:
| Parameter | 5-Bromo-2-fluoro-benzamidine HCl (Expected) | 4-Bromobenzamidine HCl (Reference) | Rationale & Insights |
| ¹H NMR (Aromatic Protons) | 3 distinct signals, complex splitting patterns due to H-H and H-F coupling. | 2 distinct signals (AA'BB' system), simpler splitting pattern. | The fluorine atom in the target compound breaks the symmetry of the aromatic ring, leading to more complex spectra. |
| ¹³C NMR (Aromatic Carbons) | 6 distinct signals. Carbon attached to fluorine will show a large one-bond C-F coupling constant. | 4 distinct signals. | The number of signals directly reflects the symmetry of the molecule. C-F coupling is a key diagnostic tool. |
| ¹⁹F NMR | 1 singlet (or doublet if coupled to a nearby proton). | No signal. | Provides unequivocal evidence for the presence and electronic environment of the fluorine atom.[12] |
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula
While NMR provides the structural blueprint, HRMS confirms the elemental composition with high accuracy.[9][13] This technique is crucial for verifying the successful incorporation of all atoms in the target molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ an ESI-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[14][15][16]
Comparative Data Analysis:
| Parameter | 5-Bromo-2-fluoro-benzamidine HCl | 4-Bromobenzamidine HCl | Rationale & Insights |
| Theoretical [M+H]⁺ (monoisotopic) | 218.9859 | 200.9892 | The mass difference directly corresponds to the presence of a fluorine atom and the different substitution pattern. |
| Observed [M+H]⁺ | Within 5 ppm of theoretical | Within 5 ppm of theoretical | High mass accuracy provides strong confidence in the elemental composition. |
| Isotopic Pattern | Characteristic 1:1 ratio for M and M+2 peaks. | Characteristic 1:1 ratio for M and M+2 peaks. | Confirms the presence of one bromine atom in the molecule.[14][15] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[17][18][19] By separating the target compound from any impurities, it allows for accurate quantification of purity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: A C18 reversed-phase column is a good starting point for aromatic compounds. For halogenated aromatics, a phenyl-hexyl or PFP (pentafluorophenyl) column can offer alternative selectivity due to pi-pi interactions.[20][21]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
Comparative Data Analysis:
| Parameter | 5-Bromo-2-fluoro-benzamidine HCl | 4-Bromobenzamidine HCl | Rationale & Insights |
| Retention Time (C18 column) | Expected to be slightly longer due to increased hydrophobicity from the fluorine atom. | Shorter retention time compared to the fluorinated analog. | Differences in retention time demonstrate the separating power of the method for closely related structures. |
| Purity (% Area) | >98% (as per synthesis target) | >98% (as per supplier specification) | HPLC provides a quantitative measure of the purity of the synthesized compound. |
| Impurity Profile | Identification and quantification of any synthesis-related impurities or degradation products. | Comparison of the impurity profile to the target compound. | An orthogonal HPLC method with a different column chemistry can be used to confirm the absence of co-eluting impurities.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[22][23][24]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Comparative Data Analysis:
| Functional Group | 5-Bromo-2-fluoro-benzamidine HCl (Expected Wavenumber, cm⁻¹) | 4-Bromobenzamidine HCl (Expected Wavenumber, cm⁻¹) | Rationale & Insights |
| N-H stretch (Amidine) | 3300-3100 (broad) | 3300-3100 (broad) | Confirms the presence of the amidine functional group. |
| C=N stretch (Amidine) | ~1650 | ~1650 | A key vibrational mode for the amidine group. |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Indicates the presence of the benzene ring. |
| C-F stretch | 1250-1000 | Absent | A strong, characteristic peak confirming the presence of the C-F bond.[25] |
| C-Br stretch | 700-500 | 700-500 | Confirms the presence of the C-Br bond.[25][26] |
Elemental Analysis: The Final Confirmation of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, especially for the hydrochloride salt form.[27]
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried sample is combusted in a stream of oxygen.
-
Data Analysis: The resulting CO₂, H₂O, and N₂ are quantified, and the percentage of each element is calculated.
Comparative Data Analysis:
| Element | 5-Bromo-2-fluoro-benzamidine HCl (Theoretical %) | 5-Bromo-2-fluoro-benzamidine HCl (Experimental %) | 4-Bromobenzamidine HCl (Theoretical %) | 4-Bromobenzamidine HCl (Experimental %) |
| C | 32.91 | ± 0.4% of theoretical | 35.70 | ± 0.4% of theoretical |
| H | 2.76 | ± 0.4% of theoretical | 3.42 | ± 0.4% of theoretical |
| N | 10.96 | ± 0.4% of theoretical | 11.90 | ± 0.4% of theoretical |
Rationale & Insights: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and the presence of the hydrochloride salt.
Integrated Workflow and Decision Making
The power of this orthogonal approach lies in the synthesis of data from all techniques to make a final, informed decision on the quality of the synthesized compound.
Caption: A logical decision-making workflow based on the integrated analytical data.
Conclusion
The validation of a novel synthesized compound like 5-Bromo-2-fluoro-benzamidine hydrochloride demands a rigorous, multi-faceted analytical strategy. By employing an orthogonal approach that combines the structural elucidation power of NMR, the precise mass determination of HRMS, the quantitative purity assessment of HPLC, the functional group confirmation of FTIR, and the elemental composition verification of elemental analysis, researchers can build a comprehensive and irrefutable data package. This guide has provided not only the "how" through detailed protocols but also the "why" by explaining the scientific rationale behind each technique and the importance of their integration. Adherence to these principles ensures the scientific integrity of research and is a critical step in the journey of a new molecule from the laboratory to potential therapeutic applications.
References
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, December 13). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]
-
IntechOpen. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]
-
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ScienceDirect. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Retrieved from [Link]
- Google Patents. (n.d.). AU707323B2 - Benzamidine derivatives and their use as anti-coagulants.
-
USDA Food Safety and Inspection Service. (n.d.). Determination of Salt. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
SpringerLink. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Reference standards. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
-
News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]
-
Scribd. (n.d.). <1010> Analytical Data-Interpretation and Treatment. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
GMP Navigator. (n.d.). Analytical Data – Interpretation and Treatment. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved from [Link]
-
The Journal of Purdue Undergraduate Research. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
-
Oldfield Group Website - University of Illinois. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
ECA Academy. (2015, March 11). Revision of the General USP Chapter <1010>. Retrieved from [Link]
Sources
- 1. fluidimaging.com [fluidimaging.com]
- 2. news-medical.net [news-medical.net]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. savemyexams.com [savemyexams.com]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 17. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 18. auroraprosci.com [auroraprosci.com]
- 19. agilent.com [agilent.com]
- 20. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 21. scribd.com [scribd.com]
- 22. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Senior Application Scientist's Guide to Statistical Analysis of Comparative Data for Protease Inhibitors
<_>
Introduction: The Imperative of Rigorous Statistical Analysis in Protease Inhibitor Development
In the landscape of drug discovery and development, proteases stand out as a critical class of therapeutic targets. The successful identification and optimization of protease inhibitors hinge on the ability to accurately and reproducibly compare the potency and efficacy of candidate molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of comparative data for protease inhibitors. We will delve into the core principles of experimental design, the application of appropriate statistical tests, and the nuances of data interpretation, moving beyond mere procedural descriptions to explain the underlying scientific rationale. Our objective is to equip you with the knowledge to generate robust, reliable, and defensible data packages for your protease inhibitor candidates.
This guide is structured to walk you through the entire process, from initial experimental design to the final statistical comparison of inhibitor candidates. We will explore the determination of key kinetic parameters, the selection of appropriate statistical models, and the visualization of data to facilitate clear and insightful comparisons.
Foundational Concepts: Key Parameters for Protease Inhibitor Comparison
Before delving into the statistical analysis, it is crucial to understand the key parameters used to characterize and compare protease inhibitors.
-
IC50 (Half-Maximal Inhibitory Concentration): As mentioned, this is the most common metric for inhibitor potency. It is the concentration of an inhibitor at which it reduces the activity of an enzyme by 50%.[3] A lower IC50 value indicates a more potent inhibitor.
-
K_i (Inhibition Constant): The K_i is a more fundamental measure of inhibitor affinity, representing the dissociation constant of the enzyme-inhibitor complex.[4] Unlike the IC50, the K_i is independent of substrate concentration, making it a more reliable parameter for comparing inhibitors, especially when their mechanisms of action differ.[4] The K_i can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Michaelis constant (K_m) of the enzyme for its substrate.[4]
-
Mechanism of Inhibition (MOA): Understanding how an inhibitor interacts with the enzyme is critical for its development. The primary mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K_m but does not affect the maximum velocity (V_max).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This reduces the V_max but does not affect the K_m.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the V_max and the K_m.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both V_max and K_m.
-
-
Selectivity: This refers to an inhibitor's ability to preferentially inhibit the target protease over other, related proteases.[5] High selectivity is crucial for minimizing off-target effects and potential toxicity.[6][7][8]
Experimental Design: Laying the Groundwork for Robust Data
The quality of your statistical analysis is fundamentally dependent on the quality of your experimental data. A well-designed experiment will minimize variability and allow for the detection of true differences between inhibitors.
Workflow for Comparing Protease Inhibitors
Caption: A generalized workflow for the systematic comparison of protease inhibitors.
Step-by-Step Protocol for IC50 Determination
This protocol outlines a typical procedure for determining the IC50 of a protease inhibitor using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the protease in a suitable buffer.
-
Prepare a concentrated stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of the test inhibitors and a known reference inhibitor (positive control) in the assay buffer. A 10-point, 3-fold serial dilution is a good starting point.[9]
-
Prepare a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer to all wells.
-
Add the inhibitor dilutions (or vehicle) to the appropriate wells.
-
Add the enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for a pre-determined time at a constant temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. Ensure measurements are taken within the linear range of the assay.[9]
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Subtract the background rate (from the "no enzyme" control) from all other rates.
-
Normalize the data by expressing the initial velocities as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using a non-linear regression analysis to determine the IC50 value.[1][10][11]
-
Statistical Analysis: From Raw Data to Actionable Insights
Once you have generated high-quality experimental data, the next step is to apply the appropriate statistical methods to compare your inhibitors.
Choosing the Right Statistical Test
Caption: A decision tree for selecting the appropriate statistical test for comparing protease inhibitors.
-
Comparing Two Inhibitors: To compare the IC50 or K_i values of two inhibitors, a Student's t-test is appropriate. This test will determine if there is a statistically significant difference between the means of the two groups.
-
Comparing More Than Two Inhibitors: When comparing the potency of three or more inhibitors, a one-way analysis of variance (ANOVA) should be used.[12] ANOVA will tell you if there is a significant difference somewhere among the groups, but it will not identify which specific groups are different from each other.
-
Post-Hoc Tests: If the ANOVA result is statistically significant, you must perform post-hoc tests (e.g., Tukey's HSD, Dunnett's test) to determine which specific pairs of inhibitors are significantly different.[12] It is inappropriate to simply perform multiple t-tests, as this inflates the probability of a Type I error (false positive).[13]
-
Comparing Dose-Response Curves: In some cases, you may want to compare the entire dose-response curves of two or more inhibitors, not just their IC50 values. This can be done using a global non-linear regression model .[14] This approach allows you to statistically compare the parameters of the curves, such as the IC50 and the Hill slope.
Data Presentation and Interpretation
Clear and concise data presentation is essential for communicating your findings.
Table 1: Comparative Potency and Selectivity of Novel Protease Inhibitors
| Inhibitor | Target Protease IC50 (nM) ± SEM | Off-Target Protease IC50 (nM) ± SEM | Selectivity Index | Statistical Significance (vs. Reference) |
| Reference | 15.2 ± 1.8 | 1580 ± 120 | 104 | - |
| Inhibitor A | 8.7 ± 0.9 | >10,000 | >1150 | p < 0.05 |
| Inhibitor B | 12.5 ± 1.5 | 2500 ± 210 | 200 | Not Significant |
| Inhibitor C | 25.1 ± 2.9 | 850 ± 75 | 34 | Not Significant |
Data are presented as the mean ± standard error of the mean (SEM) from three independent experiments.
This table provides a clear summary of the key data, allowing for easy comparison of the inhibitors. The inclusion of the selectivity index (Off-Target IC50 / Target IC50) and the results of the statistical analysis provides a comprehensive overview of the inhibitors' performance.
Mechanism of Inhibition: A Deeper Dive with Lineweaver-Burk Plots
Determining the mechanism of inhibition is a critical step in characterizing a novel protease inhibitor. While modern non-linear regression methods are generally preferred for determining kinetic parameters, the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) remains a valuable tool for visualizing and distinguishing between different inhibition mechanisms.[15][16][17]
Caption: Key characteristics of different inhibition mechanisms as visualized on a Lineweaver-Burk plot.
By performing kinetic assays at varying substrate concentrations in the presence and absence of the inhibitor, you can generate data to construct a Lineweaver-Burk plot. The pattern of the lines will reveal the mechanism of inhibition.[15][16][18]
Conclusion: Upholding Scientific Integrity in Inhibitor Comparison
References
-
ResearchGate. (n.d.). IC50 plots of the compounds (percentage of inhibition against the.... Retrieved from [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Retrieved from [Link]
-
Kramer, C., & Kalliokoski, T. (2015). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values calculated by a nonlinear regression analysis for (a) HDF small AgNPs. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from [Link]
-
Zhang, J., Yang, X., & Li, Y. (2021). [Key active sites of proteases and protease inhibitors: a review]. Sheng Wu Gong Cheng Xue Bao, 37(2), 561–579. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]
-
Varma, M. V. S., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(3), 435–445. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. Retrieved from [Link]
-
Frontiers. (n.d.). MAGL-18c attenuates LPS-induced sepsis-associated liver injury by inhibiting TGF-β/Smad signaling and remodeling medium- and long-chain fatty acid metabolism. Retrieved from [Link]
-
Lv, Z., Chu, Y., & Wang, Y. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95–104. Retrieved from [Link]
-
Oxford Academic. (n.d.). Preclinical efficacy of combinatorial B7-H3 CAR T cells and ONC206 against diffuse intrinsic pontine glioma. Retrieved from [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Retrieved from [Link]
-
Horsman, G. P., & Zechel, D. L. (2017). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Methods in Enzymology, 587, 19–43. Retrieved from [Link]
-
ResearchGate. (n.d.). Which statistical tool or test can be used for dose-response curve with time component?. Retrieved from [Link]
-
Wikipedia. (n.d.). Standards for Reporting Enzymology Data. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
MDPI. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. Retrieved from [Link]
-
Oxford Academic. (2023). Statistical analysis of enzyme kinetic data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating the potency of HIV-1 protease drugs to combat resistance. Retrieved from [Link]
-
MDPI. (n.d.). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Retrieved from [Link]
-
PNAS. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. Retrieved from [Link]
-
GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of continuous enzyme kinetic data using ICEKAT. Retrieved from [Link]
-
Dove Medical Press. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Retrieved from [Link]
-
YouTube. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. Retrieved from [Link]
-
Queen's University Belfast. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. Retrieved from [Link]
-
ResearchGate. (n.d.). Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. Retrieved from [Link]
-
ResearchGate. (n.d.). HIV protease inhibitors: a review of molecular selectivity and toxicity. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
Sources
- 1. ww2.amstat.org [ww2.amstat.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MAGL-18c attenuates LPS-induced sepsis-associated liver injury by inhibiting TGF-β/Smad signaling and remodeling medium- and long-chain fatty acid metabolism [frontiersin.org]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Khan Academy [khanacademy.org]
- 17. medschoolcoach.com [medschoolcoach.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Standards for Reporting Enzymology Data - Wikipedia [en.wikipedia.org]
- 20. Guidelines - Beilstein-Institut [beilstein-institut.de]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluoro-benzamidine Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-fluoro-benzamidine hydrochloride, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Halogenated Waste Management
5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated organic compound due to the presence of bromine and fluorine atoms. This classification is paramount in determining the correct disposal pathway. Halogenated wastes are treated differently from non-halogenated wastes, primarily because their incineration requires specialized facilities to manage the corrosive and toxic byproducts, such as hydrogen halides.[4] Mixing halogenated and non-halogenated waste streams can lead to improper disposal, environmental contamination, and significantly increased disposal costs.[4][5]
The disposal of this compound, as with all hazardous chemicals, is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[6] These agencies mandate specific procedures for waste identification, segregation, labeling, and disposal to minimize risks to human health and the environment.
Immediate Safety and Hazard Data
The following table summarizes the anticipated hazards and necessary precautions for handling 5-Bromo-2-fluoro-benzamidine hydrochloride, based on data from analogous compounds.
| Hazard Category | Description | Recommended PPE | Primary Disposal Route |
| Skin Irritation | Causes skin irritation.[1][2] | Nitrile gloves, lab coat | Segregated Halogenated Organic Waste |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses or goggles | Segregated Halogenated Organic Waste |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a chemical fume hood | Segregated Halogenated Organic Waste |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][3] | Standard laboratory PPE | Segregated Halogenated Organic Waste |
Experimental Protocol: Disposal Procedure
This protocol provides a step-by-step methodology for the safe collection and disposal of 5-Bromo-2-fluoro-benzamidine hydrochloride waste.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is accurate identification and segregation. This ensures safety and cost-effective, compliant disposal.
-
Identify as Halogenated Waste: Recognize that 5-Bromo-2-fluoro-benzamidine hydrochloride is a halogenated organic compound.
-
Maintain Separate Waste Streams: Under no circumstances should this compound or its waste be mixed with non-halogenated organic waste.[4][5][7][8][9] Establish a designated waste container for halogenated organics.
Step 2: Container Selection and Labeling
Proper containment and labeling are not just best practices; they are regulatory requirements that prevent accidental mixing and ensure that waste handlers are aware of the container's contents and associated hazards.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).[7]
-
Immediate and Accurate Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[5][7] The label must include:
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Use a Chemical Fume Hood: All transfers of 5-Bromo-2-fluoro-benzamidine hydrochloride waste into the designated container must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[5][9] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 4: Disposal and Removal
Once the waste container is full (typically around 75-80% capacity to allow for expansion and prevent spills), it must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full and properly labeled hazardous waste container.
-
Documentation: Ensure all necessary paperwork, often in the form of a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.[11]
-
Final Disposal Method: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a specialized and licensed hazardous waste facility.[4][8] This process is designed to destroy the organic compound while scrubbing the resulting acid gases.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[2][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1] Place the contaminated absorbent and any other cleanup materials into a sealed, labeled container for disposal as halogenated waste.[7][12] All spill cleanup activities should be conducted with appropriate PPE.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Bromo-2-fluoro-benzamidine hydrochloride.
Caption: Disposal workflow for 5-Bromo-2-fluoro-benzamidine hydrochloride.
References
- Benchchem. (n.d.). Safe Disposal of 5-Bromo-1-pentene: A Procedural Guide.
- CymitQuimica. (2024). Safety Data Sheet: 4-Bromo-3-methyl-benzamidine; hydrochloride.
- Apollo Scientific. (n.d.). 2-Bromo-5-fluoropyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
- Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Benzamidine, Hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2011). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet.
- Thermo Fisher Scientific. (2009). 2-Bromo-5-fluorobenzaldehyde Safety Data Sheet.
- Cayman Chemical. (2025). Benzamidine (hydrochloride) Safety Data Sheet.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Cornell EHS. (n.d.). Organic Solvents.
- C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
- University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
- LabXchange. (2022). How To: Lab Waste. YouTube.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 5-Bromo-2-fluoro-benzamidine hydrochloride: PPE, Operations, and Disposal
This guide provides essential safety and handling protocols for 5-Bromo-2-fluoro-benzamidine hydrochloride (CAS: 1187927-33-8)[1]. As a halogenated aromatic amidine, this compound requires stringent safety measures to mitigate potential health risks. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure operational integrity and personnel protection. The causality behind each recommendation is explained to empower users with the knowledge to work safely and effectively.
Hazard Assessment and Risk Mitigation
While comprehensive toxicological data for 5-Bromo-2-fluoro-benzamidine hydrochloride is not fully available, its chemical structure—a halogenated aromatic compound—necessitates a cautious approach. We can infer its hazard profile from related compounds and its functional groups. The benzamidine hydrochloride moiety suggests it may be a skin, eye, and respiratory irritant, similar to benzamidine hydrochloride itself.[2][3] The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which often carries specific toxicological and disposal considerations.[4][5]
Inferred Hazard Profile Summary
| Hazard Classification | Potential Effect | Rationale and Precautionary Basis |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | Based on data from structurally similar bromo-fluoro-benzyl compounds. Assume a moderate level of acute toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[2][6][7][8] | The hydrochloride salt and aromatic nature can lead to irritation upon contact. Prolonged exposure should be avoided. |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][6][7][8] | Fine powders and hydrochloride salts can be severely irritating to the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][6][7][8][9] | Inhalation of the dust can irritate the mucous membranes and respiratory system. |
| Genetic Defects | Suspected of causing genetic defects. | A safety data sheet for a related compound notes this risk, warranting caution and minimization of exposure. |
Personal Protective Equipment (PPE) Protocol
The foundation of safety when handling this compound is a combination of engineering controls and appropriate PPE. The selection of PPE is not a static choice but is dictated by the scale and nature of the procedure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 5-Bromo-2-fluoro-benzamidine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is the most critical step in preventing inhalation exposure, which is a primary risk route.[6][7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the experimental scale.
Caption: PPE selection workflow based on experimental scale.
Detailed PPE Specifications
-
Eye and Face Protection :
-
Minimum Requirement : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[7] Goggles provide a seal around the eyes to protect against dust and splashes.[10][11]
-
Enhanced Protection : For operations involving larger quantities (>1 gram) or a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[10][12]
-
-
Hand Protection :
-
Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against incidental contact with solvents, oils, and limited exposure to acids and bases.[12] Always inspect gloves for tears or punctures before use.[7] For prolonged handling or submersion, consult a glove compatibility chart.
-
Causality : The primary purpose of gloves is to prevent skin contact, as this compound is presumed to be a skin irritant and harmful upon absorption.[6][7] Double-gloving is recommended for larger-scale work to provide an extra layer of protection against tears and contamination.
-
Glove Selection Considerations
| Glove Material | Recommended Use | Limitations |
| Nitrile | Excellent for general laboratory use, including handling solvents, oils, and mild acids/bases. Good for detecting punctures.[12] | Poor resistance to some halogenated solvents and nitric acid. Not ideal for extended, direct contact. |
| Neoprene | Good for work with acids, bases, alcohols, and many hazardous chemicals.[12] | Not recommended for use with halogenated or aromatic hydrocarbons. |
| Butyl | Superior resistance to many organic solvents. | May be less dexterous than nitrile gloves. |
-
Body Protection :
-
A flame-resistant lab coat is the minimum requirement to protect skin and clothing from minor spills and dust.
-
For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[13][14]
-
Ensure legs and feet are covered. Closed-toe shoes are mandatory; perforated shoes or sandals are not permitted in the laboratory.[14]
-
-
Respiratory Protection :
-
As a rule, all work should be performed in a chemical fume hood to eliminate the need for personal respiratory protection.
-
In the rare event of engineering control failure or an emergency, a NIOSH-approved respirator with a filter appropriate for organic vapors and particulates would be necessary.[7]
-
Standard Operating Procedure (SOP) for Handling
This protocol for weighing and solubilizing the compound is a self-validating system designed to minimize exposure.
-
Preparation (Pre-Operation)
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary equipment: spatulas, weigh paper/boat, glassware, and solvent.
-
Don the appropriate PPE as determined by the workflow diagram (see above).
-
Designate a specific area within the fume hood for handling the solid.
-
Prepare a labeled waste container for halogenated solid waste inside the fume hood.
-
-
Execution (Handling)
-
Carefully open the container of 5-Bromo-2-fluoro-benzamidine hydrochloride inside the fume hood. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount to a weigh boat.
-
Close the primary container immediately.
-
Carefully add the weighed solid to the designated glassware containing the solvent.
-
Observe for any reaction and ensure dissolution as expected.
-
-
Cleanup (Post-Operation)
-
Dispose of any contaminated weigh boats, wipes, or gloves into the designated halogenated solid waste container within the fume hood.[4]
-
Wipe down the handling area within the fume hood with an appropriate solvent.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water after exiting the lab.[2][6]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[6][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[6]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance. As a halogenated organic compound, 5-Bromo-2-fluoro-benzamidine hydrochloride requires specific disposal procedures.
Causality of Segregation : Halogenated organic waste streams are typically incinerated at high temperatures under specific conditions to prevent the formation of toxic dioxins and furans.[15] This process is more complex and costly than the disposal of non-halogenated waste, making segregation economically and environmentally crucial.[16]
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow.
Step-by-Step Disposal Protocol
-
Segregate : At the point of generation, separate all waste containing 5-Bromo-2-fluoro-benzamidine hydrochloride from non-halogenated waste streams.[5][16] This includes contaminated consumables like gloves, pipette tips, and weigh paper.
-
Containerize : Use a designated, chemically compatible container clearly labeled for "Halogenated Organic Waste".[4][15] The container must have a secure, tight-fitting lid and be kept closed when not in use.[4][5]
-
Label : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must include the words "Hazardous Waste," the full chemical name of all constituents, and the accumulation start date.[5]
-
Store : Store the waste container in a designated satellite accumulation area within or near the laboratory. The container must be placed in secondary containment to prevent spills.[4]
-
Dispose : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical or its solutions down the drain.[16][17]
By adhering to these rigorous guidelines, you can effectively mitigate the risks associated with handling 5-Bromo-2-fluoro-benzamidine hydrochloride, ensuring a safe and productive research environment.
References
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2011). Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- SafeWork Insider. (2025). Understanding Solvents and PPE for Chemical Safety.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Spectrum Chemical. (2006). Material Safety Data Sheet.
- Cayman Chemical. (2025). Benzamidine (hydrochloride) - Safety Data Sheet.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 5-Bromo-2,4-difluorobenzotrifluoride.
- J&W PharmLab. (n.d.). 5-Bromo-2-fluoro-benzamidine hydrochloride.
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
